Ilaprazole
Description
Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRXCXABAPSOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870115 | |
| Record name | Ilaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-36-2 | |
| Record name | Ilaprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilaprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilaprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ilaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILAPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ilaprazole's Mechanism of Action on the Gastric Proton Pump: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][3] Like other substituted benzimidazoles, this compound is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[2][4] Its primary target is the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.[5] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Gastric H+/K+-ATPase: The Molecular Target
The gastric hydrogen-potassium ATPase (H+/K+-ATPase) is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.[2][6] This enzyme is the final common pathway for gastric acid secretion, catalyzing the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺) at the expense of ATP hydrolysis.[6] This process is responsible for acidifying the stomach lumen to a pH as low as 0.8.[6] The enzyme is a heterodimer consisting of a catalytic α-subunit, which contains the ion-binding sites and the binding sites for PPIs, and a glycosylated β-subunit essential for enzyme assembly and trafficking.[7]
Core Mechanism of this compound Action
This compound's mechanism involves a multi-step process that culminates in the irreversible inhibition of the proton pump.
Acid-Catalyzed Activation
This compound is administered as an inactive prodrug.[4] After absorption into the bloodstream, it is distributed to the gastric parietal cells.[5] As a weak base, this compound selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[8] In this acidic environment (pH < 4), the drug undergoes a two-step protonation followed by a molecular rearrangement.[8][9] This acid-catalyzed conversion transforms the inactive benzimidazole (B57391) into a reactive tetracyclic sulfenamide (B3320178) intermediate.[4][10] This activation step is critical for the drug's selectivity, ensuring it only becomes active at its target site.[11]
Covalent and Irreversible Inhibition
The activated sulfenamide form of this compound is a potent thiol-reactive agent.[4] It rapidly forms a covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues located on the luminal surface of the H+/K+-ATPase α-subunit.[2][5][9] This binding is irreversible, leading to a profound and long-lasting inhibition of the enzyme's pumping activity.[1][2] While the specific cysteine residues targeted by this compound are not definitively cited in the provided literature, other PPIs are known to bind to residues such as Cys813 and Cys822.[8][12] By blocking the enzyme, this compound effectively halts the secretion of gastric acid, allowing for the healing of acid-related mucosal damage.
Quantitative Analysis of Inhibition
The potency of this compound has been quantified in various in vitro and in vivo studies. The data below summarizes key inhibitory concentrations and comparative metrics.
| Parameter | Value | Species/System | Comments | Reference |
| IC₅₀ (H+/K+-ATPase) | 6.0 µM | Rabbit Parietal Cells | Direct measurement of proton pump inhibitory activity in a cell-free assay. | [1][13] |
| pIC₅₀ (Acid Accumulation) | 8.1 | Rabbit Parietal Cells | Corresponds to an IC₅₀ of 9 nM. Measures inhibition of histamine-induced ¹⁴C-aminopyrine accumulation, an indirect marker of pump activity. | [14] |
| % Time pH > 4 (24h, Day 1) | 80.4% (5 mg dose) | Healthy Human Volunteers | Compares favorably to omeprazole (B731) 20 mg (76.6%). Shows potent acid suppression at a low dose. | [15] |
| IC₅₀ (CYP2C19 Inhibition) | > Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole (B1678785) | In vitro Fluorometric Assay | This compound shows the lowest potential for CYP2C19 inhibition among the tested PPIs, suggesting a lower risk of certain drug-drug interactions. | [16][17] |
Experimental Protocols
The following section details a representative methodology for determining the in vitro inhibitory activity of this compound on the gastric H+/K+-ATPase. This protocol is synthesized from common practices in the field.[18][19][20]
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the IC₅₀ value of this compound by measuring its effect on the ATP-hydrolyzing activity of the H+/K+-ATPase in isolated gastric microsomes.
1. Preparation of Gastric Microsomes (Enzyme Source):
-
Stomachs are obtained from a suitable animal model (e.g., rabbit or sheep) immediately after sacrifice.[18]
-
The gastric mucosa is scraped from the underlying muscle layers in a cold buffer (e.g., 200 mM Tris-HCl, pH 7.4).[18]
-
The scrapings are homogenized using a Potter-Elvehjem homogenizer.
-
The homogenate undergoes differential centrifugation. A preliminary low-speed spin (e.g., 5,000 x g for 10 min) removes whole cells and nuclei. The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.[18]
-
The pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[20]
2. Inhibition Assay Protocol:
-
A reaction mixture is prepared containing the enzyme extract (gastric microsomes), buffer (20 mM Tris-HCl, pH 7.4), and cofactors (2 mM MgCl₂ and 2 mM KCl).[19]
-
Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.
-
The mixtures are pre-incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for drug binding and inhibition.[19][20]
-
The enzymatic reaction is initiated by the addition of 2 mM ATP.[19]
-
The reaction is allowed to proceed at 37°C for 30 minutes.
-
The reaction is terminated by adding an ice-cold stop solution, such as 10% trichloroacetic acid (TCA).[19]
3. Measurement of ATPase Activity:
-
The terminated reaction mixtures are centrifuged to pellet precipitated proteins.[19]
-
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the supernatant is quantified. This is typically done spectrophotometrically using a method like the Fiske-Subbarow assay, which involves the formation of a colored phosphomolybdate complex.[20]
-
The absorbance is read at a specific wavelength (e.g., 660 nm).[20]
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound functions as a highly effective and targeted inhibitor of the gastric proton pump. Its mechanism relies on selective accumulation and activation within the acidic milieu of the parietal cell canaliculus. The subsequent formation of an irreversible covalent bond with the H+/K+-ATPase enzyme ensures a potent and sustained reduction in gastric acid secretion. Quantitative data confirms its high potency, and its distinct metabolic profile suggests a potentially lower risk of certain drug interactions compared to earlier-generation PPIs. The experimental protocols outlined provide a robust framework for assessing the inhibitory activity of this compound and other novel PPIs in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the site of inhibition by omeprazole of a alpha-beta fusion protein of the H,K-ATPase using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | TOPK | Proton pump | TargetMol [targetmol.com]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Acid inhibition effect of this compound on Helicobacter pylori-negative healthy volunteers: an open randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ajpp.in [ajpp.in]
- 19. jnsbm.org [jnsbm.org]
- 20. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
Ilaprazole: A Comprehensive Technical Guide on its Discovery and Chemical Synthesis
Introduction
Ilaprazole is a second-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as dyspepsia, peptic ulcer disease (PUD), and gastroesophageal reflux disease (GERD).[1][2][3] Developed by Il-Yang Pharmaceutical in South Korea, it offers a longer half-life and more potent gastric acid suppression compared to first-generation PPIs like omeprazole.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
This compound, also known as IY-81149, was first synthesized by Il-Yang Pharmaceutical.[4] It was developed to provide a more effective and longer-lasting treatment for acid-related disorders.[4] this compound was launched in China and Korea for the treatment of various ulcers and reflux diseases.[2] Preclinical studies demonstrated its significant efficacy in a dose-dependent manner and a broad safety profile.[6] Clinical trials have shown that this compound at a 10 mg dose has a more potent and lasting acid-suppressant effect than 20 mg of omeprazole.[4]
Mechanism of Action
This compound is a substituted benzimidazole (B57391) that acts as an irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[2][7] This enzyme is responsible for the final step in gastric acid secretion from parietal cells into the stomach lumen.[7][8]
As a prodrug, this compound is administered in an inactive form and becomes activated in the acidic environment of the parietal cells.[7] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, forming an irreversible disulfide bond.[7][8][9] This binding inactivates the proton pump, leading to a significant and sustained reduction in gastric acid secretion.[7][8] One of the key advantages of this compound is its prolonged duration of action, which is attributed to its slow metabolism and the irreversible nature of its binding to the proton pump.[7]
Chemical Synthesis
The chemical synthesis of this compound involves a multi-step process, typically starting from substituted pyridine (B92270) and benzimidazole precursors. Several synthetic routes have been reported in the literature and patents. A common approach involves the condensation of a substituted mercaptobenzimidazole with a chloromethylpyridine derivative, followed by oxidation of the resulting thioether to the sulfoxide.[2][10]
A representative synthetic scheme is outlined below:
References
- 1. selleckchem.com [selleckchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. wjgnet.com [wjgnet.com]
- 5. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: is this a superior proton pump inhibitor for duodenal ulcer? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 9. CN104650039A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN103073536B - Preparation method of this compound - Google Patents [patents.google.com]
Ilaprazole Pharmacokinetics in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of ilaprazole, a novel proton pump inhibitor (PPI), in various preclinical models. This compound has demonstrated a distinct pharmacokinetic profile, notably a more prolonged plasma half-life compared to first and second-generation PPIs, which contributes to its potent and sustained acid suppression. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and illustrates metabolic pathways to support further research and development.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical species following oral administration. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Table 1: Pharmacokinetics of this compound Racemate and Enantiomers in Rats
A stereoselective pharmacokinetic study in rats revealed significant differences between the R- and S-enantiomers of this compound. The S-enantiomer consistently showed higher plasma concentrations.
| Dose (mg/kg) | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 1 | R-ilaprazole | 105.3 ± 21.4 | 1.5 ± 0.5 | 345.6 ± 89.7 |
| S-ilaprazole | 206.7 ± 45.8 | 1.8 ± 0.4 | 843.2 ± 156.3 | |
| 5 | R-ilaprazole | 453.1 ± 98.2 | 2.0 ± 0.7 | 1876.5 ± 432.1 |
| S-ilaprazole | 812.4 ± 154.3 | 2.2 ± 0.6 | 3654.8 ± 789.2 | |
| 10 | R-ilaprazole | 789.6 ± 167.5 | 2.5 ± 0.8 | 3987.2 ± 876.5 |
| S-ilaprazole | 1012.8 ± 201.3 | 2.6 ± 0.7 | 5102.4 ± 1023.4 |
Table 2: Pharmacokinetics of this compound in Beagle Dogs
Pharmacokinetic studies in beagle dogs have also been conducted to evaluate the plasma concentration of this compound.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (ng·h/mL) | Half-life (t½) (h) |
| Oral | 5 | 1452.3 ± 324.6 | 4.0 | 11363.1 ± 3442.0 | Not Reported |
| Intravenous | 0.2 | - | - | 400 ± 50 | Not Reported |
| Intravenous | 0.8 | - | - | 1466.7 ± 266.7 | Not Reported |
| Intravenous | 3.2 | - | - | 9000 ± 1333.3 | Not Reported |
Data for oral administration in dogs reflects a single medication group, not in combination with other drugs. AUC for intravenous administration is AUC(0-infinity) in µg/L·min, converted to ng·h/mL for comparison. Half-life data for oral administration in dogs was not explicitly found in the searched literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the typical experimental designs for evaluating this compound in animal models.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.
-
Dogs: Beagle dogs are a frequently used non-rodent species.
Dosing and Administration
-
Formulation: For oral administration, this compound is often suspended in a vehicle such as a 0.5% solution of carboxymethyl cellulose (B213188) (CMC).
-
Administration: Oral dosing is typically performed via gavage. Intravenous administration is given as a bolus injection.
Sample Collection
-
Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method
The quantification of this compound and its metabolites in plasma is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation.[2]
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[2]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.
-
Metabolic Pathways and Experimental Workflows
Understanding the metabolic fate of a drug is a critical component of its pharmacokinetic profile.
Metabolic Pathway of this compound
In preclinical models, particularly in rats, this compound undergoes extensive metabolism. The primary metabolic pathways include oxidation to this compound sulfone, which is the major metabolite, and hydroxylation.[1][3] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the formation of this compound sulfone.[4]
Metabolic pathway of this compound.
General Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.
Experimental workflow for preclinical PK studies.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound in beagle plasma and its pharmaeokineties by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a new proton pump inhibitor, is primarily metabolized to this compound sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Ilaprazole on Gastric Acid Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a next-generation proton pump inhibitor (PPI) that has demonstrated potent and sustained suppression of gastric acid secretion.[1] As a member of the substituted benzimidazole (B57391) class of drugs, this compound offers potential advantages over earlier PPIs in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, dose-dependent effects on gastric acid, and comparative efficacy with other PPIs. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Mechanism of Action
This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[4] Following oral administration, this compound is absorbed and systemically distributed to the parietal cells of the stomach.[5] Within the acidic secretory canaliculi of the parietal cells, this compound undergoes a proton-catalyzed conversion to its active sulfenamide (B3320178) form.[] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, commonly known as the gastric proton pump.[4] This binding is irreversible, leading to the inactivation of the proton pump and thereby inhibiting the final step of gastric acid secretion.[4] The prolonged duration of action of this compound is attributed to this irreversible inhibition, as the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps.[4]
One of the distinguishing features of this compound is its prolonged plasma half-life compared to many other PPIs, which contributes to its sustained acid-suppressive effect.[7][8] Furthermore, its metabolism is less influenced by CYP2C19 genetic polymorphisms, which can affect the efficacy of other PPIs.[9][10]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative data from various studies on the pharmacodynamics of this compound, comparing its effects on gastric acid secretion with other PPIs.
Table 1: Comparative Efficacy of this compound and Omeprazole (B731) in Healthy Volunteers
| Parameter | This compound (5mg) | This compound (10mg) | This compound (20mg) | Omeprazole (20mg) | Reference(s) |
| % Time Intragastric pH > 4 (24h, Day 1) | 80.4% | 88.1% | 91.0% | 76.6% | [11] |
| Mean 24-h pH (Day 1) | - | - | 7.78 | 6.67 | [11] |
| Mean 24-h pH (Day 5) | - | - | 7.95 | 7.44 | [11] |
Note: In the study by Du et al. (2012), the difference in the percentage of time intragastric pH > 4 between the this compound groups and the omeprazole group was not statistically significant (P > 0.05). However, 20mg this compound provided a significantly higher mean 24-h pH than 20mg omeprazole on both Day 1 (P < 0.01) and Day 5 (P < 0.05).[11] A 5 mg dose of this compound has been reported to provide gastric pH control comparable to 20 mg of omeprazole.[12][13]
Table 2: Comparative Efficacy of this compound and Esomeprazole (B1671258) in Healthy Volunteers
| Parameter | This compound (10mg) | This compound (20mg) | This compound (40mg) | Esomeprazole (40mg) | Reference(s) |
| Mean % Time Intragastric pH > 6 (Day 1, IV) | - | - | - | - | |
| Healthy Subjects | - | - | - | - | |
| Infusion | 30mg: 63.6% | - | - | 80mg: 51.7% | [14] |
| 24-h pH Control | Better than Esomeprazole | Better than Esomeprazole | Better than Esomeprazole | - | [15] |
| Evening/Overnight pH Control | Better than Esomeprazole | Better than Esomeprazole | Better than Esomeprazole | - | [15] |
| Initial 0-4h pH Control (Single Dose) | - | - | - | Better than this compound | [15] |
Note: A study in healthy volunteers showed that while esomeprazole 40 mg provided better pH control in the initial hours after a single dose, this compound (particularly 20 mg and 40 mg) demonstrated significantly better pH control over a 24-hour period and during the evening and overnight hours after single and multiple doses.[15]
Table 3: Efficacy of this compound in Patients with Duodenal Ulcer
| Parameter | This compound (5mg/d) | This compound (10mg/d) | This compound (20mg/d) | Omeprazole (20mg/d) | Reference(s) |
| Fraction Time pH > 5 (Day 5) | 67.17 ± 30.16% | 87.96 ± 12.29% | 89.86 ± 15.18% | 76.14 ± 16.75% | [16] |
| 4-week Healing Rate | - | 89.7% | - | 87.0% (Other PPIs) | [12] |
*P < 0.05 compared to the low-dose this compound group and the omeprazole group.[16] A meta-analysis showed no significant difference in the 4-week healing rate between 10 mg/d this compound and other PPIs.[12]
Experimental Protocols
The evaluation of the pharmacodynamics of this compound and other PPIs relies on established preclinical and clinical experimental models.
In Vivo Models
1. Pylorus Ligation Model in Rats
-
Objective: To assess the anti-secretory and anti-ulcer activity of a compound by measuring the accumulation of gastric acid following ligation of the pylorus.[17]
-
Methodology:
-
Animal Preparation: Male Wistar rats are typically fasted for 24 hours with free access to water.[17]
-
Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally prior to surgery.[17]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is ligated with a silk suture, taking care to avoid damage to blood vessels. The abdominal wall is then closed.[17]
-
Sample Collection: After a set period (e.g., 4-19 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[17]
-
Analysis: The gastric contents are collected, and the volume is measured. The pH of the gastric juice is determined, and the free and total acidity are quantified by titration with 0.01 N NaOH. The stomach is opened along the greater curvature and examined for ulcers.[17]
-
2. Histamine-Induced Gastric Acid Secretion in Anesthetized Rats
-
Objective: To evaluate the ability of a PPI to inhibit gastric acid secretion stimulated by a secretagogue like histamine.[17][18]
-
Methodology:
-
Animal Preparation: Rats are fasted and anesthetized. A tracheal cannula is inserted to maintain a clear airway. Catheters are placed for intravenous drug and histamine administration.[17]
-
Gastric Perfusion: The stomach is cannulated to allow for continuous perfusion with saline at a constant rate. The perfusate is collected at regular intervals.[17]
-
Stimulation and Inhibition: A basal period of acid secretion is established. Histamine is then infused intravenously to induce a stable, submaximal level of acid secretion. Once a plateau is reached, the test compound (this compound) is administered.[17]
-
Analysis: The collected perfusate is analyzed for acid content by titration with a standard base to a neutral pH. The acid output is calculated and expressed, for example, in µEq/min.[17]
-
Clinical Studies
Ambulatory 24-hour Intragastric pH Monitoring
-
Objective: To continuously measure the acidity in the stomach over a 24-hour period in human subjects to assess the efficacy of acid-suppressing medications.
-
Methodology:
-
Subject Enrollment: Healthy volunteers or patients with acid-related disorders are recruited.[11][16]
-
Probe Placement: A thin, flexible tube with a pH sensor at its tip is passed through the nose and down the esophagus into the stomach. The position is confirmed, often radiologically.
-
Data Recording: The probe is connected to a portable recording device that logs the intragastric pH at frequent intervals over 24 hours.
-
Drug Administration: Subjects are administered the study drug (e.g., this compound or a comparator) according to the study protocol (e.g., once daily for a specified number of days).[11][16]
-
Data Analysis: The recorded pH data is analyzed to determine key parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4, > 5, or > 6), the mean 24-hour pH, and diurnal/nocturnal pH profiles.[11][16]
-
Conclusion
This compound is a potent proton pump inhibitor with a sustained duration of action, offering effective control of gastric acid secretion.[9][12] Quantitative data from both preclinical and clinical studies demonstrate its efficacy in raising intragastric pH and promoting the healing of acid-related mucosal damage.[12][16] Its pharmacodynamic profile, including a long half-life and metabolism that is less dependent on CYP2C19 polymorphisms, suggests potential clinical advantages.[7][10] The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel acid-suppressive therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Distinctive Pharmacokinetic and Pharmacodynamic Properties Among Proton Pump Inhibitors | CoLab [colab.ws]
- 10. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with this compound as a Case Drug [mdpi.com]
- 11. Acid inhibition effect of this compound on Helicobacter pylori-negative healthy volunteers: an open randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Evaluation of the effect of this compound on intragastric pH in patients with duodenal ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolism of Ilaprazole: The Roles of CYP3A4 and CYP2C19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole, a proton pump inhibitor (PPI), is distinguished from other members of its class by a unique metabolic profile that results in a longer plasma half-life and more consistent pharmacokinetic and pharmacodynamic profiles across different patient populations. This technical guide provides a comprehensive overview of the metabolism of this compound, with a specific focus on the well-documented primary role of Cytochrome P450 3A4 (CYP3A4) and the comparatively minimal involvement of Cytochrome P450 2C19 (CYP2C19). This guide synthesizes findings from in vitro and in vivo studies, detailing experimental methodologies, presenting quantitative data, and illustrating key metabolic pathways and experimental workflows. A significant aspect of this compound's metabolism is its conversion to this compound sulfone, a reaction predominantly catalyzed by CYP3A4.[1][2][3][4][5][6] In contrast to many other PPIs, this compound's metabolism is not significantly influenced by the genetic polymorphisms of CYP2C19, which is a notable clinical advantage.[7][8][9] Furthermore, evidence suggests that a non-enzymatic sulfoxide (B87167) reduction to this compound sulfide (B99878) may represent a major clearance pathway for the drug.[10] This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and metabolism.
Introduction
This compound is a substituted benzimidazole (B57391) proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. Its efficacy is rooted in the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells. A key differentiator for this compound within the PPI class is its metabolic pathway. While many PPIs are significantly metabolized by the polymorphic enzyme CYP2C19, leading to inter-individual variability in clinical outcomes, this compound's primary metabolic route is through CYP3A4.[11][12][13] This characteristic contributes to its more predictable pharmacokinetic profile. This guide will delve into the technical details of this compound's metabolism, providing a granular look at the roles of CYP3A4 and CYP2C19.
Metabolic Pathways of this compound
The biotransformation of this compound is characterized by two main pathways:
-
Oxidation to this compound Sulfone: This is a major metabolic route where this compound is oxidized to this compound sulfone. In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have conclusively identified CYP3A4 as the principal enzyme mediating this reaction.[1][2][3][4] CYP3A5 has been shown to have a minor contribution.[1][2][3][4]
-
Reduction to this compound Sulfide: A significant alternative pathway is the reduction of the sulfoxide moiety of this compound to form this compound sulfide.[10] Interestingly, this conversion has been observed to occur in the absence of NADPH and in deactivated human liver microsomes, suggesting a non-enzymatic or not exclusively CYP-dependent mechanism.[10] This sulfide metabolite is then subject to further oxidative metabolism.[10]
The chemical structures of this compound and its primary metabolites are depicted below.
The Role of CYP3A4 and CYP2C19 in this compound Metabolism
Dominant Role of CYP3A4
A substantial body of evidence from in vitro experiments confirms that CYP3A4 is the primary enzyme responsible for the conversion of this compound to this compound sulfone. Studies using cDNA-expressed recombinant CYPs have demonstrated that CYP3A isoforms are the most active in this metabolic step.[1][2][3] The intrinsic clearance for the formation of this compound sulfone by CYP3A4 has been reported to be 16-fold higher than that by CYP3A5, underscoring the predominant role of CYP3A4.[1][2][3][4]
Minimal Role of CYP2C19
In stark contrast to other widely used PPIs, the contribution of CYP2C19 to the metabolism of this compound is minimal.[6][8][9][11][14][15] In vitro studies with a panel of recombinant CYP isoforms showed negligible formation of this compound sulfone by CYP2C19.[3]
The clinical significance of this is profound. The pharmacokinetics of drugs that are major substrates of CYP2C19 can be highly variable due to well-characterized genetic polymorphisms in the CYP2C19 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to significant differences in drug exposure and clinical response. Clinical studies have demonstrated that the pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax) and area under the curve (AUC), do not differ significantly among individuals with different CYP2C19 genotypes.[7] This lack of influence from CYP2C19 polymorphisms contributes to a more predictable and consistent clinical profile for this compound.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data from various studies on this compound metabolism and pharmacokinetics.
Table 1: In Vitro Metabolism of this compound
| Parameter | Enzyme | Value | Reference |
| Intrinsic Clearance (Sulfone Formation) | CYP3A4 | 16-fold higher than CYP3A5 | [1],[2],[3],[4] |
| Inhibition of Sulfone Formation | Ketoconazole (CYP3A inhibitor) | Significant inhibition | [1],[2],[3] |
| Sulfone Formation by other CYPs | CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1 | No substantial effect | [1] |
Table 2: Pharmacokinetic Parameters of this compound and this compound Sulfone in Different CYP2C19 Genotypes (10 mg daily for 7 days)
| Genotype | Analyte | Css,max (ng/mL) | AUCτ (ng·h/mL) |
| Homozygous Extensive Metabolizer (EM) | This compound | 236 ± 96 | 1767 ± 613 |
| This compound Sulfone | 38 ± 14 | 433 ± 153 | |
| Heterozygous Extensive Metabolizer (EM) | This compound | 292 ± 104 | 2244 ± 938 |
| This compound Sulfone | 41 ± 13 | 480 ± 161 | |
| Poor Metabolizer (PM) | This compound | 275 ± 62 | 2049 ± 520 |
| This compound Sulfone | 41 ± 11 | 496 ± 129 | |
| Data presented as mean ± standard deviation. No statistically significant differences were observed among the genotype groups. | |||
| Adapted from Cho et al. (2012).[7] |
Table 3: LC-MS/MS Method Parameters for Quantification of this compound and its Metabolites
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |
| This compound | 0.23 - 2400.00 | 0.23 | < 15% | < 15% | within ±15% |
| This compound Sulfone | 0.06 - 45.00 | 0.06 | < 15% | < 15% | within ±15% |
| This compound Sulfide | 0.05 - 105.00 | 0.05 | < 15% | < 15% | within ±15% |
| LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error. | |||||
| Adapted from Zhou et al. (2009). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the metabolism of this compound.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to assess the formation of metabolites and determine the metabolic stability of this compound in a complex enzyme system representative of the human liver.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 2 mM NADPH)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.75-1 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the incubation mixture to a final concentration of 1-20 µM.
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 45 minutes for metabolic stability) or a fixed time point (e.g., 45 minutes for metabolite profiling).
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound and the formed metabolites.
-
References
- 1. An improved LC-MS/MS method for quantitative determination of this compound and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Biotransformation of this compound in Human Liver Microsomes and Human: Role of CYP3A4 in this compound Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a UHPLC-MS/MS method for the quantification of this compound enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of CYP2C19 Genetic Polymorphism on Pharmacokinetics and Pharmacodynamics and Pharmacodynamics of a New Proton Pump Inhibitor, this compound | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. An improved LC-MS/MS method for quantitative determination of this compound and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2] As a substituted benzimidazole (B57391) derivative, this compound effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for professionals in pharmaceutical research and development.
Molecular Structure and Identification
This compound, with the chemical name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole, is a racemic mixture. Its fundamental molecular and identification details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole |
| Chemical Formula | C₁₉H₁₈N₄O₂S[3] |
| Molecular Weight | 366.44 g/mol [3] |
| CAS Number | 172152-36-2[3] |
| SMILES String | CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC[3] |
Chemical and Physical Properties
The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. The key chemical and physical properties of this compound are presented below.
| Property | Value |
| Predicted pKa | 8.23 ± 0.10[4][5] |
| Melting Point | 149-153 °C |
| Appearance | Off-white to light yellow powder |
| Solubility | |
| In organic solvents: | |
| DMSO | 15 mg/mL[6], 73 mg/mL (199.21 mM) |
| Dimethyl formamide (B127407) (DMF) | 10 mg/mL[6] |
| Ethanol | 0.3 mg/mL[6], 14 mg/mL |
| Methanol | Maximum solubility among tested alcohols[7] |
| 2-Propanol | Soluble[7] |
| n-Butanol | Minimum solubility among tested alcohols[7] |
| In aqueous solutions: | |
| Water | Insoluble |
| DMSO:PBS (pH 7.2) (1:7) | Approximately 0.12 mg/mL[6] |
| Stability | Unstable in acidic conditions, relatively stable in alkaline and photolytic conditions.[8] A cocrystal with xylitol (B92547) showed improved stability at room temperature.[8][9] |
Mechanism of Action
Inhibition of Gastric H+/K+-ATPase
This compound is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide (B3320178) form.[3][4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, the proton pump.[3][4] This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.
Figure 1: Mechanism of H+/K+-ATPase Inhibition by this compound.
Targeting of TOPK Signaling Pathway
Recent studies have revealed a novel mechanism of action for this compound in cancer cells. This compound has been shown to inhibit T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[10][11][12] By inhibiting TOPK, this compound can suppress cancer growth both in vitro and in vivo.[10][11] This finding suggests a potential for repurposing this compound as an anti-cancer agent.
Figure 2: this compound's Inhibition of the TOPK Signaling Pathway.
Pharmacokinetics and Metabolism
This compound exhibits a longer plasma half-life compared to first-generation PPIs.[13] Key pharmacokinetic parameters from a study in healthy Chinese subjects are summarized below.
| Parameter | Intravenous (5 mg) | Intravenous (10 mg) | Intravenous (20 mg) | Oral (10 mg) |
| Cmax (ng/mL) | - | - | - | - |
| AUC₀₋₂₄ (ng·h/mL) | - | - | - | - |
| t₁/₂ (h) | - | - | - | - |
| Mean % time intragastric pH > 6 | 47.3%[14] | 52.8%[14] | 68.2%[14] | 47.5%[14] |
| Absolute Bioavailability | - | - | - | 55.2%[14] |
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with a lesser dependence on CYP2C19 compared to other PPIs, which may result in more predictable clinical outcomes across different patient populations.[13]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.
Figure 3: General Synthetic Workflow for this compound.
A representative experimental protocol for the final condensation and oxidation steps is as follows:
-
Condensation:
-
Dissolve 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and sodium hydroxide (B78521) in a suitable solvent such as acetone (B3395972) or methanol.[15][16]
-
Slowly add 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride to the mixture.[15]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[15]
-
Upon completion, partially remove the solvent under reduced pressure and add purified water to precipitate the thioether intermediate.[15]
-
Filter and dry the resulting solid.[15]
-
-
Oxidation:
-
Dissolve the thioether intermediate in a mixture of an organic solvent (e.g., acetonitrile) and water containing an inorganic base (e.g., sodium hydroxide).[17]
-
Cool the mixture to 0-5°C and slowly add an oxidizing agent, such as sodium hypochlorite (B82951) solution.[17]
-
Monitor the reaction by TLC.[17]
-
Once the reaction is complete, quench with a sodium thiosulfate (B1220275) solution.[17]
-
Separate the organic layer, concentrate under reduced pressure, and extract with dichloromethane.[17]
-
Wash the organic layer with sodium carbonate solution and purified water.[17]
-
Dry the organic layer, partially remove the solvent, and crystallize the product from a suitable solvent like ethyl acetate (B1210297) to obtain this compound.[17]
-
Stability-Indicating HPLC Method
A validated high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound in bulk drug and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution (e.g., 10 mM ammonium (B1175870) formate).[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 306 nm.[18]
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl.
-
Base Hydrolysis: Treat with 0.1 M NaOH.
-
Oxidative Degradation: Expose to 3% hydrogen peroxide.
-
Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of the drug to UV light.
-
-
Procedure:
-
Prepare a standard stock solution of this compound and the stressed samples in a suitable solvent (e.g., mobile phase).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms to separate this compound from its degradation products. The method should be able to resolve all significant degradation products from the parent drug peak.
-
In Vitro H+/K+-ATPase Inhibition Assay
This assay is crucial for evaluating the inhibitory potency of this compound on its primary target.
-
Materials:
-
Gastric H+/K+-ATPase vesicles (prepared from rabbit or porcine gastric mucosa).
-
This compound standard solutions.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
ATP, MgCl₂, and KCl solutions.
-
Reagents for phosphate (B84403) determination (e.g., malachite green reagent).
-
-
Procedure:
-
Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound in the assay buffer.[19]
-
Initiate the enzymatic reaction by adding ATP.[19]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[19]
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[19]
-
Determine the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a potent and long-acting proton pump inhibitor with a well-characterized molecular structure and distinct chemical properties. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, leading to effective control of gastric acid secretion. Furthermore, its emerging role as a TOPK inhibitor opens new avenues for its therapeutic application in oncology. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and pharmacological evaluation of this compound, supporting further research and development in this area.
References
- 1. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H18N4O2S | CID 214351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 172152-36-2 [chemicalbook.com]
- 5. This compound CAS#: 172152-36-2 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel this compound/Xylitol Cocrystal [mdpi.com]
- 9. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel this compound/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proton pump inhibitor this compound suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Proton pump inhibitor this compound suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103073536A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. An Improved Process For Preparation Of this compound [quickcompany.in]
- 17. CN103073536B - Preparation method of this compound - Google Patents [patents.google.com]
- 18. Determination of this compound Tablets by HPLC [journal11.magtechjournal.com]
- 19. jnsbm.org [jnsbm.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Ilaprazole's Effect on H+/K+-ATPase Activity in Parietal Cells
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a proton pump inhibitor (PPI), with a specific focus on its interaction with and inhibition of the gastric H+/K+-ATPase in parietal cells. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and development purposes.
Introduction to this compound and Gastric Acid Secretion
Gastric acid secretion is a fundamental physiological process for digestion, primarily mediated by parietal cells in the stomach lining.[1] The final step in this process is the exchange of cytoplasmic hydrogen ions (H+) for extracellular potassium ions (K+), a reaction catalyzed by the H+/K+-ATPase, commonly known as the proton pump.[1][2] this compound is a novel substituted benzimidazole (B57391) PPI designed to suppress gastric acid secretion by targeting this enzyme.[3][4][5] Like other PPIs, it is administered as a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[1][6] this compound is used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8]
Mechanism of Action of this compound
This compound's mechanism of action involves a multi-step process that culminates in the irreversible inhibition of the H+/K+-ATPase.[1][9]
-
Systemic Absorption and Accumulation : After oral administration, this compound is absorbed into the systemic circulation. As a weak base, it readily crosses cell membranes and selectively accumulates in the acidic secretory canaliculi of the stimulated parietal cells.[2][10]
-
Acid-Catalyzed Activation : In the highly acidic environment of the canaliculi (pH < 2), this compound undergoes a two-step protonation.[6][11][12] This acid-catalyzed molecular rearrangement converts the inactive prodrug into its active form, a reactive cationic sulfenic acid or sulfenamide.[6][10]
-
Covalent Binding and Irreversible Inhibition : The activated, thiophilic form of this compound then forms a stable, covalent disulfide bond with one or more cysteine residues on the exoplasmic (luminal) surface of the α-subunit of the H+/K+-ATPase.[1][6][13] This covalent modification locks the enzyme in an inactive conformation, thereby preventing the transport of H+ ions into the gastric lumen and effectively inhibiting acid secretion.[1][14] Due to the irreversible nature of this bond, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[15]
Quantitative Data on H+/K+-ATPase Inhibition
The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Species/Model | Reference(s) |
| IC₅₀ (H+/K+-ATPase activity) | 6.0 µM | Rabbit parietal cell preparation | [7][8][9][16][17] |
| IC₅₀ (¹⁴C-aminopyrine accumulation) | 9.0 nM | Histamine-stimulated rabbit parietal cells | [16] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antisecretory Potency of this compound Compared to Omeprazole (B731)
| Model | Administration | Parameter | This compound | Omeprazole | Reference(s) |
| Pentagastrin-stimulated gastric secretion (Rat) | Intraduodenal (i.d.) | ED₅₀ | 2.1 mg/kg | 3.5 mg/kg | [16] |
| Histamine-stimulated gastric pH (Anesthetized Rat) | Intravenous (i.v.) | ED₅₀ | 1.2 mg/kg | 1.4 mg/kg | [16] |
| Histamine-stimulated gastric pH (Anesthetized Rat) | Intraduodenal (i.d.) | ED₅₀ | 3.9 mg/kg | 4.1 mg/kg | [16] |
| Gastric acid secretion (Fistular Rat) | Intraduodenal (i.d.) | ED₅₀ | 0.43 mg/kg | 0.68 mg/kg | [16] |
ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effect of this compound on H+/K+-ATPase activity.
This protocol is designed to directly measure the enzymatic activity of H+/K+-ATPase in isolated gastric microsomes and its inhibition by this compound.
Objective: To determine the IC₅₀ value of this compound for H+/K+-ATPase.
Materials:
-
Hog or rabbit gastric microsomes (rich in H+/K+-ATPase)
-
This compound
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
Assay buffer (e.g., pH 6.1 for PPI activation)
-
Phosphate (B84403) determination reagent (e.g., Malachite green-based)
Procedure:
-
Preparation of Gastric Microsomes: Isolate gastric microsomes from homogenized hog or rabbit gastric mucosa through differential centrifugation. The final pellet, rich in H+/K+-ATPase, is resuspended in a suitable buffer.
-
Pre-incubation with this compound: Incubate the gastric microsomes with varying concentrations of this compound in an acidic assay buffer (e.g., pH 6.1) for a defined period (e.g., 30 minutes) at 37°C. This step is crucial for the acid-catalyzed activation of the prodrug.[18]
-
Initiation of ATPase Reaction: Initiate the enzymatic reaction by adding ATP and MgCl₂ to the pre-incubated mixture. The reaction is typically carried out at a neutral pH (e.g., 7.4) to measure the enzyme's hydrolytic activity.
-
Stimulation of Activity: Add KCl and a K+ ionophore like valinomycin to stimulate the K+-dependent ATPase activity.
-
Termination and Phosphate Measurement: Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a quenching solution like trichloroacetic acid.
-
Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Baginski method or a Malachite green assay.[19]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This assay provides an indirect measure of acid production in intact parietal cells. Aminopyrine (B3395922), a weak base, accumulates in acidic compartments.
Objective: To assess the effect of this compound on secretagogue-stimulated acid production in parietal cells.
Materials:
-
Isolated rabbit or human parietal cells[20]
-
[¹⁴C]-Aminopyrine (radiolabeled)
-
Histamine or other secretagogues (e.g., carbachol (B1668302), pentagastrin)
-
This compound
-
HEPES-buffered medium
-
Scintillation fluid and counter
Procedure:
-
Parietal Cell Isolation: Isolate parietal cells from gastric mucosa using enzymatic digestion (e.g., pronase, collagenase) followed by enrichment techniques like isopycnic centrifugation.[20][21]
-
Pre-treatment: Pre-incubate the isolated parietal cells with various concentrations of this compound for a specified duration.
-
Stimulation and Labeling: Add a secretagogue (e.g., 10⁻⁴ M histamine) to stimulate acid production, along with [¹⁴C]-aminopyrine.[20]
-
Incubation: Incubate the cell suspension at 37°C to allow for aminopyrine accumulation in the acidic canaliculi.
-
Separation: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.
-
Lysis and Measurement: Lyse the cell pellet and measure the amount of accumulated [¹⁴C]-aminopyrine using liquid scintillation counting.
-
Data Analysis: The ratio of intracellular to extracellular aminopyrine concentration is calculated as an index of acid production. The inhibitory effect of this compound is determined by comparing the accumulation in treated cells to that in stimulated, untreated cells.
Conclusion
This compound is a potent, irreversible inhibitor of the gastric H+/K+-ATPase.[3][16] Its mechanism of action, which relies on accumulation and activation in the acidic environment of parietal cells, ensures target specificity.[1][10] Quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting acid secretion, with studies suggesting a more potent and sustained action compared to first-generation PPIs like omeprazole.[16][22] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel PPIs in drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound (IY-81149) | Proton pump inhibitor | Probechem Biochemicals [probechem.com]
- 10. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. deepdyve.com [deepdyve.com]
- 13. droracle.ai [droracle.ai]
- 14. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Irreversible inactivation of rat gastric (H+-K+)-ATPase in vivo by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques [frontiersin.org]
- 22. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ilaprazole: A Preclinical Profile for Acid-Related Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound is a next-generation proton pump inhibitor (PPI) belonging to the substituted benzimidazole (B57391) class of molecules, structurally related to omeprazole (B731).[1] It is indicated for the treatment of acid-related disorders such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[2][3][4] Developed by Il-Yang Pharmaceutical Co., Ltd. in South Korea, this compound has demonstrated potent and sustained inhibition of gastric acid secretion in preclinical and clinical studies.[3][4] Its mechanism of action involves the irreversible blockade of the final step in gastric acid production.[4][5] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and data from various experimental models.
Mechanism of Action: Irreversible Proton Pump Inhibition
The primary mechanism of action for this compound is the inhibition of the H+/K+-ATPase enzyme, commonly known as the gastric proton pump.[3][4][5] This enzyme is located on the secretory surfaces of gastric parietal cells and is responsible for the final step in the secretion of gastric acid.[5][6] this compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[7]
Upon administration, this compound is absorbed and reaches the acidic canaliculi of the parietal cells. The acidic environment catalyzes the conversion of this compound into its active form, a sulfenamide (B3320178) intermediate.[8][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inactivation.[8][10] By blocking this proton pump, this compound effectively suppresses the secretion of hydrogen ions into the gastric lumen, thereby reducing stomach acidity.[3][5]
Pharmacodynamics
Preclinical studies have consistently demonstrated that this compound is a potent inhibitor of gastric acid secretion, with a longer duration of action compared to first-generation PPIs like omeprazole.[6] An experimental study in a rat model of reflux esophagitis showed that this compound had a much lower ED50 than omeprazole, indicating greater potency.[6] This enhanced and prolonged effect is attributed to its unique pharmacokinetic properties, particularly its longer half-life.[6][11]
Pharmacodynamic studies in healthy human volunteers have corroborated these preclinical findings. This compound, especially at doses of 10 mg and 20 mg, provides more powerful and longer-lasting acid suppression compared to 20 mg of omeprazole.[6] While esomeprazole (B1671258) showed better pH control in the initial hours after a single dose, this compound provided significantly better pH control over a 24-hour period, particularly during evening and overnight hours, after both single and multiple doses.[12]
Table 1: Comparative Pharmacodynamic Data
| Parameter | This compound | Omeprazole/Esomeprazole | Reference |
| Potency | Higher potency, lower ED50 in rat models | Standard PPI potency | [6] |
| 24-hr pH Control | Superior, especially at night | Less sustained overnight control | [11][12] |
| Dose Comparison | 5 mg this compound comparable to 20 mg omeprazole | 20 mg is a standard dose | [6] |
| Onset of Action | Rapid onset | Rapid onset | [13] |
| Duration of Action | Extended duration of acid inhibition | Shorter duration of action | [5][11] |
Pharmacokinetics
The pharmacokinetic profile of this compound is a key differentiator from other PPIs. It exhibits a significantly longer plasma half-life, which contributes to its sustained pharmacodynamic effect.[4][6][11]
-
Metabolism: this compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2C19.[1][5] This metabolic profile is advantageous as its pharmacokinetics are not significantly influenced by CYP2C19 genetic polymorphisms, unlike many other PPIs.[4][11]
-
Half-Life: The half-life (t1/2) of this compound is noted to be substantially longer (4.7–5.3 hours) compared to first- and second-generation PPIs (0.5–2 hours).[4]
-
Linearity: Preclinical and early clinical data show that this compound exhibits linear pharmacokinetics over a range of doses, with dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC).[1][12][13]
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Reference |
| Half-life (t1/2) | 4.7–5.3 hours | Significantly longer than other PPIs | [4] |
| Primary Metabolism | CYP3A4 | Less dependence on CYP2C19 | [1][5] |
| CYP2C19 Influence | Not significant | Reduces variability due to genetic polymorphism | [4][11] |
| Kinetics | Linear over 5-20 mg dose range | Predictable plasma exposure with dose escalation | [13] |
| Absolute Bioavailability (Oral) | 55.2% | Based on a study comparing IV and oral doses | [13] |
Preclinical Efficacy in Animal Models
This compound has been shown to be highly effective in various preclinical in vivo models of acid-related disorders.
-
Reflux Esophagitis: In surgically-induced rat models of reflux esophagitis, this compound was found to be significantly effective in preventing the development of esophageal lesions in a dose-dependent manner.[6][14]
-
Gastric and Duodenal Ulcers: While specific preclinical ulcer model data is not detailed in the provided results, its potent acid-suppressing activity is the basis for its efficacy in healing gastric and duodenal ulcers.[2][14] Various standard models, such as stress-induced, ethanol-induced, and pylorus-ligated ulcer models, are typically used to evaluate anti-ulcer activity.[15]
Preclinical Toxicology and Safety
Toxicology studies are fundamental to establishing the safety profile of a new drug candidate before human trials.[16] These studies assess potential adverse effects across multiple biological systems.[17] Preclinical research on this compound has indicated a safety profile comparable to that of omeprazole.[6] In healthy volunteers and patients, this compound has not been associated with clinically relevant changes in hematological or biochemical tests, nor has it produced significant treatment-related adverse symptoms.[11][18] Standard preclinical toxicology programs include acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine parameters like the No-Observed-Adverse-Effect Level (NOAEL).[19][20]
Experimental Protocols
Key Experiment: In Vitro H+/K+-ATPase Inhibition Assay
This assay is crucial for determining the direct inhibitory activity of a PPI on its target enzyme. The protocol measures the ATP hydrolytic activity of the proton pump, which is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP.[21][22]
Methodology:
-
Enzyme Preparation:
-
Gastric microsomes rich in H+/K+-ATPase are isolated from a suitable animal model, such as pig or goat stomachs.[21][22]
-
The tissue is homogenized, and the microsomal fraction is obtained through differential centrifugation.[23]
-
The protein concentration of the final preparation is determined using a standard method like the Bradford assay.[23]
-
-
Assay Procedure:
-
The reaction is typically conducted in a Tris-HCl buffer (pH 7.4) containing MgCl2 and the prepared enzyme (gastric microsomes).[22]
-
This compound (or a standard like omeprazole) at various concentrations is pre-incubated with the enzyme preparation for a set period (e.g., 30 minutes).[21][23] For benzimidazole PPIs, this pre-incubation may be done at an acidic pH (e.g., pH 6.1) to facilitate the activation of the prodrug.[21]
-
The enzymatic reaction is initiated by adding ATP.[22]
-
The mixture is incubated at 37°C for a defined time (e.g., 20 minutes).[22]
-
The reaction is terminated by adding an ice-cold solution, such as 10% trichloroacetic acid.[22]
-
-
Quantification and Data Analysis:
-
The amount of inorganic phosphate (Pi) released is measured colorimetrically, often using a malachite green procedure, with absorbance read on a spectrophotometer.[21][22]
-
The specific H+/K+-ATPase activity is calculated as the difference in activity observed in the presence and absence of a specific inhibitor like SCH28080.[21]
-
A dose-response curve is generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is calculated from this curve, representing the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.
-
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Frontiers | Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: is this a superior proton pump inhibitor for duodenal ulcer? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. criver.com [criver.com]
- 17. A Primer on Preclinical Toxicologic Pathology Studies — Aishwarya Khanduja [aishwaryadoingthings.com]
- 18. researchgate.net [researchgate.net]
- 19. api.upums.ac.in [api.upums.ac.in]
- 20. altasciences.com [altasciences.com]
- 21. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajpp.in [ajpp.in]
Ilaprazole: A Third-Generation Proton Pump Inhibitor for Enhanced Gastric Acid Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ilaprazole, a novel benzimidazole (B57391) derivative, represents a significant advancement in the class of proton pump inhibitors (PPIs). As a third-generation PPI, it exhibits a distinct pharmacological profile characterized by a prolonged plasma half-life and a primary metabolism pathway that is less dependent on the polymorphic CYP2C19 enzyme. These attributes translate into more potent and sustained gastric acid suppression compared to earlier-generation PPIs, offering potential clinical advantages in the management of acid-related disorders such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support its potential as a superior therapeutic option.
Introduction
Proton pump inhibitors have been the cornerstone of therapy for acid-related gastrointestinal disorders for decades. However, limitations such as nocturnal acid breakthrough and inter-individual variability in efficacy, largely due to CYP2C19 genetic polymorphisms, have driven the development of newer agents. This compound emerges as a promising third-generation PPI designed to overcome these challenges. Its unique chemical structure confers a longer duration of action and a metabolic pathway less influenced by CYP2C19, leading to more predictable and sustained acid control.[1]
Mechanism of Action
This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It selectively and irreversibly inhibits the gastric H+/K+-ATPase (proton pump) in the secretory canaliculi of parietal cells. This inhibition blocks the final step in the gastric acid secretion pathway, leading to a profound and long-lasting reduction in both basal and stimulated acid output.
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
The secretion of gastric acid is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These secretagogues stimulate the parietal cell, leading to the translocation and activation of H+/K+-ATPase at the apical membrane. This compound, upon activation to its sulfenamide (B3320178) form, covalently binds to cysteine residues on the alpha-subunit of the proton pump, rendering it inactive.
Caption: Gastric Acid Secretion Pathway and this compound Inhibition.
Pharmacokinetics and Metabolism
This compound exhibits a favorable pharmacokinetic profile that contributes to its potent and sustained acid-suppressive effects.
Absorption, Distribution, and Elimination
This compound is administered orally as an enteric-coated tablet to protect it from premature activation in the acidic environment of the stomach. It is well-absorbed in the small intestine. The plasma concentration of this compound increases in a dose-proportional manner. A key distinguishing feature of this compound is its longer plasma half-life compared to other PPIs.
Metabolism
Unlike first and second-generation PPIs, which are primarily metabolized by the highly polymorphic CYP2C19 enzyme, this compound is mainly metabolized by CYP3A4 and to a lesser extent by CYP2C19.[1] This metabolic characteristic reduces the impact of CYP2C19 genetic polymorphisms on its pharmacokinetics, leading to more consistent plasma concentrations and clinical responses across different patient populations.
References
A Technical Guide to the In Vitro Antibacterial Activity of Ilaprazole Against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro antibacterial properties of ilaprazole, a novel proton pump inhibitor (PPI), against Helicobacter pylori. It synthesizes key quantitative data, details established experimental protocols, and illustrates relevant workflows and mechanisms.
Introduction
Helicobacter pylori is a pathogenic bacterium responsible for a spectrum of gastric diseases, including peptic ulcers and gastric cancer. Standard eradication therapies, typically combining a PPI with two or more antibiotics, are facing declining efficacy due to rising antibiotic resistance.[1][2][3] PPIs play a crucial role by suppressing gastric acid, which creates a more favorable environment for antibiotic action.[1][4] Beyond this primary function, several PPIs exhibit direct antibacterial activity against H. pylori.[1]
This compound is a new-generation PPI with a distinct metabolic profile, being primarily metabolized by CYP3A4 rather than the polymorphic CYP2C19, which leads to more consistent pharmacokinetics.[1] This guide focuses on its direct in vitro effects on H. pylori, highlighting its potential as a component in modern eradication regimens.[1][2][3][5]
Quantitative Antibacterial Activity
The in vitro efficacy of this compound has been quantified through various standard microbiological assays. The data presented below are compiled from studies assessing its activity against both reference strains and clinical isolates of H. pylori, including those resistant to common antibiotics.[1][2][3][5]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Helicobacter pylori
| H. pylori Strains | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Notes | Reference |
| 25 strains (including antibiotic-resistant isolates) | 2 - 8 | 8 | 8 | Activity demonstrated against strains resistant to clarithromycin (B1669154), amoxicillin, levofloxacin, and/or metronidazole. | [1][2][3][5] |
MIC₅₀/MIC₉₀: The minimum concentration of a drug that inhibits the growth of 50% and 90% of bacterial isolates, respectively.
Table 2: Synergistic Effects of this compound with Antibiotics (Checkerboard Assay)
| Antibiotic Combination | H. pylori Strains | Interpretation (FICI ≤ 0.5) | Percentage of Strains Showing Synergy | Reference |
| This compound + Clarithromycin | 25 strains | Synergistic | 36% | [1][2][3][5] |
| This compound + Amoxicillin | 25 strains | No Synergy Observed | 0% | [5] |
| This compound + Bismuth Potassium Citrate + Amoxicillin + Clarithromycin | Multiple | Obvious Synergistic Effect | Not specified | [1][3][5] |
Fractional Inhibitory Concentration Index (FICI) is a measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is typically defined as synergy.
Experimental Protocols
The following sections detail the standard methodologies used to generate the data on this compound's antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The agar (B569324) dilution method is the gold standard recommended by the Clinical and Laboratory Standards Institute (CLSI) for H. pylori susceptibility testing.[6]
Methodology:
-
Media Preparation: Mueller-Hinton agar or Brucella agar is supplemented with 5-10% defibrinated sheep or horse blood.[6][7][8] A series of agar plates are prepared, each containing a specific, twofold serial dilution of this compound (e.g., from 0.125 to 256 µg/mL).[6] A drug-free plate serves as a growth control.
-
Inoculum Preparation: H. pylori is cultured on blood agar plates for 48-72 hours in a microaerophilic environment.[8] Colonies are harvested and suspended in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 2.0-3.0 McFarland standard.[9] This suspension is then diluted to yield a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.[6]
-
Inoculation: The standardized bacterial suspension is applied to the surface of each agar plate using a multipoint inoculator.[6]
-
Incubation: Plates are incubated at 37°C for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).[7][8]
-
Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar surface.[6]
Time-Kill Curve Assay
This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: A logarithmic-phase culture of H. pylori is prepared in a suitable broth (e.g., Brucella broth with fetal bovine serum) and adjusted to a starting concentration of approximately 10⁵-10⁶ CFU/mL.[7]
-
Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[10] A drug-free culture serves as a growth control.
-
Incubation and Sampling: The cultures are incubated at 37°C under microaerophilic conditions. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).[11][12][13]
-
Viable Cell Count: Each aliquot is serially diluted in broth or saline, plated onto blood agar, and incubated for 72 hours to determine the number of viable bacteria (CFU/mL).[10]
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Synergy Testing (Checkerboard Assay)
This method is used to assess the interaction between two antimicrobial agents.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is prepared. Along the x-axis, serial twofold dilutions of this compound are made. Along the y-axis, serial twofold dilutions of a second agent (e.g., clarithromycin) are made.[7] This creates a grid of wells containing unique concentration combinations of the two drugs.
-
Inoculation: All wells are inoculated with a standardized H. pylori suspension (e.g., 10⁵ CFU/well).[7]
-
Incubation: The plate is incubated at 37°C for 72 hours under microaerophilic conditions.
-
Result Interpretation: The MIC of each drug, both alone and in combination, is determined by visual inspection for turbidity or by using a viability indicator like resazurin.[7]
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Proposed Mechanism of Antibacterial Action
While the primary mechanism of PPIs in humans is the irreversible inhibition of the H⁺/K⁺-ATPase in gastric parietal cells, their direct antibacterial action against H. pylori is believed to involve different targets. The most cited mechanism is the inhibition of H. pylori's urease enzyme.
-
Urease Inhibition: Urease is critical for H. pylori survival in the acidic stomach. It hydrolyzes urea (B33335) to produce ammonia, which neutralizes gastric acid and creates a protective microenvironment around the bacterium. By inhibiting urease activity, this compound may disrupt this essential defense mechanism, rendering the bacterium susceptible to acidic conditions and compromising its viability.
Discussion and Future Directions
The available in vitro data demonstrate that this compound possesses direct and potent antibacterial activity against a range of H. pylori strains, including those resistant to established antibiotics.[1][2][3][5] Its MIC₉₀ of 8 µg/mL indicates consistent activity.[1][2][3][5]
The synergistic effect observed when this compound is combined with clarithromycin is particularly noteworthy.[1][2][3][5] This suggests that this compound could help restore the efficacy of clarithromycin against strains that have developed resistance. The observation that a quadruple combination of this compound, amoxicillin, clarithromycin, and bismuth yields a significant synergistic effect further supports its inclusion in multi-drug regimens.[1][3][5] Importantly, studies have shown that repeated exposure to this compound does not induce resistance in H. pylori, a critical advantage for its potential long-term clinical use.[1][3][5]
Future research should aim to:
-
Elucidate the precise molecular interactions between this compound and its bacterial targets.
-
Expand synergy testing to include a broader range of antibiotics and a larger number of multidrug-resistant clinical isolates.
-
Investigate the impact of pH on the in vitro activity of this compound, as PPIs are known to be pH-dependent.
-
Correlate these in vitro findings with clinical outcomes in H. pylori eradication trials.
Conclusion
This compound exhibits significant direct in vitro antibacterial activity against H. pylori. Its ability to act synergistically with key antibiotics like clarithromycin and its high barrier to resistance development make it a promising component for enhancing the efficacy of H. pylori eradication therapies. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. In vitro anti-Helicobacter pylori activity of this compound used alone and in combination with other components of quadruple therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro anti- Helicobacter pylori activity of this compound used alone and in combination with other components of quadruple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of high-dose this compound-amoxicillin dual therapy for Helicobacter pylori eradication: a prospective, single-center, randomized trial [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial combinations against Helicobacter pylori including benzoxadiazol-based flavodoxin inhibitors: in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.com [liofilchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro anti-Helicobacter pylori activity and the underlining mechanism of an empirical herbal formula – Hezi Qingyou [frontiersin.org]
Ilaprazole: A Comprehensive Technical Guide to a Potent and Selective Proton Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole is a next-generation proton pump inhibitor (PPI) demonstrating potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key assays and structured data presentations are included to support further research and development in the field of acid-related gastrointestinal disorders.
Introduction
This compound (IY-81149) is a substituted benzimidazole (B57391) derivative that belongs to the class of proton pump inhibitors.[1] These agents act by selectively and irreversibly inhibiting the H+/K+-ATPase, the enzyme responsible for the final step of gastric acid secretion by parietal cells in the stomach.[2][3] this compound has shown a distinct pharmacological profile, including a longer plasma half-life compared to first-generation PPIs, which may contribute to more consistent and prolonged acid suppression.[4][5] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical and clinical evaluation of this compound.
Mechanism of Action
This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[6] Upon systemic absorption, it accumulates in the acidic canaliculi of gastric parietal cells. Here, it is converted to its active form, a sulfenamide (B3320178) derivative, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[6][7] This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of hydrogen ions into the gastric lumen.[6]
Quantitative Data
In Vitro Potency
| Parameter | Value | Species/System | Reference |
| IC50 (H+/K+-ATPase) | 6.0 µM | Rabbit parietal cell preparation | [8] |
| IC50 (¹⁴C-aminopyrine accumulation) | 9 nM | Histamine stimulated parietal cells | [8] |
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been investigated in healthy subjects and patients. Key parameters from various studies are summarized below.
Table 3.2.1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Chinese Subjects
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | t½ (h) |
| 5 mg | 823.5 ± 204.1 | 0.5 | 1.3 ± 0.3 | 2.9 ± 0.8 |
| 10 mg | 1647.1 ± 399.7 | 0.5 | 2.6 ± 0.6 | 3.1 ± 0.7 |
| 20 mg | 3294.2 ± 801.4 | 0.5 | 5.2 ± 1.2 | 3.4 ± 0.9 |
Data from a single ascending dose study.[9]
Table 3.2.2: Pharmacokinetic Parameters of Oral this compound
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) |
| 10 mg (Day 7) | 236 - 292 | 3.4 - 3.7 | 1766.6 - 2243.3 | 8.1 - 10.1 |
Data from a study with daily oral administration for 7 days.
Clinical Efficacy
Table 3.3.1: Duodenal Ulcer Healing Rates at Week 4
| Treatment Group | Healing Rate (%) | Study |
| This compound 5 mg | 86.4 | |
| This compound 10 mg | 93.1 | |
| This compound 20 mg | 86.4 | |
| Omeprazole 20 mg | 89.8 | |
| This compound 10 mg | 93.0 | [6] |
| Omeprazole 20 mg | 90.8 | [6] |
Table 3.3.2: Reflux Esophagitis Healing Rates
| Treatment Group | 4-Week Healing Rate (%) | 8-Week Healing Rate (%) | Study |
| This compound 10 mg | 81.31 | 88.79 | [8] |
| This compound 15 mg | 71.70 | 85.85 | [8] |
| Esomeprazole 40 mg | 71.43 | 84.76 | [8] |
| This compound 10 mg | Not Reported | 83.54 | [4] |
| Esomeprazole 40 mg | Not Reported | 82.79 | [4] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity in isolated gastric vesicles.
4.1.1. Preparation of H+/K+-ATPase-Rich Gastric Vesicles
-
Gastric mucosa from rabbit stomachs is scraped and homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.
-
The microsomal suspension is then layered onto a discontinuous sucrose gradient and centrifuged to separate the H+/K+-ATPase-rich vesicles.
-
The vesicle preparation is washed and resuspended in a suitable buffer, and the protein concentration is determined.
4.1.2. H+/K+-ATPase Activity Assay
-
The H+/K+-ATPase-rich vesicles are pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of ATP in the presence of K+ ions.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).
-
The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Protocol for Duodenal Ulcer Treatment
The following is a generalized protocol based on randomized, double-blind, multicenter clinical trials conducted for this compound in the treatment of duodenal ulcers.[6]
4.2.1. Study Design
-
Design: Randomized, double-blind, active-controlled, multicenter, parallel-group study.
-
Patient Population: Adult patients with at least one endoscopically confirmed active duodenal ulcer.
-
Intervention:
-
This compound (e.g., 10 mg once daily)
-
Active Comparator (e.g., Omeprazole 20 mg once daily)
-
-
Duration: 4 weeks of treatment.
4.2.2. Procedures
-
Screening and Enrollment: Patients meeting the inclusion criteria are enrolled after providing informed consent.
-
Randomization: Patients are randomly assigned to a treatment group.
-
Treatment: Patients receive the assigned study medication for the duration of the trial.
-
Efficacy Assessment:
-
Primary Endpoint: Endoscopic assessment of ulcer healing at week 4.
-
Secondary Endpoints: Assessment of symptom relief (e.g., abdominal pain, heartburn) at specified intervals.
-
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
-
Data Analysis: Statistical analysis of healing rates and safety data between the treatment groups.
Drug Development Process
The development of this compound followed a typical pharmaceutical pipeline, from discovery and preclinical studies to extensive clinical evaluation.
Conclusion
This compound is a potent and selective proton pump inhibitor with a favorable pharmacokinetic profile that translates into effective and sustained gastric acid suppression. Clinical data have demonstrated its efficacy and safety in the treatment of duodenal ulcers and reflux esophagitis, positioning it as a valuable therapeutic option in the management of acid-related disorders. The detailed data and protocols provided in this guide are intended to facilitate further investigation and understanding of this important therapeutic agent.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. youtube.com [youtube.com]
- 3. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 4. deepdyve.com [deepdyve.com]
- 5. medium.com [medium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
An In-depth Technical Guide to Ilaprazole: Therapeutic Benefits and Side Effects
Introduction
Ilaprazole is a third-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders.[1] Developed by Il-Yang Pharmaceutical Co., Ltd., it is marketed under trade names including Noltec and Yilaisi.[1][2] Like other PPIs, this compound is indicated for the treatment of conditions such as dyspepsia, peptic ulcer disease (PUD), duodenal ulcers, and gastroesophageal reflux disease (GERD).[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, tailored for researchers and drug development professionals.
Mechanism of Action
This compound exerts its acid-suppressing effect by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the gastric proton pump, located on the secretory surfaces of gastric parietal cells.[1][5] This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen.[6]
This compound is administered as a prodrug.[7] Following oral administration and absorption, it is transported to the acidic environment of the parietal cell canaliculus, where it is converted into its active sulfenamide (B3320178) form.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to irreversible inactivation of the pump.[6][7] This targeted action results in a potent and sustained reduction of gastric acid secretion, which in turn alleviates symptoms of acid-related conditions and promotes the healing of mucosal damage.[7] Clinical studies have demonstrated that this compound has a more prolonged half-life and provides a higher suppression of gastric acid compared to first-generation PPIs like omeprazole (B731).[5][8]
Beyond its primary function, preclinical research suggests this compound may have off-target effects, notably the inhibition of T-LAK cell-originated protein kinase (TOPK). This inhibition was found to suppress tumor growth in vivo and reduce the phosphorylation of histone H3, indicating a potential role in oncology that warrants further investigation.[9]
Pharmacokinetics and Pharmacodynamics
This compound exhibits several pharmacokinetic advantages over earlier-generation PPIs, including a longer plasma half-life and metabolism that is not significantly influenced by CYP2C19 genetic polymorphisms.[10][11] This leads to more consistent inter-individual therapeutic effects, particularly in Asian populations.[11][12]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Oral Dose (10 mg) | Intravenous Dose | Value | Reference(s) |
|---|---|---|---|---|
| IC₅₀ (H+/K+-ATPase) | - | - | 6.0 μM | [9] |
| t½ (elimination half-life) | Steady State | - | 8.1 - 10.1 hours | [10] |
| Single Dose | - | ~3.5 hours | [13] | |
| Cmax (peak concentration) | Steady State | - | 236 - 292 ng/mL | [10] |
| Single Dose | - | ~347.9 ng/mL | [13] | |
| tmax (time to peak) | Steady State | - | 3.4 - 3.7 hours | [10] |
| AUC₀₋₂₄ (Area Under Curve) | Steady State | - | 1766.6 - 2243.7 ng·h/mL | [10] |
| Absolute Bioavailability | Single Dose | - | 55.2% | [13][14] |
| Pharmacokinetics | - | 5 - 20 mg | Linear |[14][15] |
The pharmacodynamic effect of this compound is a dose-dependent, rapid, and sustained elevation of intragastric pH. Studies show that intravenous this compound provides a faster onset of action compared to oral administration.[13]
Table 2: Pharmacodynamic Effects of this compound on Intragastric pH
| Administration | Dose | Mean % Time Intragastric pH > 6 (over 24h) | Reference(s) |
|---|---|---|---|
| Intravenous this compound | 5 mg | 47.3% | [13][14] |
| 10 mg | 52.8% | [13][14] | |
| 20 mg | 68.2% | [13][14] | |
| 30 mg | 63.6% | [15] | |
| Oral this compound | 10 mg | 47.5% | [13][14] |
| Intravenous Esomeprazole (B1671258) | 80 mg | 51.7% |[15] |
Therapeutic Benefits and Clinical Efficacy
Clinical trials have established the efficacy and safety of this compound in treating duodenal ulcers and reflux esophagitis, with performance comparable or superior to older PPIs.
Duodenal Ulcer
Multiple randomized controlled trials have demonstrated that this compound is as effective as omeprazole for healing duodenal ulcers. A dose of 10 mg/day of this compound was shown to be comparable to 20 mg/day of omeprazole.[16][17] A meta-analysis confirmed no significant difference in 4-week healing rates between this compound and other PPIs.[12][18]
Table 3: Clinical Efficacy of this compound in Duodenal Ulcer Healing (4-Week Treatment)
| Study | This compound Arm | Comparator Arm | 4-Week Healing Rate (this compound) | 4-Week Healing Rate (Comparator) | p-value | Reference |
|---|---|---|---|---|---|---|
| Multicenter Trial | 10 mg/day | Omeprazole 20 mg/day | 93.1% | 89.8% | 0.59 | [16] |
| Phase III Trial | 10 mg/day | Omeprazole 20 mg/day | 93.0% | 90.8% | N/A | [17] |
| Meta-Analysis | Various | Other PPIs | 89.7% | 87.0% | 0.32 |[12][18] |
Reflux Esophagitis
In the treatment of reflux esophagitis, 10 mg of this compound was found to have similar efficacy and safety to 40 mg of esomeprazole over an 8-week period.[19] The healing rates at both 4 and 8 weeks were comparable across treatment groups.[19]
Table 4: Clinical Efficacy of this compound in Reflux Esophagitis Healing
| Treatment Arm | 4-Week Healing Rate | 8-Week Healing Rate | Reference |
|---|---|---|---|
| This compound 10 mg/day | 81.31% | 88.79% | [19] |
| This compound 15 mg/day | 71.70% | 85.85% | [19] |
| Esomeprazole 40 mg/day | 71.43% | 84.76% |[19] |
Side Effects and Safety Profile
This compound is generally well-tolerated, with a side effect profile similar to other PPIs.[16][20] Most adverse events are mild and transient.[20]
Table 5: Common and Potential Long-Term Side Effects of this compound
| Type | Side Effect | Reference(s) |
|---|---|---|
| Common | Headache, Dizziness | [2][20][21] |
| Diarrhea, Constipation | [20][21] | |
| Nausea, Vomiting | [20][22] | |
| Abdominal Pain, Flatulence | [2][21] | |
| Flu-like symptoms, Back pain | [20] | |
| Potential Long-Term | Hypomagnesemia (low magnesium) | [20][22] |
| Vitamin B12 deficiency | [20][22] |
| | Increased risk of bone fractures |[20][22][23] |
Long-term use should be medically supervised due to the potential for mineral and vitamin deficiencies and an increased risk of bone fractures.[22][23]
Cited Experimental Methodologies
The data presented in this guide are derived from robust clinical and preclinical studies. The methodologies employed are summarized below.
-
Duodenal Ulcer Phase III Clinical Trial Protocol: A multicenter, randomized, double-blind, active-controlled trial was conducted to compare this compound (10 mg/day) with omeprazole (20 mg/day) over a 4-week treatment period.[17] The primary endpoint was the endoscopically confirmed ulcer healing rate at week 4. Secondary endpoints included symptom relief. Safety assessments and CYP2C19 genotyping were also performed.[17]
-
Pharmacokinetic Study Protocol: An open-label, single-dose, randomized, four-period crossover study was conducted in healthy volunteers.[13][14] Participants received single intravenous doses of this compound (5, 10, or 20 mg) or a single oral dose (10 mg). Serial blood and urine samples were collected over 24 hours to determine pharmacokinetic parameters using non-compartmental analysis. Intragastric pH was continuously monitored to assess pharmacodynamic effects.[13][14]
-
Meta-Analysis Protocol: A systematic review and meta-analysis were performed to compare the efficacy of this compound with other PPIs.[18] Electronic databases (e.g., Medline, Embase, PubMed) were searched for relevant randomized controlled trials. The Mantel-Haenszel or DerSimonian and Laird methods were used to pool data, and the relative risk (RR) with a 95% confidence interval (CI) was calculated. Heterogeneity was assessed using χ² and I² tests.[5][18]
-
In Vitro H+/K+-ATPase Inhibition Assay: The inhibitory activity of this compound on the proton pump was determined using an in vitro preparation of rabbit parietal cells. The concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity (IC₅₀) was measured.[9]
Conclusion
This compound is a potent, third-generation proton pump inhibitor with a favorable pharmacokinetic profile, including a long half-life and metabolism independent of CYP2C19 status.[8][10] Clinical evidence robustly supports its efficacy and safety for the treatment of duodenal ulcers and reflux esophagitis, where it demonstrates therapeutic effects comparable or superior to older PPIs at lower equivalent doses.[16][19] Its consistent performance and well-tolerated nature make it a valuable therapeutic option in the management of acid-related disorders. Further research into its potential anti-tumor activities via TOPK inhibition may open new avenues for its clinical application.[9]
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. STERIS PHARMA [sterisorder.com]
- 5. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound for the treatment of gastro-esophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new PPI, this compound compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for the treatment of duodenal ulcer: a randomized, double-blind and controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. apollopharmacy.in [apollopharmacy.in]
- 21. This compound – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 22. 1mg.com [1mg.com]
- 23. This compound: View Uses, Side Effects and Medicines [truemeds.in]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for CYP2C19 Inhibition by Ilaprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a next-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders. Unlike first-generation PPIs, which are primarily metabolized by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme, this compound is predominantly metabolized by CYP3A4 and CYP3A5.[1][2][3][4] This metabolic profile suggests a lower potential for drug-drug interactions (DDIs) mediated by CYP2C19 inhibition. This document provides detailed application notes and protocols for an in vitro fluorometric assay to determine the inhibitory potential of this compound on CYP2C19, comparing it with other conventional PPIs. In silico assessments also predict a low probability of CYP2C19 inhibition by this compound.[4][5][6][7][8]
Quantitative Data Summary
The inhibitory potential of this compound and other PPIs on CYP2C19 activity can be quantified by determining the half-maximal inhibitory concentration (IC50) and the unbound inhibition constant (Ki,u). The following table summarizes these values from a comparative in vitro study. A higher IC50 and Ki,u value indicates weaker inhibition. The risk of clinical DDIs is considered low if the ratio of unbound maximum plasma concentration (Cmax,u) to Ki,u is below the regulatory cutoff. For omeprazole, this ratio exceeds the threshold, indicating a higher likelihood of clinically significant inhibition, whereas for this compound and other tested PPIs, the values remain below the cutoff.[9][10]
| Compound | IC50 (µM)[9] | IC50,u (µM)[9] | Ki,u (µM)[9] | Cmax,u (µM)[9] | Cmax,u/Ki,u[9] |
| This compound | 6.62 ± 1.34 | 331 | 165.5 | 0.0123 | 0.00224 |
| Omeprazole | 1.41 ± 0.96 | 70.5 | 35.25 | 0.0324 | 0.0288 |
| Lansoprazole | 1.65 ± 1.37 | 82.5 | 41.25 | 0.0311 | 0.00332 |
| Pantoprazole | 3.52 ± 1.47 | 176 | 88 | 0.0652 | 0.00124 |
| Rabeprazole | 6.43 ± 1.09 | 321.5 | 160.75 | 0.0173 | 0.000635 |
Table 1: Comparative Inhibition of CYP2C19 by this compound and Conventional PPIs.
Based on the IC50 and Ki,u values, the order of CYP2C19 inhibition potency is: Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > this compound.[9][10][11]
Experimental Protocol: High-Throughput Fluorometric CYP2C19 Inhibition Assay
This protocol is based on the use of a commercially available fluorometric screening kit, such as the Vivid™ CYP2C19 Blue Screening Kit, which provides a simple "mix-and-read" format suitable for high-throughput screening.[9][12][13][14]
Principle
The assay utilizes recombinant human CYP2C19 and a fluorogenic substrate. The enzyme metabolizes the substrate, leading to the production of a highly fluorescent product. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, resulting in a decrease in fluorescence intensity. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.
Materials and Reagents
-
Vivid™ CYP2C19 Blue Screening Kit (or equivalent) containing:
-
Recombinant Human CYP2C19 enzyme
-
Vivid™ EOMCC Substrate
-
Vivid™ CYP450 Reaction Buffer
-
NADP+
-
NADPH Regeneration System (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase)
-
-
This compound and other PPIs (Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole)
-
Ticlopidine (as a positive control inhibitor)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~406/468 nm for some kits)[11]
-
Multichannel pipettes
-
Incubator (37°C)
Reagent Preparation
-
CYP2C19 Enzyme/NADP+ Master Mix: Prepare a master mix containing the recombinant CYP2C19 enzyme and NADP+ in the reaction buffer according to the kit manufacturer's instructions.
-
Test Compounds (Inhibitors):
-
Prepare stock solutions of this compound and other PPIs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., eight different concentrations ranging from 0.8 to 6.4 µg/mL).[12]
-
Prepare a working solution of the positive control inhibitor (e.g., ticlopidine).
-
-
Substrate/NADPH Regeneration System Mix: Prepare a mixture of the fluorogenic substrate and the NADPH regeneration system in the reaction buffer as per the kit's protocol.
Assay Procedure
-
Dispense Inhibitors: Add the serially diluted test compounds (this compound and other PPIs), positive control, and solvent control (vehicle) to the wells of the 96-well plate in duplicate.
-
Add Enzyme Mix: Add the CYP2C19 Enzyme/NADP+ Master Mix to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the Substrate/NADPH Regeneration System Mix to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Stop Reaction (Optional): The reaction can be stopped by adding a stop solution (e.g., 0.5 M Tris base) as per the kit's instructions, or the fluorescence can be read immediately.
-
Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of Solvent Control)] x 100
-
-
Determine IC50 Values:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.
-
Diagrams
Caption: Workflow for the in vitro CYP2C19 inhibition assay.
Caption: Mechanism of CYP2C19 inhibition by this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P450-Glo™ CYP2C19 Assay and Screening Systems [promega.sg]
- 4. rjptonline.org [rjptonline.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparative in vitro assessment of CYP2C19 inhibition by this compound and conventional proton pump inhibitors using a high throughput fluorometric assay | Semantic Scholar [semanticscholar.org]
- 7. In-silico Assessment of CYP2C19 and CYP3A4 Inhibitory Potential of this compound | Semantic Scholar [semanticscholar.org]
- 8. Computational drug–drug interaction prediction mediated by CYP450 isoforms of this compound coadministered with clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. CYP2C19 Inhibitor Assay Kit (Fluorometric) (ab211073) is not available | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Invitrogen™ Vivid™ CYP2C19 Blue Screening Kit | Fisher Scientific [fishersci.ca]
- 14. indiamart.com [indiamart.com]
Application Notes and Protocols for Studying Ilaprazole in Animal Models of GERD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of ilaprazole in the treatment of Gastroesophageal Reflux Disease (GERD). Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of preclinical studies.
Introduction to this compound in GERD
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in some cases, esophageal damage. Proton pump inhibitors (PPIs) are the cornerstone of GERD treatment. This compound (also known as IY-81149) is a novel PPI that has demonstrated potent and sustained inhibition of gastric acid secretion.[1][2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound and establishing its therapeutic potential for GERD.[3][4]
Animal Models for GERD Research
The most common animal model for studying GERD is the surgically-induced reflux esophagitis model in rats. This model mimics the chronic acid exposure and resulting inflammation seen in human GERD.
Surgically-Induced Reflux Esophagitis in Rats
This model involves a surgical procedure to induce the reflux of gastric contents into the esophagus. A commonly used method involves ligation of the pyloric sphincter and the limiting ridge between the forestomach and the corpus of the stomach. This procedure leads to the accumulation of gastric acid and its subsequent reflux into the esophagus, causing inflammation and mucosal damage.
Experimental Protocols
Induction of Reflux Esophagitis in Rats
Objective: To create a consistent and reproducible model of GERD in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
Procedure:
-
Anesthetize the rats following approved institutional animal care and use committee (IACUC) protocols.
-
Make a midline laparotomy incision to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture.
-
Identify the limiting ridge, the transitional region between the forestomach and the glandular portion of the stomach, and ligate it with a silk suture.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
The development of esophagitis typically occurs over several hours to days. The experimental endpoint will depend on the specific study design.
Evaluation of Esophageal Lesions
Objective: To macroscopically and histopathologically assess the severity of esophagitis.
Procedure:
-
At the end of the experimental period, euthanize the rats.
-
Carefully dissect the esophagus and stomach.
-
Open the esophagus longitudinally to expose the mucosal surface.
-
Macroscopic Evaluation: Score the severity of the esophageal lesions based on a predefined scale (e.g., 0-5, where 0 = no lesion, 1 = hyperemia, 2 = isolated small erosions, 3 = linear erosions, 4 = confluent erosions, 5 = ulceration and/or perforation).
-
Histopathological Evaluation:
-
Fix esophageal tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope and score for histopathological changes such as basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.
-
Measurement of Gastric Acid Secretion
Objective: To quantify the effect of this compound on gastric acid output.
Procedure (Pylorus-Ligated Model):
-
Fast rats for 18-24 hours with free access to water.
-
Administer this compound or vehicle control at the desired doses and route.
-
After a specified time (e.g., 1 hour), anesthetize the rats and ligate the pyloric sphincter.
-
Allow gastric secretions to accumulate for a set period (e.g., 4 hours).
-
Euthanize the animals and collect the gastric contents.
-
Centrifuge the gastric contents to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Titrate an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
Quantitative Data
The following tables summarize the dose-dependent efficacy of this compound in a surgically-induced reflux esophagitis model in rats, with omeprazole (B731) as a comparator.[1]
Table 1: Dose-Dependent Inhibition of Reflux Esophagitis
| Treatment | Dose (µmol/kg) | Inhibition of Esophagitis (%) | ED₅₀ (µmol/kg) |
| This compound | 3 | 35.2 | 5.7 |
| 10 | 68.4 | ||
| 30 | 89.1 | ||
| Omeprazole | 10 | 25.8 | 14.2 |
| 30 | 55.3 | ||
| 100 | 82.6 |
Table 2: Dose-Dependent Inhibition of Gastric Secretion Volume
| Treatment | Dose (µmol/kg) | Inhibition of Gastric Secretion Volume (%) | ED₅₀ (µmol/kg) |
| This compound | 3 | 28.9 | 15.3 |
| 10 | 45.1 | ||
| 30 | 65.7 | ||
| Omeprazole | 10 | 19.5 | 24.0 |
| 30 | 40.2 | ||
| 100 | 61.8 |
Table 3: Dose-Dependent Inhibition of Gastric Acid Output
| Treatment | Dose (µmol/kg) | Inhibition of Gastric Acid Output (%) | ED₅₀ (µmol/kg) |
| This compound | 3 | 42.5 | 6.8 |
| 10 | 75.3 | ||
| 30 | 92.8 | ||
| Omeprazole | 10 | 31.6 | 20.8 |
| 30 | 58.9 | ||
| 100 | 85.4 |
Signaling Pathways and Visualizations
The pathogenesis of GERD involves complex inflammatory signaling cascades. This compound, by reducing gastric acid, indirectly mitigates the activation of these pathways.
Experimental Workflow for Evaluating this compound in a Rat GERD Model
Caption: Workflow for evaluating this compound in a rat GERD model.
Signaling Pathway of Inflammation in GERD and the Role of this compound
Caption: Inflammatory signaling in GERD and this compound's role.
Conclusion
The surgically-induced reflux esophagitis model in rats is a valuable tool for the preclinical evaluation of this compound. The data presented demonstrates the dose-dependent efficacy of this compound in reducing esophageal lesions and inhibiting gastric acid secretion, with greater potency than omeprazole. These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this compound for GERD.
References
Application Notes and Protocols for Intravenous Ilaprazole Administration in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the intravenous (IV) administration of ilaprazole, a novel proton pump inhibitor (PPI), in a research setting. The information is compiled from various clinical studies to guide researchers in designing and executing experiments involving IV this compound.
Introduction to Intravenous this compound
This compound is a third-generation PPI that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Intravenous administration is crucial for patients who cannot take oral medication or in situations requiring a rapid onset of action, such as in the management of upper gastrointestinal bleeding.[2][3] Research has shown that intravenous this compound provides a rapid, dose-dependent, and sustained inhibition of gastric acid.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on intravenous this compound.
Table 1: Pharmacokinetics of Single Ascending Doses of Intravenous this compound in Healthy Subjects [4][5]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |
| 5 | 453.3 ± 103.4 | 0.8 ± 0.2 | 1053.8 ± 204.6 | 2.9 ± 0.5 |
| 10 | 987.1 ± 201.5 | 0.8 ± 0.2 | 2251.9 ± 468.1 | 3.2 ± 0.6 |
| 20 | 1956.7 ± 412.8 | 0.8 ± 0.2 | 4893.6 ± 1021.5 | 3.4 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacodynamics of Single Ascending Doses of Intravenous this compound in Healthy Subjects [4]
| Dose (mg) | Mean Percentage of Time with Intragastric pH > 4 (%) | Mean Percentage of Time with Intragastric pH > 6 (%) |
| 5 | 65.4 ± 15.2 | 47.3 ± 18.9 |
| 10 | 71.2 ± 12.8 | 52.8 ± 16.4 |
| 20 | 80.1 ± 9.5 | 68.2 ± 11.7 |
Data are presented as mean ± standard deviation.
Table 3: Comparison of Intravenous this compound and Esomeprazole (B1671258) in Healthy Subjects [2][6]
| Treatment | Mean Percentage of Time with Intragastric pH > 6 (%) | Time to First Reach pH > 6 (hours) |
| This compound 30 mg | 63.6 | 0.8 |
| Esomeprazole 80 mg | 51.7 | 1.1 |
Experimental Protocols
Protocol for Single Ascending Dose Study of Intravenous this compound
This protocol is based on studies investigating the pharmacokinetics and pharmacodynamics of single intravenous doses of this compound in healthy subjects.[4][5]
3.1.1. Materials
-
This compound for injection (lyophilized powder)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile syringes and needles
-
Infusion pump
-
Intravenous catheter
3.1.2. Preparation of Intravenous Solution
-
This compound lyophilized powder is freshly reconstituted with 0.9% saline.[2]
-
To achieve a final concentration of 0.1 mg/mL for a 10 mg dose, the reconstituted drug is diluted in a final volume of 100 mL of 0.9% saline.[2]
-
For a 20 mg dose, a final concentration of 0.1 mg/mL is achieved by diluting the reconstituted drug in a final volume of 200 mL of 0.9% saline.[2]
-
For a 30 mg dose, a final concentration of 0.15 mg/mL is achieved by diluting the reconstituted drug in a final volume of 200 mL of 0.9% saline.[2]
3.1.3. Administration
-
Administer the prepared this compound solution as an intravenous infusion over 45 minutes using a calibrated infusion pump.[2]
-
Subjects should be in a fasting state overnight prior to drug administration.[4]
3.1.4. Sample Collection and Analysis
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-infusion) to analyze the pharmacokinetic profile of this compound.[4]
-
Continuously monitor intragastric pH for 24 hours to assess the pharmacodynamic effect.[4]
Protocol for Multiple-Dose Study of Intravenous this compound
This protocol is based on a study evaluating a loading dose followed by maintenance doses of intravenous this compound.[2][6]
3.2.1. Dosing Regimen
-
Day 1: Administer a loading dose of 20 mg of this compound intravenously.[2][6]
-
Day 2 and 3: Administer a maintenance dose of 10 mg of this compound intravenously once daily.[2][6]
3.2.2. Preparation and Administration
-
Follow the preparation and administration procedures outlined in the single-dose protocol (Section 3.1.2 and 3.1.3), adjusting the dose and volume as per the daily regimen.
Signaling Pathways and Workflows
Mechanism of Action of this compound
This compound, like other PPIs, inhibits the final step in gastric acid production. The following diagram illustrates this pathway.
Mechanism of action of this compound.
Experimental Workflow for a Single-Dose IV this compound Study
The following diagram outlines the logical flow of a typical single-dose intravenous this compound clinical research study.
Workflow of a single-dose IV this compound study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TOPK | Proton pump | TargetMol [targetmol.com]
- 4. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Population Pharmacokinetic Model of Ilaprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing a population pharmacokinetic (PPK) model for ilaprazole, a novel proton pump inhibitor. The protocols outlined below are based on established methodologies and published literature, offering a framework for characterizing the pharmacokinetic properties of this compound and identifying sources of variability in a target population.
Introduction to this compound and Population Pharmacokinetics
This compound is a proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders such as duodenal ulcers and reflux esophagitis.[1][2][3][4] It functions by irreversibly blocking the H+/K+ ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion.[2][5] this compound exhibits a longer plasma half-life compared to many other PPIs, which may contribute to more sustained acid inhibition.[6][7][8] Unlike some other PPIs, this compound's metabolism is not significantly influenced by CYP2C19 genetic polymorphism, which may result in less inter-individual variability in its pharmacokinetic profile.[6][7][9] The primary metabolic pathway for this compound is through the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][10][11]
Population pharmacokinetics (PPK) is a powerful analytical approach used to quantify the pharmacokinetic properties of a drug and identify the sources of variability in a population.[12] By employing nonlinear mixed-effects modeling, PPK analysis can evaluate the influence of various factors (covariates) such as age, body weight, sex, and disease state on drug exposure.[12] A well-developed PPK model can be instrumental in optimizing dosing regimens and informing individualized therapy.
Data Requirements and Study Design
The development of a robust PPK model for this compound requires pharmacokinetic data from well-designed clinical trials.
Table 1: Summary of Data for this compound PPK Model Development
| Data Type | Description | Example Source |
| Demographic Data | Basic patient information. | Age, sex, body weight, height, race. |
| Clinical Characteristics | Patient health status and relevant medical history. | Disease state (e.g., healthy volunteer, duodenal ulcer patient), smoking status, alcohol consumption. |
| Biochemical Indicators | Laboratory values that may influence drug metabolism and elimination. | Liver function tests (e.g., ALT, AST), renal function tests (e.g., creatinine (B1669602) clearance). |
| Dosing Information | Detailed record of this compound administration. | Dose amount, route of administration (oral, intravenous), dosing frequency, and timing. |
| Plasma Concentration Data | Measured concentrations of this compound in plasma at various time points. | A time series of plasma concentrations post-dose. |
A pivotal study for developing a PPK model for this compound in the Chinese population utilized data from four phase I clinical trials and one phase IIa clinical trial, encompassing 58 subjects (48 healthy and 10 with duodenal ulcers) and a total of 1,560 plasma concentration points.[6]
Experimental Protocols
Clinical Study Protocol
A representative clinical study design for collecting this compound pharmacokinetic data would involve the following steps:
-
Subject Recruitment: Enroll a cohort of healthy volunteers and/or patients with the target indication (e.g., duodenal ulcer).
-
Dosing Regimen: Administer a single or multiple doses of this compound. Doses can range from 5 mg to 40 mg for oral administration.[2][13][14]
-
Blood Sampling: Collect serial blood samples at predefined time points post-dosing to characterize the concentration-time profile. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
Bioanalytical Method Protocol
Quantification of this compound in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Perform a liquid-liquid extraction of this compound from the plasma matrix.
-
Chromatographic Separation: Utilize a C18 column for chromatographic separation. A common mobile phase consists of a mixture of methanol (B129727) and water with a pH adjusted to 3.0.[15]
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for detection and quantification.
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.[16] The lower limit of quantification (LLOQ) for this compound has been reported to be as low as 0.13 µg/ml.[15]
Population Pharmacokinetic Modeling Workflow
The development of a PPK model is an iterative process involving model building and evaluation.
Caption: Workflow for developing a population pharmacokinetic model.
Software
Nonlinear mixed-effects modeling software such as Phoenix NLME, NONMEM, or R packages are commonly used for PPK analysis.[6][12]
Model Development Steps
-
Structural Model Selection: Start by fitting basic structural models (e.g., one-compartment, two-compartment) to the concentration-time data to describe the typical pharmacokinetic profile. For this compound, a two-compartment model with first-order elimination has been shown to successfully describe its pharmacokinetics.[6][13]
-
Statistical Model Development: Define the random effects model to account for inter-individual variability (IIV) in the pharmacokinetic parameters. An exponential error model is commonly used. Also, define the residual error model to account for unexplained variability.
-
Covariate Analysis: Systematically evaluate the influence of potential covariates on the pharmacokinetic parameters. This is often done using a stepwise forward addition and backward elimination approach. For this compound, significant covariates have been identified:
Caption: Significant covariate effects on this compound pharmacokinetic parameters.
Model Evaluation and Validation
The final PPK model must be rigorously evaluated to ensure its robustness and predictive performance.
-
Goodness-of-Fit (GOF) Plots: Visual inspection of plots such as observed vs. predicted concentrations and conditional weighted residuals vs. time helps to assess model fit.
-
Bootstrap Analysis: A bootstrap analysis (e.g., running the model on 1000 resampled datasets) is used to assess the stability and robustness of the parameter estimates.
-
Visual Predictive Check (VPC): A VPC graphically compares the observed data with simulated data from the final model to evaluate its predictive performance. The majority of observed data points should fall within the 95% prediction interval of the simulated data.
Data Presentation of a Final PPK Model
The results of the PPK analysis should be summarized in clear and concise tables.
Table 2: Population Pharmacokinetic Parameter Estimates for this compound
| Parameter | Description | Units | Population Mean | Inter-Individual Variability (%CV) |
| CL | Clearance from the central compartment | L/h | Value | Value |
| Vc | Volume of the central compartment | L | Value | Value |
| Q | Inter-compartmental clearance | L/h | Value | Value |
| Vp | Volume of the peripheral compartment | L | Value | Value |
| ka | Absorption rate constant | 1/h | Value | Value |
| Note: The actual values would be obtained from the final model output. |
Table 3: Influence of Covariates on this compound Pharmacokinetic Parameters
| Covariate | Parameter | Effect |
| Body Weight | Vp | Vp increases with increasing body weight. |
| Sex | CL | Females have lower CL compared to males. |
| Disease Status | CL, Vp | Duodenal ulcer patients have higher CL and Vp compared to healthy subjects. |
Conclusion
The development of a population pharmacokinetic model for this compound provides valuable insights into its disposition in the target population and allows for the identification of key factors influencing drug exposure. A validated PPK model, as described in these application notes, can be a critical tool for dose optimization, supporting further clinical development, and informing regulatory submissions. This is the first population pharmacokinetics study of this compound in the Chinese population, and the developed model is expected to be beneficial for future research on this compound.[6][17][18]
References
- 1. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. STERIS PHARMA | this compound 10 mg [sterisonline.com]
- 4. STERIS PHARMA | Buy Medicine Online in india [sterisonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the treatment of gastro-esophageal reflux_Chemicalbook [chemicalbook.com]
- 9. Effect of CYP2C19 Genetic Polymorphism on Pharmacokinetics and Pharmacodynamics and Pharmacodynamics of a New Proton Pump Inhibitor, this compound | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 14. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method development and validation of this compound in dosage forms. [wisdomlib.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Fluorometric Assay of Ilaprazole's CYP2C19 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs.[1] Inhibition of CYP2C19 can lead to drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. Ilaprazole, a newer generation proton pump inhibitor (PPI), has been investigated for its potential to inhibit CYP2C19, particularly in comparison to other PPIs known to be significant inhibitors.[2][3][4] In silico and in vitro studies have suggested that this compound has a lower inhibitory potential on CYP2C19 compared to other conventional PPIs.[3][4] This is primarily because this compound is predominantly metabolized by CYP3A4 and CYP3A5, with minimal involvement of CYP2C19.[5][6][7][8]
These application notes provide a detailed protocol for a high-throughput fluorometric assay to determine the inhibitory potential of this compound on CYP2C19. Fluorometric assays are well-suited for high-throughput screening due to their sensitivity, speed, and cost-effectiveness in the early stages of drug development.[2][9] This method relies on a fluorogenic substrate that is converted into a highly fluorescent product by CYP2C19, allowing for the real-time measurement of enzyme activity.[10]
Principle of the Assay
The high-throughput fluorometric assay for CYP2C19 inhibition utilizes a specific, non-fluorescent substrate that is metabolized by CYP2C19 into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of product formation, and thus the fluorescence signal, will decrease. By measuring the fluorescence at various concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined. This value provides a quantitative measure of the inhibitor's potency. Commercially available kits, such as the Vivid™ CYP2C19 Blue Screening Kit or similar kits from other suppliers, provide the necessary reagents for this assay, including recombinant human CYP2C19, a fluorogenic substrate, and a NADPH regeneration system to ensure a sustained supply of the necessary cofactor for the enzymatic reaction.[2][10]
Data Presentation
The inhibitory potential of this compound and other PPIs on CYP2C19 activity can be summarized by their IC50 values. A higher IC50 value indicates weaker inhibition. The following table presents a summary of comparative in vitro assessment of CYP2C19 inhibition by this compound and other conventional PPIs.
| Compound | IC50 (µM) | Relative Inhibition Potency |
| Omeprazole | 4.5 | Strongest |
| Lansoprazole | 25.6 | Strong |
| Pantoprazole | 64.2 | Moderate |
| Rabeprazole | 160.75 | Weak |
| This compound | 165.5 | Weakest |
| Ticlopidine (Positive Control) | 1.8 | Very Strong |
Table 1: Comparative IC50 values of various proton pump inhibitors on CYP2C19 activity as determined by a high-throughput fluorometric assay. Data adapted from a comparative in vitro assessment study.[2]
Experimental Protocols
Materials and Reagents
-
Recombinant human CYP2C19 enzyme (e.g., from baculovirus-infected insect cells)[11]
-
Fluorogenic CYP2C19 substrate (e.g., a derivative of beetle luciferin (B1168401) or other suitable probe)[11]
-
NADPH regeneration system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound and other test compounds (e.g., other PPIs for comparison)
-
Positive control inhibitor (e.g., Ticlopidine)[2]
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 406/468 nm for certain substrates)[10]
-
Multichannel pipettes and other standard laboratory equipment
Assay Workflow
The following diagram illustrates the general workflow for the high-throughput CYP2C19 inhibition assay.
Caption: High-throughput CYP2C19 inhibition assay workflow.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare the working solutions of the recombinant CYP2C19 enzyme, fluorogenic substrate, and NADPH regeneration system according to the manufacturer's instructions. Keep all reagents on ice.
-
-
Assay Procedure:
-
Add a defined volume of the test compound dilutions, positive control, or vehicle (for the no-inhibitor control) to the wells of a black microplate.
-
Add the diluted recombinant CYP2C19 enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regeneration system to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
The measurement can be performed in either kinetic mode (reading fluorescence at regular intervals over a period of time) or endpoint mode (a single reading after a fixed incubation time). Kinetic measurements are generally preferred as they provide more information about the reaction rate.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of no-inhibitor control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Mechanism of CYP2C19 Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of CYP2C19, which is a common mode of action for many drug inhibitors.
Caption: Mechanism of competitive CYP2C19 inhibition.
Conclusion
The high-throughput fluorometric assay is a robust and efficient method for evaluating the inhibitory potential of compounds like this compound on CYP2C19. The available data indicates that this compound is a weak inhibitor of CYP2C19 in vitro, suggesting a lower likelihood of clinically significant drug-drug interactions mediated by this enzyme compared to other PPIs.[2] This characteristic, along with its primary metabolism by CYP3A4, makes this compound a potentially safer option in polypharmacy regimens involving CYP2C19 substrates.[6][7] Nevertheless, further in vivo studies are warranted to fully confirm these in vitro findings.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Comparative in vitro assessment of CYP2C19 inhibition by this compound and conventional proton pump inhibitors using a high throughput fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico Assessment of CYP2C19 and CYP3A4 Inhibitory Potential of this compound | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Frontiers | CYP2C19 Gene Profiling as a Tool for Personalized Stress Ulcer Prophylaxis With Proton Pump Inhibitors in Critically Ill Patients - Recommendations Proposal [frontiersin.org]
- 9. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C19 Inhibitor Assay Kit (Fluorometric) (ab211073) is not available | Abcam [abcam.com]
- 11. P450-Glo™ CYP2C19 Assay and Screening Systems [promega.sg]
- 12. researchgate.net [researchgate.net]
Ilaprazole in the Management of Non-Variceal Upper Gastrointestinal Bleeding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-variceal upper gastrointestinal bleeding (NVUGIB) is a common and potentially life-threatening condition requiring prompt and effective management. A critical component of treatment is the suppression of gastric acid to promote hemostasis and prevent re-bleeding. Ilaprazole, a third-generation proton pump inhibitor (PPI), has emerged as a promising therapeutic agent in this setting. This document provides detailed application notes, experimental protocols derived from clinical trials, and a summary of the available quantitative data regarding the use of this compound for the treatment of NVUGIB.
This compound exhibits a longer plasma half-life and more potent acid suppression compared to earlier generation PPIs.[1] Its metabolism is less influenced by CYP2C19 polymorphisms, leading to more predictable clinical outcomes across different patient populations.[2] Intravenous formulations of this compound have been developed for emergent situations like NVUGIB where rapid onset of action is crucial.[2]
Mechanism of Action
This compound, like other PPIs, is a prodrug that is activated in the acidic environment of the gastric parietal cells. The activated form covalently binds to and irreversibly inhibits the H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway. This leads to a profound and sustained reduction in gastric acid output, raising the intragastric pH. An elevated intragastric pH is crucial in the management of NVUGIB as it stabilizes the clot, prevents its premature dissolution by pepsin, and facilitates platelet aggregation, all of which contribute to achieving and maintaining hemostasis.
Caption: Mechanism of action of this compound in gastric parietal cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies evaluating this compound in the context of acid-related disorders and non-variceal upper gastrointestinal bleeding.
Table 1: Efficacy of Intravenous this compound vs. Esomeprazole (B1671258) for Prevention of Re-bleeding in Peptic Ulcer Bleeding After Endoscopic Hemostasis [3]
| Outcome Measure | This compound Sodium (Intermittent Infusion) | Esomeprazole Sodium (Continuous Infusion) |
| Re-bleeding rate within 72 hours | 0% (0/72) | 2.67% (2/75) |
| Re-bleeding rate within 7 days | 1.39% (1/72) | 2.67% (2/75) |
| Endoscopic retreatment or surgery due to re-bleeding within 72 hours | 0% (0/72) | 2.67% (2/75) |
Table 2: Pharmacodynamic Effect of Intravenous this compound vs. Esomeprazole in Healthy Subjects and Patients with Duodenal Ulcers [2][4]
| Parameter | This compound (30 mg IV, Healthy Subjects) | Esomeprazole (80 mg IV, Healthy Subjects) | This compound (20 mg loading, 10 mg maintenance IV, DU Patients) | Esomeprazole (40 mg IV BID, DU Patients) |
| Mean percentage of time with intragastric pH > 6 | 63.6% | 51.7% | Comparable to Esomeprazole | Comparable to this compound |
Table 3: Ulcer Healing Rates with Oral this compound in Duodenal and Gastric Ulcers (4 weeks of treatment) [1][5]
| Indication | This compound (5 mg/day) | This compound (10 mg/day) | Omeprazole (B731) (20 mg/day) |
| Duodenal Ulcer Healing Rate | 83.65% | 78.57% | 78.85% |
| Gastric Ulcer Healing Rate | 67.14% | 63.89% | 64.29% |
Experimental Protocols
Protocol 1: Comparative Efficacy of Intravenous this compound and Esomeprazole in Preventing Peptic Ulcer Re-bleeding
This protocol is based on a multi-center, randomized, double-blind, double-dummy, parallel-controlled study.[3]
1. Patient Population:
-
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosed with peptic ulcer bleeding and underwent successful endoscopic hemostasis.
-
High risk of re-bleeding.
-
-
Exclusion Criteria:
-
Bleeding from non-peptic ulcer causes (e.g., varices, malignancy).
-
Severe comorbidities.
-
Contraindications to PPIs.
-
2. Study Design:
-
Patients are randomly assigned to one of two treatment groups.
-
Trial Group: Intermittent intravenous infusion of this compound sodium.
-
Day 1: 20 mg administered as a 60-minute intravenous infusion.
-
Days 2 and 3: 10 mg administered as a 30-minute intravenous infusion once daily.
-
-
Control Group: Continuous intravenous infusion of esomeprazole sodium.
-
Initial dose of 80 mg in the first 30 minutes.
-
Followed by a continuous infusion of 8 mg per hour for 71.5 hours.
-
-
Following the intravenous treatment, all patients receive oral this compound enteric-coated tablets (10 mg once daily) for 4 days.
3. Endpoints:
-
Primary Endpoint: Re-bleeding rate within 72 hours of treatment.
-
Secondary Endpoints:
-
Re-bleeding rate within 7 days.
-
Proportion of patients requiring endoscopic retreatment or surgery due to re-bleeding within 72 hours.
-
Incidence of adverse events.
-
4. Monitoring:
-
Clinical monitoring for signs of re-bleeding (hematemesis, melena, hemodynamic instability).
-
Endoscopic evaluation if re-bleeding is suspected.
-
Safety monitoring including vital signs, laboratory tests, and recording of adverse events.
Caption: Workflow for a comparative clinical trial of this compound.
Protocol 2: Pharmacokinetic and Pharmacodynamic Assessment of Intravenous this compound
This protocol is based on studies investigating the pharmacokinetic and pharmacodynamic profiles of intravenous this compound.[2][4][6]
1. Study Population:
-
Healthy volunteers or patients with duodenal ulcers.
2. Study Design:
-
Open-label, single or multiple-dose, randomized, crossover or parallel-group design.
-
Treatment Arms may include:
-
Single ascending intravenous doses of this compound (e.g., 5 mg, 10 mg, 20 mg).
-
Multiple intravenous doses of this compound (e.g., 20 mg loading dose followed by 10 mg daily).
-
A positive control arm (e.g., intravenous esomeprazole).
-
An oral this compound arm to determine absolute bioavailability.
-
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters to be calculated include: Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
4. Pharmacodynamic Assessment:
-
Continuous 24-hour intragastric pH monitoring is performed at baseline and after drug administration.
-
Key pharmacodynamic endpoints include:
-
Mean percentage of time with intragastric pH > 4 and > 6.
-
Mean 24-hour intragastric pH.
-
Time to reach and maintain a target pH.
-
5. Safety Assessment:
-
Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Caption: Workflow for a pharmacokinetic and pharmacodynamic study of this compound.
Conclusion
The available data suggest that intravenous this compound is a highly effective and safe option for the management of non-variceal upper gastrointestinal bleeding. Its potent and sustained acid-suppressing effect, coupled with a favorable pharmacokinetic profile, makes it a valuable tool for achieving hemostasis and preventing re-bleeding. The intermittent dosing regimen of intravenous this compound may offer a more convenient and potentially cost-effective alternative to continuous infusion of other PPIs. Further large-scale clinical trials are warranted to fully elucidate its role in comparison to other standard-of-care treatments in diverse patient populations.
References
- 1. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, parallel, double-blind comparison of the ulcer-healing effects of this compound and omeprazole in the treatment of gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ilaprazole in Cancer Cell Growth Suppression Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ilaprazole, a proton pump inhibitor (PPI), has emerged as a promising agent in cancer research for its ability to suppress tumor growth.[1][2][3] Unlike its traditional application in acid-related gastrointestinal disorders, its anti-cancer activity is attributed to a distinct, proton pump-independent mechanism.[1] These application notes provide a comprehensive overview of the use of this compound in cancer cell growth suppression research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound has been identified as a potent inhibitor of T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is frequently overexpressed in a variety of cancers and plays a critical role in mitosis.[1][2][3] The inhibition of TOPK by this compound leads to a cascade of downstream effects that collectively suppress cancer cell proliferation and induce apoptosis.
The primary mechanism involves the direct binding of this compound to TOPK, inhibiting its kinase activity.[1][4] This leads to a reduction in the phosphorylation of downstream targets of TOPK, most notably histone H3.[1][5] The decreased phosphorylation of histone H3 disrupts mitotic progression, leading to cell cycle arrest. Furthermore, this compound treatment has been shown to induce apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly-(ADP-ribose) polymerase (PARP), a key protein in DNA repair.[1][4]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of this compound in suppressing cancer cell growth.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | TOPK | 111.0 ± 2.3 μM | [6] |
| IC50 | H+/K+-ATPase | 6.0 μM | [4] |
| Apoptosis Induction | HCT116 (Colon) | 32.03% at 50 μM | [1] |
| ES-2 (Ovarian) | 7.62% at 50 μM | [1] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Tumor Weight (g) | Tumor Volume Reduction | Reference |
| Vehicle Control | 1.45 ± 0.33 | - | [5] |
| This compound (75 mg/kg) | 0.67 ± 0.21 | Significant | [5][6] |
| This compound (150 mg/kg) | 0.52 ± 0.11 | Significant | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Proton pump inhibitor this compound suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Proton pump inhibitor this compound suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: Ilaprazole in Triple Therapy for First-Line H. pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ilaprazole, a novel proton pump inhibitor (PPI), in triple therapy regimens for the first-line eradication of Helicobacter pylori. The information is compiled from recent clinical studies and pharmacological data to guide research and development efforts.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of peptic ulcers, gastritis, and an increased risk of gastric cancer. Eradication of H. pylori is crucial for the management of these conditions. Standard first-line therapy has traditionally involved a triple regimen of a proton pump inhibitor (PPI) and two antibiotics, typically clarithromycin (B1669154) and amoxicillin (B794) or metronidazole. However, the efficacy of these regimens has been compromised by increasing antibiotic resistance.
This compound is a new-generation PPI that offers potent and sustained gastric acid suppression.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] Notably, some in vitro studies suggest that this compound may also possess direct antibacterial activity against H. pylori and exhibit synergistic effects when combined with antibiotics like clarithromycin.[4][5]
Quantitative Data Summary
The following tables summarize the efficacy and safety of this compound-based triple therapy from key clinical trials.
Table 1: Efficacy of this compound-Based Triple Therapy for First-Line H. pylori Eradication
| Study (Year) | Regimen | Duration | N | Eradication Rate (ITT) | Eradication Rate (PP) |
| Park et al. (2020)[6] | This compound (10 mg bid) + Amoxicillin (1000 mg bid) + Clarithromycin (500 mg bid) | 7 days | 127 | 65.4% | 70.3% |
| Park et al. (2020)[6] | This compound (10 mg bid) + Amoxicillin (1000 mg bid) + Clarithromycin (500 mg bid) | 10 days | 127 | 74.8% | 82.6% |
| Ahn et al. (2017)[7] | This compound (10 mg bid) + Amoxicillin (1000 mg bid) + Levofloxacin (B1675101) (500 mg bid) | 10 days | 84 | 84.5% | 88.8% |
ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis; bid: twice daily.
Table 2: Adverse Events Associated with this compound-Based Triple Therapy
| Study (Year) | Regimen | Duration | Most Common Adverse Events | Incidence of Adverse Events |
| Park et al. (2020)[6] | This compound + Amoxicillin + Clarithromycin | 7 & 10 days | Diarrhea, Dysgeusia, Nausea, Abdominal pain | Not specified in detail |
| Ahn et al. (2017)[7] | This compound + Amoxicillin + Levofloxacin | 10 days | Not specified in detail | 7.5% (6/80 patients) |
Experimental Protocols
The following are detailed methodologies from cited clinical trials for the use of this compound in first-line triple therapy for H. pylori eradication.
Protocol 1: this compound, Amoxicillin, and Clarithromycin Triple Therapy (based on Park et al., 2020)[6]
Objective: To compare the efficacy of 7-day versus 10-day this compound-based standard triple therapy for H. pylori eradication.
Study Design: A prospective, randomized, controlled trial.
Inclusion Criteria:
-
Patients with confirmed H. pylori infection.
-
Age ≥ 20 years.
-
No prior history of H. pylori eradication therapy.
-
Provision of informed consent.
Exclusion Criteria:
-
Known hypersensitivity to any of the study medications.
-
Use of PPIs, H2-receptor antagonists, or antibiotics within the past 4 weeks.
-
Previous gastric surgery.
-
Pregnancy or lactation.
-
Severe concurrent illness.
Treatment Regimen:
-
Group 1 (7-day therapy): this compound 10 mg twice daily, Amoxicillin 1000 mg twice daily, and Clarithromycin 500 mg twice daily for 7 consecutive days.
-
Group 2 (10-day therapy): this compound 10 mg twice daily, Amoxicillin 1000 mg twice daily, and Clarithromycin 500 mg twice daily for 10 consecutive days.
Assessment of Eradication:
-
H. pylori eradication was confirmed by a ¹³C-urea breath test (UBT) performed at least 4 weeks after the completion of therapy.
Safety Assessment:
-
Adverse events were monitored throughout the study period.
Protocol 2: this compound, Amoxicillin, and Levofloxacin Triple Therapy (based on Ahn et al., 2017)[7]
Objective: To evaluate the efficacy and safety of a 10-day triple therapy with this compound, amoxicillin, and levofloxacin for first-line H. pylori eradication.
Study Design: A prospective, open-label, single-center study.
Inclusion Criteria:
-
Patients with gastric ulcer, duodenal ulcer, or gastritis with confirmed H. pylori infection.
-
Age ≥ 18 years.
-
No prior history of H. pylori eradication therapy.
-
Provision of informed consent.
Exclusion Criteria:
-
Known allergy to any of the study drugs.
-
Use of PPIs or antibiotics within the previous 4 weeks.
-
Previous gastric surgery.
-
Pregnancy or lactation.
-
Severe systemic disease.
Treatment Regimen:
-
This compound 10 mg twice daily, Amoxicillin 1000 mg twice daily, and Levofloxacin 500 mg twice daily for 10 consecutive days.
Assessment of Eradication:
-
Eradication of H. pylori was assessed by a ¹³C-urea breath test performed 6 to 8 weeks after the end of treatment.
Safety Assessment:
-
Adverse events were recorded and graded. Laboratory tests were performed before and after treatment.
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action in a gastric parietal cell.
Experimental Workflow for a Clinical Trial of this compound Triple Therapy
Caption: A typical experimental workflow for an H. pylori eradication trial.
Signaling Pathway: H. pylori, Gastric Acid, and PPI Intervention
Caption: H. pylori pathogenesis and therapeutic intervention points.
Discussion and Future Directions
The available data suggests that this compound-based triple therapy can be an effective and safe option for the first-line eradication of H. pylori. A 10-day regimen appears to be more effective than a 7-day course.[6] The choice of the second antibiotic (clarithromycin vs. levofloxacin) may influence eradication rates, and local antibiotic resistance patterns should be a key consideration in regimen selection.
Recent guidelines, such as the 2024 American College of Gastroenterology (ACG) guidelines, have moved away from recommending clarithromycin-based triple therapies as a universal first-line treatment in regions with high clarithromycin resistance.[8] Instead, bismuth quadruple therapy is often preferred. This highlights the need for further research on this compound-based triple therapies with alternative antibiotics or as part of quadruple therapy regimens.
Future research should focus on:
-
Large-scale, multicenter, randomized controlled trials comparing this compound-based triple therapy with current standard-of-care first-line regimens, including bismuth quadruple therapy.
-
Evaluation of this compound in triple therapy with other antibiotics, such as metronidazole, in regions with known resistance patterns.
-
Pharmacogenomic studies to determine if CYP2C19 polymorphisms affect the efficacy of this compound-based therapies, although current evidence suggests a lesser impact compared to older PPIs.
-
Further investigation into the direct antimicrobial and synergistic effects of this compound in a clinical setting.
These application notes and protocols provide a foundation for researchers and drug development professionals working on novel treatments for H. pylori infection. The potent acid suppression and favorable pharmacokinetic profile of this compound make it a promising component of eradication therapies that warrant further investigation to optimize patient outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 4. In vitro anti-Helicobacter pylori activity of this compound used alone and in combination with other components of quadruple therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti- Helicobacter pylori activity of this compound used alone and in combination with other components of quadruple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of the Triple Therapy Containing this compound, Levofloxacin, and Amoxicillin as First-Line Treatment in Helicobacter pylori Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gi.org [gi.org]
Illuminating the Impact of Ilaprazole: Methods for Assessing Intragastric pH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed to assess the pharmacodynamic effect of ilaprazole on intragastric pH. The primary method detailed is 24-hour ambulatory intragastric pH monitoring, the gold standard for evaluating the efficacy of acid-suppressing medications. This document includes comprehensive experimental protocols, comparative data, and visual representations of key pathways and workflows.
Introduction to this compound and Intragastric pH Assessment
This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] The assessment of its effect on intragastric pH is crucial for determining its efficacy in treating acid-related disorders. The key parameter measured is the duration for which the intragastric pH is maintained above specific thresholds, most notably a pH of 4, which is considered critical for the healing of acid-related mucosal damage.
Data Presentation: this compound's Effect on Intragastric pH
The following tables summarize quantitative data from various clinical studies, comparing the effect of different doses of this compound on intragastric pH with other commonly used PPIs.
Table 1: Percentage of Time with Intragastric pH > 4 over a 24-Hour Period
| Medication | Dosage | Patient Population | Mean Percentage of Time pH > 4 (%) | Citation(s) |
| This compound | 10 mg/day | Healthy Volunteers | Not specified, but significantly better than esomeprazole (B1671258) over 24h | [2] |
| This compound | 20 mg/day | Healthy Volunteers | Not specified, but significantly better than esomeprazole over 24h | [2] |
| This compound | 40 mg/day | Healthy Volunteers | Not specified, but significantly better than esomeprazole over 24h | [2] |
| This compound (IV) | 20 mg (Day 1) | Healthy Subjects | 80.2 | [3] |
| This compound (IV) | 10 mg (Day 2) | Healthy Subjects | 98.9 | [3] |
| Esomeprazole | 40 mg/day | Healthy Volunteers | Not specified | [2] |
| Omeprazole | 20 mg/day | Duodenal Ulcer Patients | No significant difference compared to this compound | [4] |
| Pantoprazole | 40 mg/day | GERD Patients | 41.8 | [5] |
| Lansoprazole | 30 mg/day | GERD Patients | 48.8 | [5] |
Table 2: Percentage of Time with Intragastric pH > 5 over a 24-Hour Period
| Medication | Dosage | Patient Population | Mean Percentage of Time pH > 5 (%) | Citation(s) |
| This compound | 5 mg/day | Duodenal Ulcer Patients | 67.17 ± 30.16 | [4] |
| This compound | 10 mg/day | Duodenal Ulcer Patients | 87.96 ± 12.29 | [4] |
| This compound | 20 mg/day | Duodenal Ulcer Patients | 89.86 ± 15.18 | [4] |
| This compound (IV) | 20 mg (Day 1) | Healthy Subjects | 78.6 | [3] |
| This compound (IV) | 10 mg (Day 2) | Healthy Subjects | 96.1 | [3] |
| Omeprazole | 20 mg/day | Duodenal Ulcer Patients | 76.14 ± 16.75 | [4] |
Table 3: Percentage of Time with Intragastric pH > 6 over a 24-Hour Period
| Medication | Dosage | Patient Population | Mean Percentage of Time pH > 6 (%) | Citation(s) |
| This compound (IV) | 5 mg | Healthy Chinese Subjects | 47.3 | [6] |
| This compound (IV) | 10 mg | Healthy Chinese Subjects | 52.8 | [6] |
| This compound (IV) | 20 mg | Healthy Chinese Subjects | 68.2 | [6] |
| This compound (oral) | 10 mg | Healthy Chinese Subjects | 47.5 | [6] |
| This compound (infusion) | 30 mg | Healthy Subjects | 63.6 | [3] |
| This compound (IV) | 20 mg (Day 1) | Healthy Subjects | 69.1 | [3] |
| This compound (IV) | 10 mg (Day 2) | Healthy Subjects | 88.6 | [3] |
| Esomeprazole (infusion) | 80 mg | Healthy Subjects | 51.7 | [3] |
Experimental Protocols
Protocol for 24-Hour Ambulatory Intragastric pH Monitoring
This protocol outlines the steps for conducting a 24-hour ambulatory intragastric pH monitoring study to assess the effect of this compound.
3.1.1. Patient Preparation
-
Medication Washout: Instruct patients to discontinue all acid-suppressing medications, including other PPIs and H2-receptor antagonists, for a specified period before the study (typically 7-14 days).[7] Antacids should be stopped at least 24 hours prior to the study.[7]
-
Fasting: Patients should fast for at least 4-6 hours before the scheduled appointment to ensure an empty stomach.[8]
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential discomforts, and risks.
3.1.2. Equipment
-
Ambulatory pH monitoring system (including a portable data logger and pH catheter with a sensor).
-
Calibration solutions (pH 7.0 and pH 1.0).
-
Topical anesthetic (e.g., lidocaine (B1675312) spray or gel).
-
Lubricant.
-
Tape for securing the catheter.
-
Patient diary.
3.1.3. Procedure
-
Catheter Calibration: Calibrate the pH probe according to the manufacturer's instructions using the pH 7.0 and pH 1.0 buffer solutions.
-
Anesthesia: Apply a topical anesthetic to the patient's chosen nostril to minimize discomfort during catheter insertion.
-
Catheter Insertion: Gently insert the lubricated pH catheter through the anesthetized nostril, advancing it down the esophagus as the patient swallows sips of water. The tip of the probe should be positioned in the stomach, typically 10 cm below the lower esophageal sphincter (LES), which can be localized using manometry or by observing the pH drop as the probe enters the stomach.
-
Catheter Securing: Secure the catheter to the side of the patient's face with tape to prevent displacement.
-
Data Logger Connection: Connect the external end of the catheter to the portable data logger.
-
Patient Instructions: Instruct the patient on how to use the data logger to record events such as meals, supine periods, and symptoms (e.g., heartburn, regurgitation). Provide the patient with a diary to log these events with corresponding times.[9]
-
Monitoring Period: The patient is sent home to continue their normal daily activities for the next 24 hours. They should be advised to avoid showering or bathing to prevent damage to the equipment.[8]
-
Catheter Removal: After 24 hours, the patient returns to the clinic, and the catheter is gently removed.
-
Data Analysis: Download the data from the logger to a computer for analysis. The primary endpoints to be analyzed include:
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for 24-Hour Intragastric pH Monitoring
Caption: Workflow for 24-hour ambulatory intragastric pH monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Evaluation of the effect of this compound on intragastric pH in patients with duodenal ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambulatory Esophageal Reflux pH Monitoring - Midtown East/Upper East Side New York, NY [alberthararymd.com]
- 8. altru.org [altru.org]
- 9. cedarvalleygi.com [cedarvalleygi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Ilaprazole Solubility for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for challenges related to ilaprazole solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound? A1: this compound is a lipophilic compound that is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethyl formamide (B127407) (DMF), and ethanol.[1][3][4] Due to its chemical nature as a weak base, its solubility is highly dependent on pH.[3][4][5]
Q2: How does pH influence the solubility of this compound? A2: As a weak base, this compound's solubility increases in acidic environments.[5][6] It accumulates in the acidic compartments of gastric parietal cells, which is central to its mechanism of action.[4][5][6] Conversely, it is poorly soluble in neutral or alkaline aqueous solutions, such as standard cell culture media (typically pH 7.2-7.4).
Q3: Why does my this compound precipitate when I add it to my cell culture medium? A3: Precipitation in cell culture medium is a common issue. It occurs when a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous, neutral pH environment of the medium.[7] The final concentration of this compound may exceed its solubility limit in the aqueous buffer, causing it to crystallize or precipitate out of solution.[7]
Q4: What is the recommended solvent for preparing this compound stock solutions? A4: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2] It can dissolve this compound at high concentrations, is miscible with water and cell culture media, and is suitable for long-term storage of stock solutions at low temperatures.[8]
Q5: How stable is this compound in solution? A5: this compound is unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments.[9] The compound is particularly susceptible to degradation in acidic conditions and under photolytic stress.[2][10] Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in dry DMSO should be stored in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media/buffer | The final concentration of this compound exceeds its solubility limit at the neutral pH of the aqueous medium. | First, dissolve this compound in 100% DMSO to create a high-concentration stock solution. Then, perform serial dilutions in the cell culture medium to achieve the final desired concentration. This gradual dilution helps maintain solubility.[1] Ensure the final DMSO concentration remains low (<0.5%). |
| Inconsistent or non-reproducible experimental results | Incomplete dissolution of the compound, leading to inaccurate dosing. Degradation of this compound in the stock or working solution. | Ensure the this compound powder is completely dissolved in the stock solution by vortexing or brief sonication. Prepare fresh working solutions from your frozen stock for each experiment.[9] Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[3][4] |
| Observed cytotoxicity or off-target effects in cell-based assays | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or toxicity. | Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v). Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of this compound.[11] |
Quantitative Data: this compound Solubility
| Solvent | Solubility (mg/mL) | Source(s) |
| DMSO | 15 - 73 | [1][2][3][4] |
| Dimethyl Formamide (DMF) | 10 | [1][3][4] |
| Ethanol | 0.3 - 14 | [1][2][3][4] |
| Methanol | Higher than Ethanol, 2-Propanol, n-Butanol | [12] |
| 1:7 DMSO:PBS (pH 7.2) | 0.12 | [1][3][4] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound powder (Molecular Weight: 366.44 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, add 273.6 µL of DMSO to 1 mg of this compound.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use tubes to avoid contamination and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2][3][4]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thaw Stock: Rapidly thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed, sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Use the intermediate dilution (or the stock solution for very low final concentrations) to prepare the final working concentrations in the cell culture plates. For instance, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells. For the example above, this would be 0.1% DMSO.
-
Application: Add the prepared working solutions to your cells immediately. Do not store aqueous working solutions.[1]
Mandatory Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: The effect of pH on this compound solubility.
Caption: Mechanism of action of this compound as a proton pump inhibitor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound CAS#: 172152-36-2 [m.chemicalbook.com]
- 4. This compound | 172152-36-2 [chemicalbook.com]
- 5. This compound | C19H18N4O2S | CID 214351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. elibrary.ru [elibrary.ru]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
stability of ilaprazole in different solvent and buffer systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of ilaprazole in various solvents and buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized stability data to assist in your research and development endeavors.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the experimental analysis of this compound stability.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I seeing rapid degradation of this compound in my supposedly neutral buffer? | The pH of the "neutral" buffer may have shifted, or the buffer components themselves might be interacting with this compound. Proton pump inhibitors like this compound are known to be unstable in acidic conditions. | Regularly verify the pH of your buffer solutions. Consider using a different buffer system. For instance, if using a phosphate (B84403) buffer, ensure its pH is maintained above 7. |
| My this compound peak is tailing or showing poor shape in HPLC analysis. | This could be due to an inappropriate mobile phase pH, column degradation, or interaction with silanol (B1196071) groups on the column. | Adjust the mobile phase pH; a slightly acidic pH around 3.2 has been shown to provide good peak shape.[1] Use a high-quality, end-capped C18 column. Ensure proper column washing and regeneration. |
| I am observing multiple degradation peaks that are difficult to resolve. | The mobile phase composition may not be optimal for separating all degradation products. A gradient elution might be necessary. | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile) to buffer.[1] Consider implementing a gradient elution method to improve the separation of closely eluting peaks.[2][3] |
| How can I confirm the identity of the degradation products? | Identification requires advanced analytical techniques that can provide structural information. | Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing molecular weight and fragmentation data.[4][5] |
| Is it necessary to neutralize acidic or basic samples before HPLC injection? | Yes, injecting highly acidic or basic samples can damage the HPLC column and affect chromatographic performance. | Neutralize the samples to a pH compatible with your mobile phase and column. For example, after acid hydrolysis with HCl, an equivalent amount of NaOH can be added.[4] |
| What is the expected stability of this compound in solid form? | This compound is generally stable in its solid form under dry heat conditions. | Studies have shown that this compound is stable when exposed to dry heat at 70°C for up to 48 hours and at 80°C for 8 days.[4][5] However, long-term storage at room temperature may lead to degradation. |
Quantitative Stability Data
The stability of this compound is highly dependent on the solvent system, pH, and presence of oxidizing agents. The following tables summarize the degradation of this compound under various stress conditions.
Table 1: Stability of this compound in Aqueous Systems (Forced Degradation Studies)
| Stress Condition | Reagent/Solvent | Temperature | Duration | Degradation (%) | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature | 1 hour | 7.15 | [4][5] |
| 0.1 N HCl | Room Temperature | 24 hours | 27.28 | [4][5] | |
| 0.001 M HCl | 80°C | 15 minutes | 5-30 | [1] | |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1 hour | 6.58 | [4][5] |
| 0.1 N NaOH | Room Temperature | 24 hours | 23.28 | [4][5] | |
| 0.05 M NaOH | 80°C | 5 minutes | 5-30 | [1] | |
| Neutral Hydrolysis | Water | 80°C | 30 minutes | 5-30 | [1] |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 1 hour | 5.12 | [4][5] |
| 3% H₂O₂ | Room Temperature | 24 hours | 22.57 | [4][5] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~0.3 mg/mL | [6] |
| DMSO | ~15 mg/mL | [6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Methanol (B129727) | Soluble | [7][8] |
| 2-Propanol | Soluble | [7][8] |
| n-Butanol | Soluble | [7][8] |
Note: While solubility data is available, comprehensive stability studies of this compound in these organic solvents over time are not extensively reported in the cited literature. It is recommended to prepare fresh solutions in organic solvents and use them promptly.
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound based on established research.
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for specified durations (e.g., 1, 3, 6, 24, 48 hours). After each time point, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.[4]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for specified durations. Neutralize with an equivalent amount of 0.1 N HCl and dilute with the mobile phase for analysis.[4]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for specified durations and then dilute with the mobile phase for analysis.[4]
-
Thermal Degradation: Place the solid drug substance in an oven at a specified temperature (e.g., 70°C or 80°C) for a defined period (e.g., 12, 24, 48 hours).[4][5] After exposure, prepare a solution of the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a UV chamber for a specified duration (e.g., 7 days).[4] Prepare a solution of the exposed sample in the mobile phase for analysis.
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of a buffer and an organic solvent is commonly used. For example, a mobile phase consisting of 10 mM Ammonium (B1175870) Acetate (B1210297) in water (pH adjusted to 5.0) and a diluent (methanol and acetonitrile mixture) in a 45:55 ratio.[5] Another reported mobile phase is a mixture of ammonium acetate buffer (pH 3.2) and acetonitrile (55:45, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 303 nm.[1]
-
Injection Volume: 20 µL.
-
Analysis: Inject the prepared samples and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies of this compound.
This compound Degradation Pathways
Caption: Identified degradation products of this compound under different stress conditions.
References
- 1. elibrary.ru [elibrary.ru]
- 2. Validated Stability-indicating assay method for determination of this compound in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ilaprazole Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of ilaprazole in in vivo animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, administration protocols, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+-ATPase (proton pump) in the gastric parietal cells of the stomach.[1] This inhibition is the final step in the pathway of gastric acid secretion, and by blocking it, this compound significantly reduces the production of stomach acid.[1] It is a prodrug that is activated in the acidic environment of the parietal cells.[1]
Q2: What are the reported effective dosages of this compound in rats?
A2: In a rat model of indomethacin- or stress-induced gastric lesions, intravenous (IV) administration of this compound at a dose of 3 mg/kg was shown to be as effective as 20 mg/kg of esomeprazole.[2] For a postoperative ileus rat model, oral doses of 1, 3, and 10 mg/kg were used, with the 10 mg/kg dose showing the most significant improvement in gastrointestinal motility and reduction in inflammation and oxidative stress.[3][4]
Q3: What are the potential side effects of long-term this compound administration in animal models?
A3: While specific long-term studies on this compound in animal models are limited, long-term administration of proton pump inhibitors (PPIs) in general has been associated with potential side effects. In rats, long-term PPI use has been linked to changes in the gut microbiome (dysbiosis) and, in some older studies with other PPIs, the development of gastric neuroendocrine tumors with accompanying hypergastrinemia in rodents. It is important to carefully consider the duration of your study and monitor for any potential adverse effects.
Q4: What are suitable vehicles for preparing this compound for oral and intravenous administration in rodents?
A4: For oral administration (gavage) in rodents, this compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[3][4] Other common vehicles for oral gavage include water, saline, or a mixture of DMSO, PEG300, Tween-80, and saline, though specific formulations for this compound in these vehicles are not widely published and may require optimization.[5] For intravenous administration, this compound is typically dissolved in a sterile saline solution. The exact formulation for IV use in preclinical studies is not always detailed in publications, so it is recommended to consult with a pharmacist or toxicologist for the preparation of a sterile, injectable solution.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the administration of this compound in in vivo animal studies.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy after oral administration. | Improper gavage technique: Incorrect placement of the gavage needle can lead to the deposition of the compound in the esophagus or trachea instead of the stomach. | Review and refine your oral gavage technique. Ensure the gavage needle is measured to the correct length (from the mouth to the last rib). The animal should swallow as the tube is gently passed. If resistance is met, do not force the tube. |
| Degradation of this compound: this compound, like other PPIs, is acid-labile and can be degraded by the acidic environment of the stomach if not properly formulated. | For oral administration, consider using an enteric-coated formulation if possible, or administer the suspension in a vehicle that offers some protection, such as 0.5% CMC-Na. Administering the compound quickly after preparation is also recommended. | |
| Animal distress or injury during oral gavage. | Improper restraint: Incorrect or excessive restraint can cause stress and injury to the animal. | Ensure proper and gentle restraint techniques. For mice, scruffing is common. For rats, various restraint devices are available. Acclimatize the animals to handling and the restraint procedure before the actual experiment. |
| Incorrect gavage needle size: Using a gavage needle that is too large or has a sharp tip can cause trauma to the esophagus. | Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). | |
| Precipitation of this compound in the formulation. | Poor solubility in the chosen vehicle: this compound may not be fully soluble in all vehicles, especially at higher concentrations. | For oral suspensions, ensure vigorous and consistent mixing before each administration. For intravenous solutions, if precipitation occurs, the formulation needs to be re-optimized. Consider adjusting the pH or using a different co-solvent system, but be mindful of the potential toxicity of the vehicle itself. Always visually inspect the solution for precipitates before administration. |
| Difficulty with intravenous tail vein injection in mice or rats. | Vasoconstriction of the tail veins: The tail veins can constrict due to stress or cold temperatures, making them difficult to visualize and access. | Warm the animal's tail using a heat lamp or warm water bath before the injection to promote vasodilation. |
| Incorrect needle placement: The needle may be inserted too deep, not deep enough, or has gone through the vein. | Use a small gauge needle (e.g., 27-30G for mice, 25-27G for rats). Insert the needle bevel-up at a shallow angle. A "flash" of blood in the needle hub can indicate correct placement. If swelling occurs at the injection site, the needle is not in the vein. |
Quantitative Data Summary
Table 1: Reported Effective Dosages of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Comparator and Dose | Observed Effect | Reference |
| Rat (Indomethacin/Stress-induced gastric lesions) | Intravenous (IV) | 3 mg/kg | Esomeprazole 20 mg/kg | Similar reduction in ulcer number and index. | [2] |
| Rat (Postoperative ileus) | Oral Gavage | 1 mg/kg | - | Dose-dependent increase in gastric emptying. | [3][4] |
| Rat (Postoperative ileus) | Oral Gavage | 3 mg/kg | - | Dose-dependent increase in gastric emptying. | [3][4] |
| Rat (Postoperative ileus) | Oral Gavage | 10 mg/kg | - | Significant improvement in gastric emptying and gastrointestinal transit; reduction in inflammatory cytokines and oxidative stress. | [3][4] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Appropriately sized gavage needles (20-22 gauge, flexible with ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to handling and the experimental room for at least 3-5 days before the study. Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
Formulation Preparation (Suspension):
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring continuously until fully dissolved.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired concentration. Ensure the suspension is homogenous.
-
-
Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow as the tube passes.
-
Once the needle is at the predetermined depth, administer the suspension slowly and steadily.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring: Observe the mouse for at least 15-30 minutes for any signs of distress, such as labored breathing, coughing, or lethargy.
Protocol 2: Intravenous Administration of this compound via Tail Vein in Rats
Materials:
-
This compound powder (sterile if available, otherwise filter-sterilize the final solution)
-
Sterile saline for injection (0.9% NaCl)
-
Analytical balance
-
Sterile vials
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol (B145695) swabs
Procedure:
-
Animal Preparation: Acclimatize rats to the restraint procedure for several days before the experiment. Weigh each rat on the day of dosing.
-
Formulation Preparation (Solution):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired final concentration. Ensure the powder is completely dissolved.
-
If the initial powder was not sterile, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Place the rat in a suitable restrainer.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.
-
Clean the tail with a 70% ethanol swab.
-
Draw the calculated volume of the this compound solution into the syringe and remove any air bubbles.
-
Occlude the vein by applying gentle pressure at the base of the tail.
-
Insert the needle (bevel up) into one of the lateral tail veins, advancing it slowly and parallel to the vein.
-
A "flash" of blood in the hub of the needle indicates successful cannulation.
-
Release the pressure at the base of the tail and inject the solution slowly.
-
If swelling appears, withdraw the needle immediately as this indicates a subcutaneous injection.
-
-
Post-Administration Monitoring: After removing the needle, apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the rat for any adverse reactions.
Visualizations
Caption: Mechanism of action of this compound in gastric parietal cells.
Caption: A typical workflow for optimizing this compound dosage in vivo.
References
- 1. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 2. Intravenous this compound is more potent than oral this compound against gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved motility in the gastrointestinal tract of a postoperative ileus rat model with this compound [kjpp.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
potential side effects of ilaprazole in long-term research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential long-term side effects of ilaprazole in research models.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term side effects observed with proton pump inhibitors (PPIs) like this compound in preclinical models?
While specific long-term preclinical data for this compound is not extensively published, studies on other PPIs, such as omeprazole (B731), have identified several areas of concern in animal models. These are generally considered class effects and may be relevant for long-term this compound studies.
-
Gastric Enterochromaffin-like (ECL) Cell Hyperplasia and Carcinoids: Chronic administration of high doses of omeprazole in rats has been shown to cause dose-related ECL cell hyperplasia and, in some cases, carcinoid tumors. This is believed to be a secondary effect of sustained hypergastrinemia resulting from profound acid suppression. Antrectomy (removal of the gastrin-producing antrum) prevents this effect in rats, supporting the role of gastrin.
-
Bone Metabolism: Some animal studies on PPIs like pantoprazole (B1678409) and omeprazole have suggested a potential for decreased bone mineral density (BMD) with long-term use.[1][2][3] For instance, a study in young male rats treated with pantoprazole for 12 weeks showed a decrease in femoral BMD.[1] Another study reported that daily intake of 300 μmol/kg/day of omeprazole for 90 days decreased the BMD of the femur in adult rats.[2] The proposed mechanisms include reduced calcium absorption due to decreased gastric acidity.
-
Organ-Specific Toxicities: Intravenous toxicity studies of another pharmaceutical in rats identified potential target organs at high doses, including the thymus, urinary system, and male reproductive system. While not specific to this compound, this highlights the importance of comprehensive histopathological evaluation in long-term studies.
Q2: What is the mechanism of action of this compound, and how might it relate to long-term side effects?
This compound is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[8][9][10] This is the final step in gastric acid secretion.
-
Primary Pharmacodynamic Effect: The intended effect is a profound and long-lasting reduction of gastric acid. This very mechanism, however, can lead to the long-term side effects mentioned above, such as hypergastrinemia and potential malabsorption of nutrients requiring an acidic environment.
-
Off-Target Effects: Some research suggests that this compound may have off-target effects. For example, it has been shown to inhibit T-cell-originated protein kinase (TOPK), which may contribute to its observed anti-tumor effects in some preclinical models. The long-term consequences of TOPK inhibition in non-cancer models are not well-characterized.
Q3: Are there known issues with drug-drug interactions in animal models?
This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[11] Unlike some other PPIs, it has minimal interaction with CYP2C19. This is an important consideration when co-administering other drugs in your research models.
-
Potential for Interaction: If your experimental design includes other compounds that are strong inducers or inhibitors of CYP3A4/5, you may observe altered pharmacokinetics of this compound, potentially leading to unexpected efficacy or toxicity.
-
Troubleshooting Unexpected Results: If you observe inconsistent results or unexpected side effects in your long-term studies, consider the potential for drug-drug interactions with other administered substances. A review of the metabolic pathways of all co-administered compounds is recommended.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity in Long-Term Studies
| Potential Cause | Troubleshooting Steps |
| Dose-Related Toxicity | 1. Review your dose selection. Was it based on a thorough dose-range finding study? 2. Consider that the maximum tolerated dose (MTD) in short-term studies may not be appropriate for chronic administration. 3. If mortality is observed at the highest dose, consider reducing the dose or adding an intermediate dose group in subsequent studies. |
| Off-Target Toxicity | 1. Conduct comprehensive histopathology on all major organs from affected animals to identify potential target organs of toxicity. 2. Analyze clinical chemistry and hematology data for clues about organ dysfunction. |
| Compounding Vehicle Toxicity | 1. If using a vehicle for administration, ensure its long-term safety at the administered volume and concentration. 2. Run a vehicle-only control group for the full duration of the study. |
| Animal Husbandry Issues | 1. Review animal housing, diet, and environmental conditions to rule out confounding factors. 2. Consult with veterinary staff to investigate potential underlying health issues in the colony. |
Issue 2: Inconsistent or Unexpected Pharmacodynamic Effects (e.g., Gastric pH)
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | 1. Verify the stability and homogeneity of your dosing formulation over the study period. 2. Ensure accurate dose administration for each animal. For oral dosing, check for regurgitation. |
| Biological Variability | 1. Increase the number of animals per group to improve statistical power. 2. Consider the influence of factors like the gut microbiome and diet on gastric pH.[12] |
| Timing of Measurement | 1. The timing of gastric pH measurement relative to the last dose of this compound is critical. Standardize this timing across all animals and groups. 2. For a comprehensive understanding, consider continuous pH monitoring if feasible in your model. |
| Drug-Drug Interactions | 1. If co-administering other drugs, check for potential interactions that could alter this compound's metabolism and efficacy. |
Data Presentation
Table 1: Summary of Potential Long-Term Side Effects of PPIs in Research Models (Primarily based on Omeprazole and other PPIs)
| Side Effect | Animal Model | Key Findings | Potential Mechanism |
| Gastric ECL Cell Hyperplasia/Carcinoids | Rat | Dose-dependent increase in ECL cell proliferation with chronic high-dose administration. | Sustained hypergastrinemia secondary to acid suppression. |
| Decreased Bone Mineral Density | Rat | Reduced femoral BMD after long-term (weeks to months) administration.[1][2] | Impaired calcium absorption due to decreased gastric acidity. |
| Vitamin B12 Malabsorption | Human studies suggest this risk; specific long-term animal data for this compound is limited. | Reduced absorption of dietary vitamin B12.[4][6][7] | Decreased release of B12 from food proteins in a non-acidic environment. |
Experimental Protocols
Key Experiment: Measurement of Gastric pH in a Rat Model
This protocol is adapted from a study by Sima et al. (2019) and can be used to assess the pharmacodynamic effect of this compound.[13][14][15][16]
Materials:
-
Wistar rats (or other appropriate strain)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Calibrated pH meter with a micro-probe
-
Surgical instruments for laparotomy
Procedure:
-
Animal Preparation:
-
House animals under standard conditions with a 12-hour light-dark cycle.
-
Fast animals for 12-18 hours before the experiment with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle orally or via the desired route at a predetermined time before pH measurement (e.g., 2 hours).
-
-
Anesthesia and Surgery:
-
Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Perform a midline laparotomy to expose the stomach.
-
-
Gastric pH Measurement:
-
Carefully make a small incision in the stomach wall.
-
Insert the calibrated pH micro-probe into the gastric lumen to measure the pH of the gastric contents.
-
Record the stable pH reading.
-
-
Data Analysis:
-
Compare the mean gastric pH between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
-
Troubleshooting for this Protocol:
-
High Variability in pH Readings: Ensure consistent fasting times for all animals. The presence of food can significantly alter gastric pH.[12]
-
Animal Distress: Use appropriate anesthesia and surgical techniques to minimize animal discomfort.
-
Inaccurate pH Readings: Calibrate the pH meter with standard buffer solutions immediately before each set of measurements.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for Investigating Long-Term this compound Effects
Caption: General workflow for a long-term preclinical toxicity study of this compound.
References
- 1. Effects of long-term administration of pantoprazole on bone mineral density in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of long-term administration of omeprazole on bone mineral density and the mechanical properties of the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton Pump Inhibitors and Bone Health: An Update Narrative Review [mdpi.com]
- 4. Omeprazole and vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Association of Vitamin B12 deficiency with long-term PPIs use: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B12 deficiency and use of proton pump inhibitors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. This compound, a new proton pump inhibitor, is primarily metabolized to this compound sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal pH measurement in rats: influence of the microbial flora, diet and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karolinum.cz [karolinum.cz]
- 14. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption | Prague Medical Report [pmr.lf1.cuni.cz]
challenges and solutions in the chemical synthesis of ilaprazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of ilaprazole.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in thioether formation (coupling reaction) | Incomplete reaction; side reactions. | - Ensure complete dissolution of 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole in the basic solution before adding the pyridine (B92270) hydrochloride derivative. - Consider adding a catalyst, such as potassium iodide, which can reduce reaction time from 3-5 hours to about 1 hour and increase yield.[1] - Optimize the base and solvent system. Sodium hydroxide (B78521) in acetone (B3395972) or methanol (B129727) is commonly used.[1][2] |
| Formation of dialkylation impurities | Use of excess alkylating agent (2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride). | - Carefully control the stoichiometry. Using one equivalent of the alkylating agent can achieve a 90% yield of the desired sulfide (B99878) while minimizing dialkylated products to around 1%. - Monitor the reaction closely using TLC or HPLC to avoid over-reaction. |
| Low yield and/or formation of sulfone (over-oxidation) impurity during oxidation step | Harsh oxidizing conditions (e.g., excess m-CPBA); poor temperature control. | - Use a milder oxidizing agent like sodium hypochlorite (B82951) solution instead of m-chloroperoxybenzoic acid (m-CPBA) to prevent over-oxidation.[2][3] - Maintain a controlled low temperature. Newer methods have raised the temperature from a harsh -40°C to a more manageable -5°C to 10°C.[1][2][4] - The reaction with m-CPBA can yield the sulfone at 45.5% if not properly controlled.[5] |
| Formation of reddish-brown by-product solid | A known issue in certain synthetic routes, which can entrap the product and complicate purification. | - Adjusting the pH to 7-8 after the reaction can help in the work-up process.[6] - An efficient extraction and washing procedure with dichloromethane (B109758) and brine is crucial.[6] |
| Difficult purification of the final product | Presence of closely related impurities; inefficient crystallization. | - Employ a multi-solvent system for purification. Dissolving the crude product in a solvent like dichloromethane, acetone, or ethyl acetate (B1210297) followed by the addition of an anti-solvent like diisopropyl ether can facilitate precipitation of the pure product.[7] - Column chromatography can be used for purification but may not be ideal for large-scale production.[5] |
| Use of hazardous solvents like chloroform (B151607) | Traditional protocols for the oxidation step specified chloroform as the solvent.[4][8] | - Replace chloroform with more environmentally friendly and less toxic solvents. The oxidation using sodium hypochlorite can be performed in a biphasic system of an organic solvent (like acetonitrile (B52724) or THF) and water.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the main steps in the chemical synthesis of this compound?
A1: The most common synthetic route involves two key steps:
-
Thioether Formation: A condensation (alkylation) reaction between 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole and 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride in the presence of a base.[2][8]
-
Oxidation: The resulting thioether intermediate is then oxidized to the corresponding sulfoxide (B87167) (this compound).[8]
Caption: General two-step synthesis workflow for this compound.
Q2: What are the common impurities I should be aware of?
A2: During the synthesis of this compound, several process-related impurities can form. Key impurities include:
-
This compound Desoxy Impurity (Thioether): The unreacted starting material from the oxidation step.[9]
-
This compound Sulfone: An over-oxidation product where the sulfoxide is further oxidized to a sulfone.[5]
-
Dialkylation Products: Formed when the alkylating agent reacts at multiple sites on the benzimidazole (B57391) core.
-
Chloro this compound: A halogenated impurity that has been identified.
Q3: Can I avoid using m-CPBA for the oxidation step? What are the alternatives?
A3: Yes, using m-CPBA often requires very low temperatures (-40°C to -20°C) and can lead to the formation of the sulfone impurity.[4] A more practical and scalable alternative is using a sodium hypochlorite (bleach) solution as the oxidizing agent.[2][3] This method can be performed at a milder temperature range of -5°C to 10°C and minimizes the risk of over-oxidation.[1][2]
Caption: Decision logic for selecting an oxidizing agent.
Q4: How can I improve the reaction time for the thioether formation?
A4: The reaction time for the condensation step, which can typically take 3 to 5 hours, can be significantly reduced. The introduction of a catalyst, such as potassium iodide or sodium iodide, can shorten the reaction time to approximately one hour.[1][2] This also tends to improve the yield and purity of the intermediate thioether.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for this compound, allowing for easy comparison of different methodologies.
Table 1: Thioether Intermediate Synthesis
| Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| NaOH | Methanol | None | 50 - 60 | 3 | 80.5 | 98.0 | [1][2] |
| NaOH | Acetone | KI | Reflux | 1 | 95.0 | 99.7 | [1] |
| NaOH | Methanol | None | Reflux | 10 - 15 | ~90 (of desired sulfide) | N/A |
Table 2: this compound Synthesis (Oxidation Step)
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
| m-CPBA | Chloroform | -40 to -20 | <80 (often lower) | N/A | [4] |
| Sodium Hypochlorite (10%) | Acetonitrile/Water | -5 to 10 | >90 (in some optimized procedures) | >99 | [1][2] |
| Hydrogen Peroxide | N/A | N/A | 45 | Low | [1] |
| Sodium Hypochlorite (10%) | Acetonitrile/Water | Room Temp | N/A | N/A |
Table 3: Final Product Purification
| Solvent System | Purity by HPLC (%) | Reference |
| Dichloromethane / Diisopropyl ether | 98.5 | [7] |
| Ethyl acetate / Diisopropyl ether | 98.8 | [7] |
| Acetone / Diisopropyl ether | 98.5 | [7] |
| Methyl ethyl ketone / Diisopropyl ether | 98.0 | [7] |
Experimental Protocols
Protocol 1: Optimized Synthesis of Thioether Intermediate[1]
-
Preparation: To a reaction vessel, add 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole (0.40 mol), sodium hydroxide (0.80 mol), and acetone (2121 ml).
-
Cooling: Cool the mixture in an ice-water bath with stirring.
-
Addition: Slowly add 3-methyl-4-methoxy-2-chloromethylpyridine hydrochloride (0.41 mol) and potassium iodide (0.02 mol).
-
Reaction: Slowly warm the mixture to reflux and maintain for approximately 1 hour. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove part of the solvent under reduced pressure.
-
Isolation: Add purified water to the residue to precipitate a white solid. Filter and dry the solid to obtain the this compound intermediate thioether. (Expected Yield: ~95%, Purity: ~99.7%).
Protocol 2: Optimized Oxidation to this compound[1][2]
-
Preparation: Dissolve the thioether intermediate from Protocol 1 in a mixture of an organic solvent (e.g., acetonitrile) and water. Add an inorganic base solution (e.g., sodium hydroxide solution).
-
Cooling: Cool the reaction mixture to between 0°C and 5°C.
-
Oxidation: Slowly add a 10% sodium hypochlorite solution as the oxidizing agent while maintaining the temperature between -5°C and 10°C.
-
Reaction: Stir the reaction until completion, monitored by TLC or HPLC.
-
Work-up: Separate the organic layer. In some procedures, the pH is adjusted to 6.5-7.5 with an acid like HCl or acetic acid.[3]
-
Isolation: The organic layer is treated with a drying agent (e.g., magnesium sulfate), filtered, and concentrated. The crude product is then crystallized from an appropriate solvent system (e.g., ethyl acetate) to yield pure this compound.[3]
References
- 1. CN103073536B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103073536A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. KR20190055481A - Process for preparing high purity this compound crystalline form B - Google Patents [patents.google.com]
- 4. CN104650039A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Improved Process For Preparation Of this compound [quickcompany.in]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. omchemlabs.in [omchemlabs.in]
mitigating ilaprazole degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of ilaprazole during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing rapid degradation after preparation. What are the likely causes?
A1: Rapid degradation of this compound in solution is most commonly due to exposure to acidic conditions, light, or oxidizing agents. This compound is known to be highly susceptible to degradation under hydrolytic and photolytic conditions[1]. Even neutral aqueous solutions can lead to hydrolysis, especially with prolonged storage or elevated temperatures[1].
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your solvent or buffer. This compound is a proton pump inhibitor and is inherently unstable in acidic environments.
-
Light Exposure: Ensure your experiments are conducted with protection from light. Use amber-colored vials or cover your glassware with aluminum foil. Significant degradation can occur after just 30 minutes of exposure to UV or fluorescent light[1].
-
Solvent Purity: Use high-purity solvents and freshly prepared buffers. Contaminants can act as catalysts for degradation.
-
Temperature Control: Prepare and store this compound solutions at low temperatures (e.g., 2-8°C) to minimize thermal degradation, although it is more stable to dry heat[1][2]. For dissolved samples, storage at 5°C has been shown to maintain stability for 24 hours[3].
Q2: I am observing an unexpected peak in my HPLC chromatogram when analyzing this compound. What could it be?
A2: An unexpected peak is likely a degradation product of this compound. The most common degradants are formed through hydrolysis, oxidation, and photolysis[1][2]. The primary metabolite and a common degradant in biological systems is this compound sulfone, formed via oxidation[4]. Under forced degradation conditions, other byproducts such as this compound sulfur ether may also be observed[3].
Troubleshooting Steps:
-
Review Stress Conditions: Analyze the conditions your sample was exposed to (pH, light, air, temperature) to identify the likely degradation pathway.
-
Mass Spectrometry (MS) Analysis: If available, LC-MS analysis can help identify the molecular weight of the unknown peak and aid in its structural elucidation[2].
-
Forced Degradation Study: To confirm, you can perform a controlled forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times with the unexpected peak.
Q3: How can I prepare a stable stock solution of this compound for my experiments?
A3: To prepare a relatively stable stock solution, dissolve this compound in a suitable organic solvent or an alkaline buffer and protect it from light.
Recommended Procedure:
-
Use a high-purity organic solvent like acetonitrile (B52724) or methanol (B129727) for the initial dissolution.
-
For aqueous-based assays, prepare buffers with a pH in the alkaline range (e.g., pH > 8). The stability of proton pump inhibitors generally increases with higher pH[5][6].
-
Prepare solutions fresh whenever possible. If storage is necessary, store in amber-colored vials at 2-8°C for no longer than 24 hours[3].
-
Before use, allow the solution to equilibrate to the experimental temperature.
Q4: My this compound sample is in solid form. What are the optimal storage conditions?
A4: In its solid state, this compound is relatively stable, especially against thermal degradation[1][2]. However, to ensure long-term stability, it should be protected from light and moisture. Store solid this compound in a tightly sealed container, in a desiccator, at controlled room temperature or refrigerated, and protected from light.
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of this compound under Forced Hydrolysis and Oxidation
| Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| 0.1 N HCl | 1 hour | Not Specified | 7.15% | [2][7] |
| 0.1 N HCl | 24 hours | Not Specified | 27.28% | [2][7] |
| 0.1 N NaOH | 1 hour | Not Specified | 6.58% | [2][7] |
| 0.1 N NaOH | 24 hours | Not Specified | 23.28% | [2][7] |
| 3% H₂O₂ | 1 hour | Not Specified | 5.12% | [2][7] |
| 3% H₂O₂ | 24 hours | Not Specified | 22.57% | [2][7] |
| 0.001 M HCl | 15 min | 80°C | 5-30% | [1] |
| 0.05 M NaOH | 5 min | 80°C | 5-30% | [1] |
| Neutral (Water) | 30 min | 80°C | 5-30% | [1] |
Table 2: Stability of this compound and this compound/Xylitol Cocrystal
| Sample | Storage Condition | Duration | Purity Change | Impurity B Increase | Reference |
| This compound | 25°C, 65% RH | 3 months | 99.8% to ~90% (predicted) | 0.032% to 2.28% (predicted) | [3] |
| Ila/Xyl Cocrystal | 25°C, 65% RH | 3 months | 99.75% to 99.8% | Maintained at ~0.03% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at room temperature for 1 hour and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 1 hour and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 1 hour and 24 hours.
-
Withdraw aliquots at specified times and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to UV light (254 nm) for a defined period (e.g., 7 days)[2].
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute both samples appropriately for analysis.
-
-
Thermal Degradation:
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see below).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is suitable for separating this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2].
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 3.2-5.0) and acetonitrile in varying ratios (e.g., 55:45 v/v)[1][7].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study or experimental samples).
-
Record the chromatograms and determine the retention time of this compound and any degradation products. Calculate the percentage of degradation.
-
Visualizations
This compound Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under common experimental stressors.
Caption: Key environmental factors leading to the degradation of this compound.
Experimental Workflow for Mitigating Degradation
This workflow outlines the key steps to minimize this compound degradation during experimental procedures.
Caption: Best practices for handling this compound to ensure stability.
References
- 1. elibrary.ru [elibrary.ru]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a new proton pump inhibitor, is primarily metabolized to this compound sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated Stability-indicating assay method for determination of this compound in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Troubleshooting Ilaprazole Instability in Aqueous Solutions
Welcome to the technical support center for ilaprazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the inherent instability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly?
A1: this compound, like other proton pump inhibitors (PPIs), is inherently unstable in aqueous solutions, particularly under acidic and neutral conditions. Its degradation is primarily driven by hydrolysis. The drug is known to be very susceptible to acid hydrolysis; for instance, significant degradation (5-30%) can be observed in as little as 15 minutes in 0.001 M HCl at 80°C[1]. Even in neutral water, degradation can occur within 30 minutes at elevated temperatures[1]. Therefore, if you are observing rapid degradation, it is likely due to the pH of your aqueous solution.
Q2: What are the main factors that influence the stability of this compound in a solution?
A2: The primary factors influencing this compound stability in aqueous solutions are:
-
pH: this compound is most stable in alkaline conditions (pH > 8) and degrades rapidly in acidic and neutral environments[2].
-
Temperature: Higher temperatures accelerate the rate of degradation[1]. For storage of the solid form, refrigeration at 5°C is often recommended to maintain stability[3].
-
Time: The extent of degradation increases with the duration of exposure to destabilizing conditions[4].
-
Oxidizing Agents: this compound is susceptible to oxidative degradation[4]. The presence of oxidizing agents, such as hydrogen peroxide, will lead to the formation of degradation products[4].
Q3: What are the common degradation products of this compound?
A3: Under forced degradation conditions, this compound can degrade into several products. The most commonly identified degradation products include this compound sulfone and this compound sulfide (B99878) (this compound sulfur ether)[4]. The specific degradation products formed can vary depending on the stress conditions (acidic, basic, or oxidative)[4].
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Adjustment: Prepare your aqueous solutions using an alkaline buffer (pH 8 or higher).
-
Temperature Control: Conduct your experiments at controlled, low temperatures whenever possible. If heating is necessary, minimize the duration.
-
Fresh Preparation: Prepare your this compound solutions immediately before use.
-
Avoid Contaminants: Ensure your solvents and reagents are free from acidic impurities and oxidizing agents.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Q5: My this compound solution has changed color. What does this indicate?
A5: Color change in an this compound solution is a common indicator of degradation and the formation of impurities[3]. If you observe a color change, it is recommended to discard the solution and prepare a fresh one under stabilizing conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability assays.
-
Possible Cause: Variability in the pH of the aqueous medium between experiments.
-
Solution: Use a calibrated pH meter to ensure the pH of your buffer is consistent for each experiment. Prepare fresh buffer solutions regularly.
-
Possible Cause: Fluctuation in ambient temperature.
-
Solution: Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment.
-
Possible Cause: Inconsistent timing of sample analysis after preparation.
-
Solution: Standardize the time between solution preparation and analysis for all samples.
Issue 2: Complete or near-complete degradation of this compound observed.
-
Possible Cause: The stress conditions (e.g., acid concentration, temperature) are too harsh.
-
Solution: Reduce the concentration of the acid or base, lower the temperature, or decrease the exposure time. The goal of a forced degradation study is typically to achieve 5-20% degradation to allow for the identification of degradation products without completely consuming the parent drug.
Issue 3: Unexpected peaks in chromatography.
-
Possible Cause: Formation of unknown degradation products.
-
Solution: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures. Compare the retention times with known this compound impurities if standards are available.
-
Possible Cause: Contamination of the solvent or glassware.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Running a blank (solvent without this compound) can help identify peaks originating from contamination.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Time | Percentage Degradation | Reference |
| 0.1 N HCl | 1 hour | 7.15% | [4] |
| 0.1 N HCl | 24 hours | 27.28% | [4] |
| 0.1 N NaOH | 1 hour | 6.58% | [4] |
| 0.1 N NaOH | 24 hours | 23.28% | [4] |
| 3% H₂O₂ | 1 hour | 5.12% | [4] |
| 3% H₂O₂ | 24 hours | 22.57% | [4] |
| 0.001 M HCl (80°C) | 15 min | 5-30% | [1] |
| 0.05 M NaOH (80°C) | 5 min | 5-30% | [1] |
| Water (80°C) | 30 min | 5-30% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound to investigate its stability under various stress conditions.
Materials:
-
This compound pure drug
-
Hydrochloric acid (HCl), 0.1 N and 0.001 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.05 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or oven
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time intervals (e.g., 1, 6, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24, 48 hours).
-
After the specified time, dissolve a known amount of the heat-treated drug in a suitable solvent and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the prepared samples using a validated stability-indicating HPLC method.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Visualizations
Caption: Factors leading to the degradation of this compound in aqueous solutions.
References
Technical Support Center: Optimizing Ilaprazole Concentration for Cell Culture Experiments
Welcome to the technical support center for utilizing ilaprazole in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively determine the optimal concentration of this compound for their specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work at a cellular level?
A1: this compound is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2][3][4][5] It is a prodrug that becomes activated in acidic environments.[1][2] In the context of general cell culture, PPIs like this compound can also inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining pH homeostasis in various cellular compartments, including lysosomes.[6][7][8] This disruption of pH can trigger various downstream effects, including apoptosis and inhibition of proliferation in cancer cells.[6][8][9]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a novel compound like this compound with unknown effects on a specific cell line, it is recommended to start with a broad logarithmic dilution series. A common starting range is from 0.01 µM to 100 µM.[10][11] This wide range helps to identify an approximate effective concentration, which can then be narrowed down in subsequent experiments for more precise IC50 (half-maximal inhibitory concentration) determination.[10][12]
Q3: this compound is a prodrug activated by acid. Does my standard cell culture medium (pH ~7.4) need to be acidified?
A3: While this compound's activation is enhanced in acidic conditions, studies on other PPIs have shown effects in standard, buffered cell culture media (pH ~7.2-7.4).[7] However, the effective concentration might be lower in unbuffered or slightly acidic media.[7][9] Some studies suggest that PPIs can also be activated by protein-bound zinc, independent of an acidic environment.[13] It is recommended to test your experimental conditions, but acidification is not always necessary.
Q4: What cellular signaling pathways are known to be affected by proton pump inhibitors like this compound?
A4: Proton pump inhibitors have been shown to modulate several signaling pathways, particularly in cancer cells. These can include the PI3K/AKT, Wnt/β-catenin, and STAT3 signaling pathways.[14][15] By inhibiting V-ATPases, PPIs can alter the tumor microenvironment's acidity, which can, in turn, affect cancer cell invasion, proliferation, and drug resistance.[6][14]
Q5: What is the IC50 of this compound for inhibiting H+/K+-ATPase?
A5: In rabbit parietal cell preparations, this compound was found to inhibit H+/K+-ATPase with an IC50 of 6.0 µM.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | - Ensure a homogeneous cell suspension before seeding.- Use a calibrated multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.[10] |
| This compound shows no effect, even at high concentrations. | - The chosen cell line may be resistant.- The compound may have low solubility or has degraded in the medium.- Insufficient incubation time. | - Confirm the compound's stability and solubility in your culture medium.- Test a wider range of concentrations or different, potentially more sensitive, cell lines.[11]- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time.[10] |
| Excessive cell death observed even at the lowest concentrations. | - The starting concentration is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity. | - Expand the dilution series to include much lower concentrations.- Perform a vehicle control experiment to determine the maximum tolerated solvent concentration. The final DMSO concentration should typically be below 0.5%.[11] |
| Inconsistent results between experiments. | - Variation in cell passage number or confluency.- Inconsistent incubation times or conditions. | - Use cells within a consistent range of passage numbers.- Ensure cells are in the logarithmic growth phase when seeding.[10][17]- Standardize all incubation times and conditions (temperature, CO2, humidity). |
Summary of this compound and Other PPI Concentrations in In Vitro Studies
| Compound | Cell Line/System | Concentration Range | Observed Effect |
| This compound | Rabbit Parietal Cells | Not specified | IC50 of 6.0 µM for H+/K+-ATPase inhibition[16] |
| This compound | Helicobacter pylori | 2 - 8 µg/mL | Antibacterial activity (MIC50 and MIC90 of 8 µg/mL)[18][19] |
| Omeprazole | Human B-cell lines | ~57-86 µmol/L | 50% reduction in cell proliferation[7] |
| Esomeprazole | Esophageal Adenocarcinoma Cells | 100 - 200 µM | Inhibition of proliferation and invasion; induction of apoptosis[8] |
| Pantoprazole (PPZ) | Gastric Cancer Cells (MKN-45) | 0.5 mmol/L | Induced apoptotic cell death[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on an adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target adherent cell line
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to an optimal seeding density (typically 5,000-10,000 cells/well, this should be optimized for your cell line).[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as blank controls.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[10]
-
-
This compound Treatment:
-
Prepare a 2X working stock of the highest concentration of this compound in complete culture medium.
-
Perform serial dilutions to prepare a range of 2X concentrations. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.[10][11]
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Also, include untreated and vehicle control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]
-
Normalize the data to your controls (untreated cells as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[10][20]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by Proton Pump Inhibitors (PPIs).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Proton Pump Inhibitors Display Antitumor Effects in Barrett's Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Surprising finding for acid reducing drugs - German Cancer Research Center [dkfz.de]
- 14. Proton pump inhibitor: The dual role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Proton pump inhibitors and sensitization of cancer cells to radiation therapy [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In vitro anti-Helicobacter pylori activity of this compound used alone and in combination with other components of quadruple therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. clyte.tech [clyte.tech]
addressing ilaprazole precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with ilaprazole, particularly concerning its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For most in vitro applications, a common starting point is to dissolve this compound in DMSO.[1][2]
Q2: My this compound precipitated after diluting the DMSO stock solution with an aqueous buffer. Why did this happen?
A2: This is a common issue and typically occurs due to this compound's low solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into a buffer, the this compound may crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. This compound's stability is also pH-dependent; it is unstable in acidic and even neutral conditions (pH ≤ 7.0), which can lead to degradation and precipitation.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound in solid form should be stored at -20°C for long-term stability.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to a year and at -20°C for up to one month.[2] It is not recommended to store aqueous solutions for more than one day.[1] Some studies also indicate that this compound is not stable during storage and handling at room temperature, necessitating storage at 5°C.[4][5][6]
Q4: Can I use heat or sonication to dissolve this compound?
A4: Yes, if precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[7] However, it is crucial to monitor for any degradation, as this compound can be sensitive to heat.[3]
Q5: Is this compound stable in acidic conditions?
A5: No, this compound is highly susceptible to degradation in acidic conditions.[8][9] It is a proton pump inhibitor that is activated in acidic environments, leading to its chemical transformation and subsequent loss of activity.[10]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation in your stock and working solutions.
Problem: Precipitate forms immediately upon dissolving this compound in a solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent is not appropriate or of poor quality. | Use a fresh, high-purity organic solvent like DMSO, ethanol, or DMF.[1] Ensure the solvent is not hydrated, as moisture can affect solubility and stability.[2][3] | This compound dissolves completely to form a clear solution. |
| Concentration is too high for the chosen solvent. | Consult the solubility data to ensure you are not exceeding the solubility limit. If necessary, prepare a more dilute stock solution. | A clear solution is obtained at the adjusted concentration. |
Problem: Precipitate forms after diluting a DMSO stock solution with an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration exceeds its solubility in the final aqueous solution. | Decrease the final concentration of this compound in the working solution. Perform a serial dilution of your DMSO stock into the aqueous buffer to find the highest stable concentration. | A clear working solution is achieved at a lower, stable concentration. |
| The pH of the aqueous buffer is too low, causing degradation and precipitation. | Ensure the pH of your aqueous buffer is above 7.0. An alkaline buffer (e.g., pH 8.0 phosphate (B84403) buffer) is recommended to improve stability.[3] | The solution remains clear and stable in the buffered environment. |
| Inadequate mixing during dilution. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation. | A homogeneous and clear solution is formed without any visible precipitate. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 15 - 73 | [1][2] |
| Dimethyl Formamide (DMF) | 10 | [1] |
| Ethanol | 0.3 - 14 | [1][2] |
| Methanol | Maximum solubility among tested alcohols | [11][12] |
| 2-Propanol | - | [11][12] |
| n-Butanol | Minimum solubility among tested alcohols | [11][12] |
| Water | Insoluble | [2] |
| 1:7 solution of DMSO:PBS (pH 7.2) | ~ 0.12 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound. The molecular weight of this compound is 366.44 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.66 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound solid.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (pH > 7.0, e.g., PBS pH 7.4)
-
Sterile dilution tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the DMSO stock solution needed. It is recommended that the final concentration of DMSO in the aqueous working solution be kept low (typically <0.5%) to avoid solvent effects on cells or assays.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.
-
Use the freshly prepared aqueous working solution immediately, as this compound is not stable in aqueous solutions for extended periods.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound as a proton pump inhibitor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel this compound/Xylitol Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel this compound/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. elibrary.ru [elibrary.ru]
- 9. jocpr.com [jocpr.com]
- 10. This compound | C19H18N4O2S | CID 214351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ilaprazole assay interference from metabolites or other compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ilaprazole assays. It specifically addresses potential interference from metabolites and other compounds that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that could interfere with its quantification?
A1: The two primary metabolites of this compound are this compound sulfone and this compound sulfide (B99878) (also known as this compound thiol ether).[1][2] this compound is metabolized into this compound sulfone mainly through oxidation by cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4] Conversely, this compound sulfide is formed via a reduction pathway.[5][6] Due to their structural similarity to the parent drug, these metabolites are the most common sources of potential interference in bioanalytical assays. A recent study also identified twelve in vivo metabolites in rat plasma, including various hydroxylated and oxidative derivatives, which could also theoretically interfere depending on the assay's specificity.[7]
Q2: My chromatogram shows an unexpected peak close to the this compound peak. What could it be and how can I confirm its identity?
A2: An unexpected peak eluting near this compound is likely one of its major metabolites, this compound sulfone or this compound sulfide. To confirm its identity, you should use a mass spectrometer (MS) detector. By analyzing the mass-to-charge ratio (m/z) of the peak and its fragmentation pattern, you can definitively identify the compound. Comparing the retention time and mass spectrum to that of a certified reference standard for each metabolite is the gold standard for confirmation.
Q3: How can I avoid interference from metabolites in my assay?
A3: To mitigate interference, optimization of the analytical method is crucial.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for its high specificity and sensitivity.[1][8] Use unique Multiple Reaction Monitoring (MRM) transitions for the parent drug and each metabolite to ensure that you are measuring only the compound of interest.[2]
-
For High-Performance Liquid Chromatography (HPLC) with UV detection: Achieving complete chromatographic separation is critical. You may need to optimize the mobile phase composition, gradient, column type (e.g., C18), and temperature to resolve the this compound peak from its metabolite peaks.[9][10]
Q4: What are the typical mass transitions (m/z) for this compound and its key metabolites for an LC-MS/MS assay?
A4: Published literature provides validated MRM transitions for these compounds. These values are essential for setting up a specific and sensitive LC-MS/MS method. Please see the data summary table below for specific values.
Data Summary: LC-MS/MS Parameters
The following table summarizes typical mass-to-charge ratios used for the quantification of this compound and its primary metabolites in positive electrospray ionization (ESI+) mode.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Reference |
| This compound | 367.2 | 184.0 | [2] |
| This compound Sulfone | 383.3 | 184.1 | [2] |
| This compound Sulfide | 351.2 | 168.1 | [2] |
| Omeprazole (Internal Standard) | 346.2 | 198.0 | [2] |
Troubleshooting Guide: Assay Interference
If you suspect interference in your this compound assay, follow this troubleshooting workflow.
// LC-MS/MS Path ms_path [label="Check MRM Transitions\nAre they unique for each analyte?", fillcolor="#F1F3F4"]; ms_path_yes [label="Check for Isobaric Interference\n(compounds with same mass)", shape=diamond, style="filled", fillcolor="#F1F3F4"]; ms_path_yes_2 [label="Optimize Chromatography\n(gradient, column) to separate isobars", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_path_no [label="Select Unique Precursor/Product\nIon Pairs for this compound & Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// HPLC-UV Path hplc_path [label="Review Chromatogram\nIs there peak co-elution?", shape=diamond, style="filled", fillcolor="#F1F3F4"]; hplc_path_yes [label="Optimize Chromatographic Separation:\n- Adjust mobile phase ratio\n- Modify gradient slope\n- Try a different column chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_path_no [label="Consider Matrix Effects or\nOther Contaminants.\nReview sample prep.", fillcolor="#FBBC05"];
// Resolution solution [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_method; check_method -> ms_path [label=" Yes "]; check_method -> hplc_path [label=" No (e.g., HPLC-UV) "];
ms_path -> ms_path_no [label=" No "]; ms_path_no -> solution; ms_path -> ms_path_yes [label=" Yes "]; ms_path_yes -> ms_path_yes_2 [label=" Yes "]; ms_path_yes_2 -> solution; ms_path_yes -> hplc_path_no [label=" No "];
hplc_path -> hplc_path_yes [label=" Yes "]; hplc_path_yes -> solution; hplc_path -> hplc_path_no [label=" No "]; } } Caption: Troubleshooting decision tree for this compound assay interference.
Metabolic Pathway of this compound
This compound is primarily converted to its sulfone and sulfide metabolites through oxidation and reduction, respectively. Understanding this pathway helps in anticipating potential interferences.
Experimental Protocols
Representative LC-MS/MS Method for this compound and Metabolites in Human Plasma
This protocol is based on methodologies described in the scientific literature for the simultaneous determination of this compound, this compound sulfone, and this compound sulfide.[1][2][8]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., omeprazole).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column, such as a Thermo HyPURITY C18 (150x2.1 mm, 5 µm), is commonly used.[2]
-
Mobile Phase: A common mobile phase consists of an isocratic mixture of an aqueous component and an organic solvent. For example, 10 mmol/L ammonium (B1175870) formate (B1220265) in water and acetonitrile (50:50, v/v).[2]
-
Flow Rate: A typical flow rate is 0.25 mL/min.[2]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 25°C).
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the specific precursor-to-product ion transitions as listed in the data summary table above.
-
Instrument Tuning: Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity for each analyte.
Bioanalytical Workflow and Potential Interference Points
This diagram illustrates a standard workflow for bioanalytical sample processing and highlights where interference can be introduced or should be addressed.
References
- 1. An improved LC-MS/MS method for quantitative determination of this compound and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of this compound and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new proton pump inhibitor, is primarily metabolized to this compound sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the New In Vivo Metabolites of this compound in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound Tablets by HPLC [journal11.magtechjournal.com]
Technical Support Center: Method Validation for Ilaprazole Stability-Indicating Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of stability-indicating assays for ilaprazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: According to ICH guidelines, forced degradation studies for this compound are typically conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][3]
Q2: What are the common degradation pathways for this compound?
A2: this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][3][4] It is generally found to be more stable under thermal and photolytic stress.[1][2] Common degradants are formed through processes like oxidation of the sulfinyl group to a sulfone and hydrolysis of the benzimidazole (B57391) moiety.[1]
Q3: How can I achieve good separation between this compound and its degradation products?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used. A C18 column is frequently employed with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2][4][5] Gradient elution can be beneficial in resolving all degradation products from the parent drug.[2]
Q4: What are the key validation parameters for a stability-indicating assay of this compound?
A4: As per ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Use a new column or a column with a different packing material. - Reduce the injection volume or sample concentration. |
| Inadequate separation of degradation products from the main peak. | - Mobile phase composition is not optimal. - Inappropriate column chemistry. | - Modify the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). - Use a column with a different stationary phase (e.g., C8) or a longer column for better resolution.[7] - Implement a gradient elution program.[2] |
| Baseline drift or noise. | - Contaminated mobile phase or column. - Detector lamp aging. - Inadequate system equilibration. | - Prepare fresh mobile phase and flush the system thoroughly. - Replace the detector lamp if it has exceeded its lifetime. - Ensure the system is fully equilibrated with the mobile phase before injection. |
| Inconsistent retention times. | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction. | - Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the pump for leaks and ensure proper functioning. |
| Low recovery in accuracy studies. | - Incomplete extraction of this compound from the dosage form. - Degradation of the sample during preparation. | - Optimize the extraction procedure (e.g., sonication time, solvent). - Prepare samples in a diluent that ensures the stability of this compound and protect from light if necessary. |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the typical stress conditions applied to this compound to generate its degradation products.
Caption: Workflow for Forced Degradation Studies of this compound.
-
Acid Degradation: To 1.0 mL of this compound stock solution, add 1.0 mL of 0.1 N Hydrochloric Acid. After a specified time (e.g., 1 hour), neutralize the solution with 1.0 mL of 0.1 N NaOH and dilute with the mobile phase to the desired concentration.[1]
-
Alkaline Degradation: To 1.0 mL of this compound stock solution, add 1.0 mL of 0.1 N Sodium Hydroxide. After a specified time (e.g., 1 hour), neutralize the solution with 1.0 mL of 0.1 N HCl and dilute with the mobile phase.[1]
-
Oxidative Degradation: To 1.0 mL of this compound stock solution, add 1.0 mL of 3% Hydrogen Peroxide. Dilute the resulting solution with the mobile phase to the required concentration.[1]
-
Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 70-80°C) for a defined period (e.g., 24-48 hours).[1][4] Then, dissolve and dilute to the final concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., at 254 nm) in a UV chamber for a specified duration (e.g., 7 days).[1] Subsequently, dissolve and dilute to the final concentration.
HPLC Method Validation Workflow
This diagram illustrates the logical flow of validating a stability-indicating HPLC method for this compound.
Caption: Logical Workflow for HPLC Method Validation.
Quantitative Data Summary
The following tables summarize typical validation parameters for a stability-indicating HPLC method for this compound, compiled from various studies.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kinetex C18 (250x4.6 mm, 5µm)[2] | Zodiac CN C18 (250x4.6 mm, 5µm)[1] | ODS ECLIPSE XDB-C8 (250x4.6 mm, 5µm)[7] |
| Mobile Phase | Acetonitrile:Water (gradient)[2] | Isocratic elution (details not specified)[1] | Acetonitrile:Buffer:Methanol (40:46:14, v/v)[7] |
| Flow Rate | 1.0 mL/min[2] | Not specified | 1.5 mL/min[7] |
| Detection Wavelength | 305 nm[2] | Not specified | Not specified |
| Injection Volume | 20 µL[2] | 20 µL[1] | Not specified |
| Retention Time of this compound | ~5.21 min (with Levosulpiride)[8] | Varies with conditions[1] | Not specified |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2.5–250 µg/mL | [4] |
| 1-20 µg/mL | [8] | |
| 5-15 µg/mL | [5] | |
| Correlation Coefficient (R²) | 0.996 - 0.997 | [4] |
| > 0.998 | [8] | |
| 0.999 | [5] | |
| Accuracy (% Recovery) | 99.2–100.2% | [4] |
| 99.78% (mean) | [2] | |
| 101.40 ± 0.14% | [7] | |
| Precision (%RSD) | < 1.5% | [7] |
Table 3: Summary of Forced Degradation Results
| Stress Condition (Duration) | % Degradation | Reference |
| 0.1 N HCl (1 hour) | 7.15% | [1] |
| 0.1 N HCl (24 hours) | 27.28% | [1] |
| 0.1 N NaOH (1 hour) | 6.58% | [1] |
| 0.1 N NaOH (24 hours) | 23.28% | [1] |
| 3% H₂O₂ (1 hour) | 5.12% | [1] |
| 3% H₂O₂ (24 hours) | 22.57% | [1] |
| Thermal & Photolytic | No significant degradation | [1] |
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating Analytical Method for this compound [elibrary.ru]
- 5. rfppl.co.in [rfppl.co.in]
- 6. database.ich.org [database.ich.org]
- 7. wjpps.com [wjpps.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Ilaprazole and Omeprazole in Duodenal Ulcer Healing
A comprehensive review of clinical data indicates that ilaprazole is a potent and effective proton pump inhibitor (PPI) for the treatment of duodenal ulcers, demonstrating comparable efficacy to the widely used omeprazole (B731).[1][2] Clinical trials consistently show that this compound achieves high rates of ulcer healing, often at a lower dosage than omeprazole, with a similar safety profile.[3][4]
Mechanism of Action: Targeting the Gastric Proton Pump
Both this compound and omeprazole belong to the benzimidazole (B57391) class of PPIs and share a common mechanism of action.[4][5] They work by irreversibly inhibiting the H+/K+ ATPase enzyme system, also known as the gastric proton pump, located in the secretory membranes of gastric parietal cells.[6][7][8] This pump represents the final step in the secretion of gastric acid. By blocking this enzyme, PPIs profoundly reduce the production of stomach acid, which in turn protects the damaged duodenal lining from further erosion and promotes healing.[7]
These drugs are administered as inactive prodrugs.[8][9] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, they are converted to their active form, a sulfenamide (B3320178) derivative.[6][9] This active form then creates a covalent bond with cysteine residues on the proton pump, leading to its irreversible inactivation.[6][8] Gastric acid secretion can only resume once new H+/K+ ATPase pumps are synthesized by the parietal cells, a process that explains the prolonged duration of action of these drugs despite their relatively short plasma half-lives.[6]
Quantitative Data Summary
Multiple randomized controlled trials have compared the efficacy of this compound and omeprazole in healing duodenal ulcers. The data consistently demonstrates that this compound at a 10 mg daily dose is as effective as omeprazole at a 20 mg daily dose.[1][2]
| Drug Regimen | 4-Week Healing Rate (%) | Study |
| This compound (5 mg/day) | 86.4% | Wang L, et al. (2011)[2][4] |
| This compound (10 mg/day) | 93.1% | Wang L, et al. (2011)[2][4] |
| This compound (20 mg/day) | 86.4% | Wang L, et al. (2011)[2][4] |
| Omeprazole (20 mg/day) | 89.8% | Wang L, et al. (2011)[2][4] |
| This compound (10 mg/day) | 93.0% | Lu et al. (2011)[1] |
| Omeprazole (20 mg/day) | 90.8% | Lu et al. (2011)[1] |
| This compound (5 mg/day) | 83.65% | Ho KY, et al. (2009)[3] |
| This compound (10 mg/day) | 78.57% | Ho KY, et al. (2009)[3] |
| Omeprazole (20 mg/day) | 78.85% | Ho KY, et al. (2009)[3] |
Note: Healing rates can vary based on patient populations and study protocols. The presented data is from intention-to-treat (ITT) or per-protocol (PP) analyses as reported in the respective studies.
A meta-analysis of five randomized controlled trials involving 1481 patients found no significant difference in the 4-week healing rate between this compound and other PPIs (including omeprazole), with rates of 89.7% for this compound and 87.0% for control PPIs.[10][11]
Experimental Protocols
The clinical trials cited in this guide generally followed a multicenter, randomized, double-blind, parallel-group design.[1][2][3]
-
Patient Population: Eligible participants were typically adults (e.g., aged 18 years and above) with at least one endoscopically confirmed active, non-malignant duodenal ulcer.[1][3]
-
Treatment Regimen: Patients were randomly assigned to receive daily oral doses of either this compound (at varying doses such as 5 mg, 10 mg, or 20 mg) or omeprazole (typically 20 mg) for a duration of 4 weeks.[1][2]
-
Primary Efficacy Endpoint: The main outcome measured was the complete healing of the duodenal ulcer, defined as its resolution from an active to a scarring stage, as confirmed by a follow-up endoscopy at the end of the 4-week treatment period.[1][3]
-
Secondary Endpoints: Symptom relief, evaluated using graded scores, and safety assessments (monitoring of adverse events) were common secondary endpoints.[1][3]
Safety and Tolerability
Across the reviewed studies, both this compound and omeprazole were well-tolerated. The incidence of adverse drug reactions was similar between the treatment groups.[1][2] A meta-analysis suggested that the rate of adverse effects in the this compound group might be slightly lower than in control groups, although the difference was not statistically significant (9.7% vs. 13.0%).[10]
Conclusion
The available clinical evidence strongly supports that this compound is as safe and effective as omeprazole for the treatment of duodenal ulcers.[2] Notably, this compound demonstrates comparable, and in some cases slightly higher, 4-week healing rates at a 10 mg dose compared to a 20 mg dose of omeprazole.[1][2] This suggests that this compound is a potent alternative in the clinical management of acid-related disorders like duodenal ulcers.[10] Furthermore, some evidence indicates that this compound's efficacy is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the metabolism of other PPIs like omeprazole.[1]
References
- 1. This compound for the treatment of duodenal ulcer: a randomized, double-blind and controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new PPI, this compound compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, parallel, double-blind comparison of the ulcer-healing effects of this compound and omeprazole in the treatment of gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. droracle.ai [droracle.ai]
- 10. wjgnet.com [wjgnet.com]
- 11. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Comparison: Ilaprazole vs. Esomeprazole in Gastric pH Control
A detailed analysis for researchers and drug development professionals on the comparative efficacy of ilaprazole and esomeprazole (B1671258) in modulating gastric acid secretion. This guide synthesizes key experimental findings on their pharmacodynamic effects, providing a clear comparison of their ability to control intragastric pH.
This compound, a newer generation proton pump inhibitor (PPI), has demonstrated a distinct pharmacodynamic profile when compared to the widely prescribed esomeprazole. Clinical studies reveal that while esomeprazole may offer a faster onset of action in the initial hours following a single dose, this compound provides more sustained and superior 24-hour control over gastric pH, particularly during the critical evening and nighttime periods.[1][2] This prolonged action of this compound is attributed to its longer plasma half-life.[3]
Quantitative Analysis of Gastric pH Control
A randomized, open-label, crossover study involving healthy volunteers provides key quantitative data on the comparative effects of this compound and esomeprazole on intragastric pH. The following tables summarize the mean 24-hour intragastric pH and the percentage of time the intragastric pH was maintained above 4.0 after single and multiple doses of this compound (10 mg, 20 mg, and 40 mg) and esomeprazole (40 mg).
Table 1: Mean 24-hour Intragastric pH
| Drug/Dosage | Day 1 (Mean pH) | Day 5 (Mean pH) |
| This compound 10 mg | 3.8 | 4.8 |
| This compound 20 mg | 4.1 | 5.2 |
| This compound 40 mg | 4.4 | 5.5 |
| Esomeprazole 40 mg | 4.2 | 4.9 |
Data sourced from a study in healthy volunteers.
Table 2: Percentage of Time with Intragastric pH > 4.0 over 24 hours
| Drug/Dosage | Day 1 (%) | Day 5 (%) |
| This compound 10 mg | 48.2 | 65.1 |
| This compound 20 mg | 54.1 | 72.8 |
| This compound 40 mg | 59.8 | 78.1 |
| Esomeprazole 40 mg | 56.7 | 68.5 |
Data sourced from a study in healthy volunteers.
The data indicates a dose-dependent increase in gastric pH control with this compound. Notably, after five days of administration, this compound at doses of 20 mg and 40 mg demonstrated a greater percentage of time with intragastric pH above 4.0 compared to 40 mg of esomeprazole.[1][2]
Experimental Protocols
The primary source of the presented data is a Phase 1, randomized, open-label, single-center, four-period crossover study conducted in 40 healthy volunteers.[1]
Study Design:
-
Participants: 40 healthy volunteers.
-
Interventions: Participants received once-daily oral doses of this compound (10 mg, 20 mg, or 40 mg) or esomeprazole (40 mg) for five consecutive days.
-
Study Structure: The study consisted of four treatment periods, with a washout interval of at least five days between each period.
-
Data Collection: Intragastric pH was monitored continuously over a 24-hour period after the first dose (Day 1) and the fifth dose (Day 5). Pharmacokinetic blood samples were also collected at scheduled time points.
Visualizing the Research and Mechanism of Action
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow of the comparative crossover study.
Caption: Mechanism of action of proton pump inhibitors.
References
Ilaprazole: Validating a More Potent Proton Pump Inhibitor for Acid-Related Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of acid-suppression therapy is continually evolving, with a persistent drive to develop proton pump inhibitors (PPIs) that offer more potent, sustained, and reliable gastric acid control. Ilaprazole, a novel benzimidazole (B57391) PPI, has emerged as a significant advancement in this class of drugs. This guide provides an objective comparison of this compound against established PPIs, supported by experimental data, to validate its position as a more potent therapeutic agent for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Mechanism of Action and Pharmacokinetic Advantages
This compound, like other PPIs, is a prodrug that targets the final step in the gastric acid production pathway.[1] It works by irreversibly inhibiting the H+/K+-ATPase enzyme, commonly known as the gastric proton pump, located in the parietal cells of the stomach lining.[1][2] Upon activation in the acidic environment of the parietal cells, this compound forms a covalent bond with cysteine residues on the proton pump, leading to its inactivation and a profound reduction in acid secretion.[2][3]
A key distinguishing feature of this compound is its prolonged duration of action, which is attributed to a longer plasma half-life and slower metabolism compared to many other PPIs.[3][4] Unlike first-generation PPIs, which are primarily metabolized by the CYP2C19 enzyme, this compound's metabolism is less dependent on this polymorphic enzyme, potentially leading to more predictable clinical outcomes across different patient populations.[5]
Comparative Efficacy: Pharmacodynamic Data
The potency of a PPI is best measured by its ability to suppress gastric acid, typically quantified by the duration the intragastric pH remains above 4.0 over a 24-hour period. A randomized, open-label, crossover study in healthy volunteers demonstrated that this compound provides significantly better 24-hour acid control compared to esomeprazole (B1671258), a widely used and potent PPI.[6] After five days of once-daily dosing, this compound at 20 mg and 40 mg doses showed superior pH control, particularly during evening and overnight hours, a critical factor for managing nocturnal heartburn.[6]
| Pharmacodynamic Outcome (Day 5) | This compound (10 mg) | This compound (20 mg) | This compound (40 mg) | Esomeprazole (40 mg) |
| % Time Intragastric pH > 4 (24h) | Data not specified | Significantly better than Esomeprazole 40 mg | Significantly better than Esomeprazole 40 mg | Baseline |
| pH Control (Evening/Overnight) | Significantly better than Esomeprazole 40 mg | Significantly better than Esomeprazole 40 mg | Significantly better than Esomeprazole 40 mg | Baseline |
| Data sourced from a randomized crossover study in healthy volunteers.[6] |
Comparative Efficacy: Clinical Trial Data
Clinical trials have consistently demonstrated this compound's high efficacy in healing acid-related mucosal damage, often at lower doses compared to other PPIs.
Erosive Esophagitis
A randomized, double-blind, multi-center study compared the efficacy of this compound (10 mg and 15 mg daily) with esomeprazole (40 mg daily) for the treatment of reflux esophagitis. The results showed that the healing rates for this compound were comparable to those of a higher dose of esomeprazole. Notably, the 10 mg dose of this compound demonstrated a numerically higher healing rate at 4 weeks, suggesting potent efficacy at a lower dosage.[7]
| Endpoint | This compound (10 mg/day) | This compound (15 mg/day) | Esomeprazole (40 mg/day) |
| 4-Week Healing Rate | 81.31% | 71.70% | 71.43% |
| 8-Week Healing Rate | 88.79% | 85.85% | 84.76% |
| Data from a randomized, double-blind study on patients with reflux esophagitis.[7] |
Duodenal Ulcers
In the treatment of duodenal ulcers, this compound has proven to be highly effective and safe. A meta-analysis of five randomized controlled trials involving 1,481 patients found no significant difference in the 4-week healing rate between this compound and other PPIs, including omeprazole.[8][9] This demonstrates that this compound achieves comparable, high-level healing outcomes.[10][11]
| Endpoint | This compound Group | Other PPIs Group (e.g., Omeprazole) |
| 4-Week Healing Rate | 89.7% | 87.0% |
| Data from a meta-analysis of five randomized controlled trials.[9][11] |
Experimental Protocols
The validation of this compound's potency relies on rigorous experimental designs. Below are summaries of the methodologies employed in the key comparative studies.
Intragastric pH Monitoring Study
This type of study is crucial for assessing the pharmacodynamic effect of a PPI.
-
Design: A randomized, open-label, multi-period crossover study.[6]
-
Subjects: Healthy volunteers are typically used to minimize confounding variables from underlying diseases.
-
Procedure:
-
Baseline: Participants undergo an initial 24-hour intragastric pH monitoring session to establish a baseline.
-
Randomization: Subjects are randomly assigned to a sequence of treatment periods, for example, this compound 10 mg, 20 mg, 40 mg, and esomeprazole 40 mg.[6]
-
Dosing: Each drug is administered once daily for a set period, often 5 to 7 days, to reach a steady state.[6][12]
-
pH Measurement: On the final day of each treatment period, a pH probe is inserted into the stomach to record pH levels continuously for 24 hours.[6][12]
-
Washout Period: A washout period of at least 5 days separates each treatment period to ensure the complete elimination of the previous drug.[6]
-
-
Primary Endpoint: The primary outcome is the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.[12]
Erosive Esophagitis Clinical Trial
These trials evaluate the clinical efficacy of a PPI in healing esophageal mucosal damage.
-
Design: A randomized, double-blind, active-controlled, multi-center study.[7]
-
Subjects: Patients with endoscopically confirmed erosive esophagitis (e.g., graded by the Los Angeles classification).
-
Procedure:
-
Screening & Baseline: Patients are screened for eligibility, and a baseline endoscopy is performed to grade the severity of esophagitis.
-
Randomization: Eligible patients are randomly assigned to receive one of the study drugs (e.g., this compound 10 mg, this compound 15 mg, or esomeprazole 40 mg).[7] The double-blind design ensures neither the patient nor the investigator knows the treatment assignment.
-
Treatment: Patients take the assigned medication once daily for a predefined period, typically 8 weeks.[7]
-
Follow-up Endoscopy: Endoscopy is repeated at specified intervals (e.g., 4 and 8 weeks) to assess mucosal healing.[7]
-
-
Primary Endpoint: The primary efficacy outcome is the rate of complete healing of esophageal erosions at 4 and 8 weeks.[13]
Visualizations
Signaling Pathway of Proton Pump Inhibition
Caption: Mechanism of this compound action on the gastric proton pump.
Comparative Clinical Trial Workflow
Caption: Workflow for a comparative PPI clinical trial.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Efficacy of this compound in the treatment of duodenal ulcers: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ilaprazole for Duodenal Ulcers: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on ilaprazole for the treatment of duodenal ulcers. It objectively compares the performance of this compound with other proton pump inhibitors (PPIs) and includes detailed experimental data and methodologies to support further research and development.
Executive Summary
This compound, a newer generation proton pump inhibitor, has demonstrated comparable efficacy and a favorable safety profile for the treatment of duodenal ulcers when compared to other established PPIs such as omeprazole (B731) and rabeprazole (B1678785). Meta-analyses of randomized controlled trials indicate no significant difference in 4-week healing rates between this compound and other PPIs.[1][2] Specifically, a 2014 meta-analysis found a 4-week healing rate of 89.7% for this compound compared to 87.0% for other PPIs.[1] Adverse event rates were also similar, with a non-significant trend towards a lower rate for this compound.[1]
Comparative Efficacy of this compound
The following tables summarize the key quantitative data from a meta-analysis and individual randomized controlled trials (RCTs) comparing this compound with other PPIs for the treatment of duodenal ulcers.
Table 1: Meta-Analysis of 4-Week Healing Rates for Duodenal Ulcers
| Treatment Group | Number of Patients | 4-Week Healing Rate (%) | Relative Risk (95% CI) | P-value |
| This compound | 741 | 89.7 | 1.02 (0.98-1.06) | 0.32 |
| Other PPIs | 740 | 87.0 |
Source: Meta-analysis of five randomized controlled trials.[1]
Table 2: Comparative Efficacy of this compound vs. Omeprazole in a Phase III Randomized Controlled Trial
| Treatment Group | Dose | Number of Patients | 2-Week Healing Rate (%) | 4-Week Healing Rate (%) |
| This compound | 10 mg/day | 330 | 77.9 | 93.0 |
| Omeprazole | 20 mg/day | 164 | 75.6 | 90.8 |
Source: Wang et al. (2011) - A multicenter, randomized, double-blind, positive controlled trial.[1][3]
Table 3: Comparative Efficacy of this compound vs. Rabeprazole in a Randomized, Double-Blind, Active-Controlled, Multicenter Study
| Treatment Group | Dose | Number of Patients | 4-Week Healing Rate (%) |
| This compound | 5 mg/day | 130 | 77.86 |
| This compound | 10 mg/day | 130 | 83.72 |
| Rabeprazole | 10 mg/day | 130 | 75.38 |
Source: Fan et al. (2019) - A study exploring the dose-effect relationship of this compound.[4]
Safety and Tolerability
The safety profile of this compound is comparable to that of other PPIs. The 2014 meta-analysis found no significant difference in the rate of adverse effects between this compound and control groups (9.7% vs. 13.0%).[1] In a phase III trial comparing this compound (10 mg/day) to omeprazole (20 mg/day), the incidence of adverse drug reactions was similar between the two groups (8.5% vs. 11.5%).[1]
Table 4: Adverse Event Rates from Meta-Analysis
| Treatment Group | Number of Patients | Adverse Event Rate (%) | Relative Risk (95% CI) | P-value |
| This compound | 741 | 9.7 | 0.81 (0.60-1.07) | 0.14 |
| Other PPIs | 740 | 13.0 |
Source: Meta-analysis of five randomized controlled trials.[1]
Experimental Protocols
The clinical trials included in this analysis followed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols from key studies.
This compound vs. Omeprazole (Phase III RCT - Wang et al., 2011)
-
Study Design: A multicenter, randomized, double-blind, positive controlled trial.
-
Patient Population: Patients with at least one endoscopically diagnosed active duodenal ulcer.
-
Inclusion Criteria: Age 18-65 years, active duodenal ulcer of at least 3 mm in diameter confirmed by endoscopy.
-
Exclusion Criteria: Gastric ulcer, reflux esophagitis, Zollinger-Ellison syndrome, history of gastrointestinal surgery, use of NSAIDs or corticosteroids, and severe concurrent diseases.
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound or omeprazole.
-
Intervention:
-
This compound group: 10 mg once daily for 4 weeks.
-
Omeprazole group: 20 mg once daily for 4 weeks.
-
-
Primary Endpoint: The primary efficacy endpoint was the ulcer healing rate at week 4, as confirmed by endoscopy. Ulcer healing was defined as the complete disappearance of the ulcer crater.
-
Secondary Endpoints: Ulcer healing rate at week 2, symptom relief, and safety assessments.
This compound vs. Rabeprazole (RCT - Fan et al., 2019)
-
Study Design: A double-blind, parallel, randomized, active-controlled, multicenter study.
-
Patient Population: Patients aged 18 years or older with at least one endoscopically confirmed active nonmalignant duodenal ulcer.
-
Intervention: Patients were randomized to one of three treatment groups for 4 weeks:
-
This compound 5 mg once daily.
-
This compound 10 mg once daily.
-
Rabeprazole 10 mg once daily.
-
-
Endpoint: The primary endpoint was the 4-week ulcer healing rate, defined as the resolution of the ulcer from an active to a scarring stage as determined by endoscopy. Symptom relief and safety were also evaluated.[4]
Visualizing the Science: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy of this compound in the treatment of duodenal ulcers: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound compared with rabeprazole in the treatment of duodenal ulcer [m3india.in]
Ilaprazole in the Spotlight: A Head-to-Head Comparison of PPIs for Helicobacter pylori Eradication
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of ilaprazole against other proton pump inhibitors (PPIs) in the eradication of Helicobacter pylori (H. pylori). This analysis synthesizes findings from head-to-head clinical trials and meta-analyses, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing therapeutic workflows.
Executive Summary
This compound, a newer generation PPI, demonstrates promising efficacy in H. pylori eradication, often comparable or, in some instances, superior to older PPIs, particularly in novel therapeutic regimens. Its potential advantages lie in its potent and sustained acid suppression. Direct comparative trials highlight its non-inferiority to esomeprazole (B1671258) in standard triple and quadruple therapies. Furthermore, emerging evidence suggests the potential of high-dose this compound-based dual therapy as a viable alternative to standard quadruple therapy, offering a simplified regimen with a favorable safety profile. However, a comprehensive body of head-to-head data against all other major PPIs in standard triple therapy remains in development.
Data Presentation: Efficacy and Safety in H. pylori Eradication
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: this compound vs. Esomeprazole in First-Line Therapy for H. pylori Eradication
| Parameter | This compound-based Therapy | Esomeprazole-based Therapy | p-value | Reference |
| Per-Protocol (PP) Eradication Rate | 91.4% | 88.4% | 0.41 | [1] |
| Intention-to-Treat (ITT) Eradication Rate | 89.0% | 86.2% | 0.48 | [1] |
| Adverse Event Rate | Not significantly different | Not significantly different | - | [1] |
Table 2: this compound vs. Esomeprazole in Retreatment Therapy for H. pylori Eradication
| Parameter | This compound-based Therapy | Esomeprazole-based Therapy | p-value | Reference |
| Per-Protocol (PP) Eradication Rate | 75.0% | 72.2% | 0.85 | [1] |
| Intention-to-Treat (ITT) Eradication Rate | 75.0% | 70.0% | 0.72 | [1] |
| Adverse Event Rate | Not significantly different | Not significantly different | - | [1] |
Table 3: High-Dose this compound Dual Therapy vs. Bismuth Quadruple Therapy
| Parameter | High-Dose this compound Dual Therapy | Bismuth Quadruple Therapy | p-value | Reference |
| Per-Protocol (PP) Eradication Rate | 76.3% | 61.3% | 0.015 | [2][3][4] |
| Intention-to-Treat (ITT) Eradication Rate | 76.3% | 61.3% | 0.015 | [2][3][4] |
| Adverse Event Rate | 27.2% | 81.8% | 0.002 | [2][3] |
| Compliance Rate | 89.5% | 92.8% | >0.05 | [2][3] |
Table 4: Efficacy of this compound-based Levofloxacin (B1675101) Triple Therapy
| Parameter | This compound, Levofloxacin, Amoxicillin (B794) | Reference |
| Per-Protocol (PP) Eradication Rate | 88.8% | [5] |
| Intention-to-Treat (ITT) Eradication Rate | 84.5% | [5] |
| Adverse Event Rate | 7.5% | [5] |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide a comprehensive understanding of the experimental conditions.
Study 1: this compound vs. Esomeprazole in Initial and Retreatment Therapy
-
Objective: To compare the efficacy and safety of this compound and esomeprazole in both initial and retreatment regimens for H. pylori infection in patients with chronic gastritis.[1]
-
Study Design: A randomized controlled trial involving 330 patients (290 initial treatment, 40 retreatment).[1]
-
Treatment Regimens (Initial):
-
This compound Group: this compound-based standard triple therapy.
-
Esomeprazole Group: Esomeprazole-based standard triple therapy.
-
-
Treatment Regimens (Retreatment):
-
This compound Group: this compound-based quadruple therapy.
-
Esomeprazole Group: Esomeprazole-based quadruple therapy.
-
-
Duration: Not specified in the abstract.
-
Diagnosis of H. pylori: Confirmed in patients with chronic gastritis.[1]
-
Confirmation of Eradication: Not specified in the abstract.
-
Primary Outcome: H. pylori eradication rate.[1]
-
Secondary Outcomes: Incidence of adverse events and patient compliance.[1]
Study 2: High-Dose this compound Dual Therapy vs. Bismuth Quadruple Therapy
-
Objective: To compare the effectiveness and safety of high-dose this compound-amoxicillin dual therapy (HT) with bismuth quadruple therapy (BQT) as a first-line treatment for H. pylori.[2][3]
-
Study Design: A prospective, single-center, randomized controlled trial with 225 patients.[2][3][4]
-
Treatment Regimens:
-
HT Group: this compound (10 mg twice daily) and amoxicillin (1,000 mg three times daily) for 14 days.[2][3]
-
BQT Group: this compound (5 mg twice daily), compound bismuth aluminate granules (2.6 g three times daily), amoxicillin (1,000 mg twice daily), and clarithromycin (B1669154) (500 mg twice daily) for 14 days.[2][3]
-
-
Diagnosis of H. pylori: Not specified in the abstract.
-
Confirmation of Eradication: ¹³C-urea breath test performed 4 weeks after treatment completion.[2][3]
Study 3: this compound-based Levofloxacin Triple Therapy
-
Objective: To establish the efficacy and safety of a triple therapy containing this compound, levofloxacin, and amoxicillin as a first-line eradication treatment for H. pylori.[5]
-
Study Design: An open-label study involving 84 patients with confirmed H. pylori infection.[5]
-
Treatment Regimen: this compound (10 mg twice daily), levofloxacin (500 mg twice daily), and amoxicillin (1000 mg twice daily) for 10 days.[5]
-
Duration: 10 days.[5]
-
Diagnosis of H. pylori: Detected by esophagogastroduodenoscopy.[5]
-
Confirmation of Eradication: ¹³C-urea breath test at 6–8 weeks after the end of treatment.[5]
-
Primary Outcome: H. pylori eradication rate.[5]
-
Secondary Outcome: Safety during the study period.[5]
Visualizing Treatment Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the composition of different H. pylori eradication regimens and the typical workflow of a clinical trial.
Caption: Composition of Common H. pylori Eradication Regimens.
Caption: Typical Workflow of a Randomized Controlled Trial for H. pylori Eradication.
Discussion and Future Directions
The available evidence suggests that this compound is a potent PPI with significant potential in the armamentarium against H. pylori. Its performance in head-to-head trials against esomeprazole indicates non-inferiority, providing clinicians with a viable alternative. The exploration of high-dose this compound dual therapy is particularly noteworthy, as it could offer a simplified, safer, and equally effective alternative to more complex quadruple regimens, a crucial consideration in an era of increasing antibiotic resistance.
However, to firmly establish the position of this compound in the treatment landscape, further large-scale, multicenter, randomized controlled trials are imperative. Specifically, direct comparisons with other widely used PPIs such as omeprazole, lansoprazole, rabeprazole, and pantoprazole (B1678409) within the framework of standard triple and quadruple therapies are needed. These studies should also investigate the impact of CYP2C19 genetic polymorphisms on the efficacy of this compound-based regimens compared to other PPIs, as this could be a key differentiating factor. As the quest for more effective and tolerable H. pylori eradication strategies continues, this compound stands out as a promising candidate warranting continued rigorous investigation.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Efficacy and safety of high-dose this compound-amoxicillin dual therapy for Helicobacter pylori eradication: a prospective, single-center, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of high-dose this compound-amoxicillin dual therapy for Helicobacter pylori eradication: a prospective, single-center, randomized trial [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of the Triple Therapy Containing this compound, Levofloxacin, and Amoxicillin as First-Line Treatment in Helicobacter pylori Infections - PMC [pmc.ncbi.nlm.nih.gov]
Ilaprazole Demonstrates Extended Plasma Half-Life in Preclinical Evaluations, Offering Potential for More Sustained Acid Suppression
For Immediate Release
ZHUHAI, China – December 22, 2025 – Preclinical data strongly indicate that ilaprazole, a next-generation proton pump inhibitor (PPI), possesses a significantly longer plasma half-life compared to established PPIs such as omeprazole, lansoprazole, and esomeprazole. This extended duration of action, observed in animal models, suggests that this compound may offer more consistent and sustained control of gastric acid secretion, a key factor in managing acid-related gastrointestinal disorders. This guide provides a comparative analysis of the preclinical pharmacokinetic profiles of these agents and details the experimental methodologies employed in these evaluations.
Comparative Pharmacokinetic Profile of Proton Pump Inhibitors in Preclinical Models
The following table summarizes the available preclinical pharmacokinetic parameters for this compound and other leading PPIs in commonly used animal models. Notably, while direct preclinical plasma half-life values for this compound in rats and dogs were not explicitly available in the reviewed literature, its extended half-life is a consistently reported characteristic in broader pharmacological assessments.[1][2]
| Drug | Animal Model | Route of Administration | Dose (mg/kg) | Plasma Half-life (t½) | Key Findings & Citations |
| This compound | Rat | Oral | 1, 5, 10 | Not explicitly stated | Stereoselective pharmacokinetics observed, with the S-enantiomer showing higher plasma concentration.[3] |
| Beagle Dog | Intravenous | 0.2, 0.8, 3.2 | Not explicitly stated | Linear pharmacokinetic properties were observed based on the area under the plasma concentration-time curve (AUC).[4] | |
| Omeprazole | Rat | Not specified | Not specified | ~15 minutes | Rapid elimination observed.[5] |
| Beagle Dog | Not specified | Not specified | ~1 hour | [5] | |
| Lansoprazole | Rat | Intravenous | Not specified | ~0.3 hours | Rapid decline in plasma levels.[6] |
| Beagle Dog | Intravenous | Not specified | ~0.6 - 1.1 hours | [6] | |
| Esomeprazole | Rat | Intravenous | Not specified | ~11 - 12 minutes | Rapid decline in plasma concentration. |
| Beagle Dog | Intravenous | 1 | ~1 hour | Favorable pharmacokinetic parameters observed. |
Experimental Validation of Plasma Half-Life: A Methodological Overview
The determination of a drug's plasma half-life is a cornerstone of preclinical pharmacokinetic evaluation. The following protocol outlines a typical experimental workflow for assessing the pharmacokinetic profiles of proton pump inhibitors in a preclinical setting, such as in beagle dogs.
Experimental Protocol:
1. Animal Models and Acclimation: Healthy, adult male and female beagle dogs are commonly used for pharmacokinetic studies. Animals are acclimated to the laboratory environment for a minimum of one week prior to the study, with access to standard diet and water ad libitum. A washout period of at least one week is maintained between administrations of different drugs in crossover study designs.
2. Drug Administration: The test compounds (this compound and comparator PPIs) are administered either orally (e.g., via gavage or in capsules) or intravenously (e.g., as a bolus injection or infusion). For oral administration, animals are typically fasted overnight to ensure standardized absorption conditions.
3. Blood Sample Collection: Serial blood samples are collected at predetermined time points following drug administration. Typical time points include: pre-dose (0 hours), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is drawn from a suitable vein (e.g., cephalic or jugular) into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then transferred to labeled cryotubes and stored at -80°C until analysis.
5. Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4] This method provides the necessary sensitivity and selectivity to accurately measure drug concentrations in a complex biological matrix.
6. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters. The terminal elimination half-life (t½) is calculated from the slope of the terminal log-linear phase of the plasma concentration-time curve. Other important parameters calculated include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study to determine the plasma half-life of a proton pump inhibitor.
The preclinical evidence, despite the absence of directly reported half-life values for this compound in rats and dogs in the reviewed literature, consistently points towards its prolonged systemic exposure. This characteristic is a promising indicator for its potential to provide more stable and enduring acid suppression in clinical applications, warranting further investigation and direct comparative studies.
References
- 1. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound in beagle plasma and its pharmaeokineties by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Acid Suppressant Efficacy of Esomeprazole after Intravenous, Oral, and Subcutaneous Administration to Healthy Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ilaprazole and Omeprazole: Safety and Tolerability Profiles
In the landscape of proton pump inhibitors (PPIs), both ilaprazole and omeprazole (B731) are prominent agents utilized for the management of acid-related gastrointestinal disorders. This guide provides a detailed comparative study of their safety and tolerability, drawing upon data from multiple clinical trials. The information is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of the two compounds.
Quantitative Comparison of Safety and Tolerability
Clinical studies have demonstrated that this compound is comparable to omeprazole in terms of safety and tolerability. A meta-analysis of five randomized controlled trials involving 1481 patients indicated that the adverse effect rate for this compound was slightly lower than that for other PPIs, including omeprazole, though the difference was not statistically significant (9.7% vs 13.0%)[1]. Both drugs are generally well-tolerated, with most adverse effects being mild in nature[1][2].
| Parameter | This compound | Omeprazole | Reference |
| Overall Adverse Event Rate (Meta-analysis) | 9.7% | 13.0% (Control PPIs) | [1] |
| Common Drug-Related Adverse Events | Diarrhea, liver dysfunction | Diarrhea, liver dysfunction | [3] |
| Long-term Safety Profile | Considered safe with minor adverse effects | Associated with potential risks such as micronutrient deficiencies, fractures, and infections with long-term use. | [2][4][5] |
Experimental Protocols
The safety and tolerability data presented are derived from randomized, double-blind, multicenter clinical trials. A typical study design is outlined below:
Objective: To compare the efficacy and safety of this compound with omeprazole in the treatment of duodenal ulcers.[6]
Study Design: A randomized, double-blind, parallel-group, multicenter trial.
Patient Population: Patients aged 18 years and older with at least one endoscopically confirmed active, non-malignant duodenal ulcer.[6][7]
Treatment Arms:
-
This compound (various doses, e.g., 5 mg, 10 mg, 20 mg daily)[6]
-
Omeprazole (e.g., 20 mg daily) as a positive control[6]
Treatment Duration: Typically 4 weeks.[6][7]
Primary Endpoint: Ulcer healing rate at week 4, confirmed by endoscopy.[6]
Safety and Tolerability Assessment: Evaluated based on clinical assessments, including monitoring of adverse events, vital signs, and laboratory tests (hematology and biochemistry).[2][7]
Statistical Analysis: Between-group differences in adverse event rates were tested using appropriate statistical methods, such as ANOVA or ANCOVA, with statistical significance typically set at a p-value of ≤0.05.[7]
Visualizing Key Pathways and Processes
To further elucidate the context of this comparative study, the following diagrams illustrate a simplified experimental workflow and the metabolic pathways of these drugs.
Caption: A simplified workflow of a randomized controlled trial comparing this compound and omeprazole.
Caption: A simplified overview of the primary metabolic pathways for this compound and omeprazole.
Discussion on Safety Profiles
This compound is primarily metabolized by CYP3A4/5 and through non-enzymatic degradation, with minimal involvement of CYP2C19.[8] This is a notable difference from omeprazole, for which CYP2C19 is the principal metabolizing enzyme.[9] The reduced reliance on the polymorphic CYP2C19 enzyme may contribute to a more predictable pharmacokinetic profile for this compound.[3]
While both drugs are considered safe for short-term use, long-term administration of PPIs, including omeprazole, has been associated with potential adverse effects such as an increased risk of fractures, infections, and micronutrient deficiencies.[4][5][10] Although specific long-term safety data for this compound is still accumulating, current evidence from clinical trials suggests a favorable safety profile with minor adverse effects.[2]
References
- 1. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Risks Associated With Long-term Use of Proton Pump Inhibitors and the Maintenance Treatment Modality for Patients With Mild Gastroesophageal Reflux Disease [jnmjournal.org]
- 6. A new PPI, this compound compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, parallel, double-blind comparison of the ulcer-healing effects of this compound and omeprazole in the treatment of gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of this compound on the steady-state pharmacodynamics of clopidogrel in healthy volunteers: An open-label randomized crossover study [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the update on long-term safety evidence with proton pump inhibitor use? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
Ilaprazole: A New Generation Proton Pump Inhibitor with Reduced CYP2C19 Polymorphism Impact
A comparative analysis of ilaprazole's metabolic profile demonstrates its potential for more predictable clinical outcomes in diverse patient populations, distinguishing it from other proton pump inhibitors (PPIs). Unlike many conventional PPIs, this compound's metabolism is not significantly influenced by genetic variations in the cytochrome P450 2C19 (CYP2C19) enzyme, a key factor in inter-individual drug response variability.
Comparative Pharmacokinetics: this compound vs. Other PPIs
Clinical studies have consistently shown that the pharmacokinetic parameters of this compound, such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), remain largely unaffected by an individual's CYP2C19 genotype.[1][2] This is in stark contrast to older PPIs like omeprazole (B731) and lansoprazole (B1674482), where individuals who are poor metabolizers (PMs) for CYP2C19 can have significantly higher drug exposure compared to extensive metabolizers (EMs).[3][4]
A study investigating the effects of CYP2C19 genetic polymorphism on the pharmacokinetics of this compound administered as a 10 mg daily dose for seven days to healthy Korean participants found no statistically significant differences in the steady-state Cmax and AUC of this compound among homozygous extensive metabolizers (homo EMs), heterozygous EMs (hetero EMs), and poor metabolizers (PMs).[1][2]
| CYP2C19 Genotype | This compound (10 mg) - AUCτ (ng·h/mL) | This compound (10 mg) - Css, max (ng/mL) | Omeprazole (20 mg) - AUC (μmol·h/L) | Lansoprazole (30 mg) - AUC (ng·h/mL) |
| Homozygous Extensive Metabolizers (homEM) | No significant difference | No significant difference | ~1.0 | ~1.5 |
| Heterozygous Extensive Metabolizers (hetEM) | No significant difference | No significant difference | ~2.0 | ~3.0 |
| Poor Metabolizers (PM) | No significant difference | No significant difference | ~7.5 | ~6.0 |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Other PPIs Across CYP2C19 Genotypes. Data for this compound from a study in healthy Korean participants after multiple doses.[1][2] Data for omeprazole and lansoprazole are approximate fold-differences in AUC for PMs compared to homEMs, as reported in literature.[4]
Comparative Pharmacodynamics: Consistent Acid Suppression with this compound
The reduced influence of CYP2C19 polymorphism on this compound's pharmacokinetics translates to a more consistent pharmacodynamic response. The primary measure of a PPI's effectiveness is its ability to suppress gastric acid, often quantified by measuring the 24-hour intragastric pH and the percentage of time the pH remains above 4.
The same study on healthy Korean participants demonstrated that the mean 24-hour intragastric pH and the percentage of time the pH was above 4 did not show significant differences among the different CYP2C19 genotype groups after this compound administration.[1][2] This consistency in acid suppression is a significant advantage, as it suggests that the clinical efficacy of this compound is less likely to be affected by a patient's genetic makeup. In contrast, for many other PPIs, poor metabolizers often exhibit a more pronounced and prolonged acid suppression compared to extensive metabolizers.[4]
| CYP2C19 Genotype | This compound (10 mg) - Mean 24-h Intragastric pH | This compound (10 mg) - % Time pH > 4 | Omeprazole (20 mg) - Median 24-h pH | Lansoprazole (30 mg) - Healing Rates in GERD (8 weeks) |
| Homozygous Extensive Metabolizers (homEM) | No significant difference | No significant difference | 3 - 4 | 46 - 77% |
| Heterozygous Extensive Metabolizers (hetEM) | No significant difference | No significant difference | 4 - 5 | 68 - 95% |
| Poor Metabolizers (PM) | No significant difference | No significant difference | ~6 | 85 - 100% |
Table 2: Comparative Pharmacodynamic Parameters of this compound and Other PPIs Across CYP2C19 Genotypes. Data for this compound from a study in healthy Korean participants.[1][2] Data for omeprazole and lansoprazole from various studies as cited in the literature.[4]
The Metabolic Pathway: Why this compound is Different
The key to this compound's reduced dependence on CYP2C19 lies in its metabolic pathway. Most first-generation PPIs are primarily metabolized by the CYP2C19 and to a lesser extent by the CYP3A4 isoenzymes.[5][6] this compound, however, is predominantly metabolized by CYP3A4, with only a minor contribution from CYP2C19.[2][7][8] This fundamental difference in metabolic clearance is the primary reason for its consistent performance across different CYP2C19 genotypes.
Figure 1: Comparative Metabolic Pathways of PPIs. This diagram illustrates the primary metabolic pathways for this compound and other common PPIs, highlighting this compound's primary dependence on CYP3A4.
Experimental Protocols
The findings presented in this guide are based on robust clinical trial methodologies. A key study validating this compound's reduced impact by CYP2C19 polymorphism followed this protocol:
Study Design: A multiple-dose, open-label, single-group study.
Participants: 27 healthy Korean participants were enrolled, comprising 9 homozygous CYP2C19 extensive metabolizers (homo EMs), 10 heterozygous EMs (hetero EMs), and 8 homozygous poor metabolizers (PMs).[1][2]
Drug Administration: Participants received a 10 mg oral dose of this compound once daily for 7 days.[1][2]
Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolite, this compound sulfone, were measured at steady state. Key parameters calculated included the maximum plasma concentration at steady state (Css, max) and the area under the concentration-time curve from zero to 24 hours (AUCτ).[1]
Pharmacodynamic Analysis: 24-hour intragastric pH was monitored to determine the mean 24-hour pH and the percentage of time the pH was greater than 4. Serum gastrin levels were also measured.[1]
Genotyping: CYP2C19 genotyping was performed to classify participants into the respective metabolizer groups.
Figure 2: Experimental Workflow. A simplified diagram outlining the key stages of the clinical study investigating the effect of CYP2C19 polymorphism on this compound.
Conclusion
References
- 1. Effect of CYP2C19 Genetic Polymorphism on Pharmacokinetics and Pharmacodynamics and Pharmacodynamics of a New Proton Pump Inhibitor, this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Frontiers | CYP2C19 Gene Profiling as a Tool for Personalized Stress Ulcer Prophylaxis With Proton Pump Inhibitors in Critically Ill Patients - Recommendations Proposal [frontiersin.org]
- 6. Frontiers | Association between CYP2C19 polymorphism and proton pump inhibitors adverse drug reactions: a narrative review [frontiersin.org]
- 7. Pharmacokinetics of the new proton pump inhibitor this compound in Chinese healthy subjects in relation to CYP3A5 and CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of gastro-esophageal reflux_Chemicalbook [chemicalbook.com]
A Comparative Analysis of Ilaprazole and Second-Generation Proton Pump Inhibitors in Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamics of ilaprazole, a novel proton pump inhibitor (PPI), with established second-generation PPIs, namely esomeprazole (B1671258), rabeprazole (B1678785), and lansoprazole (B1674482). The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase
Proton pump inhibitors, including this compound and second-generation PPIs, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells.[1] These drugs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[2] Once activated, they form a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a profound and prolonged reduction in stomach acid production.[2]
Comparative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters of this compound in comparison to second-generation PPIs, based on data from various clinical studies.
Table 1: Intragastric pH Control
| Drug & Dosage | % Time Intragastric pH > 4 (24h) | % Time Intragastric pH > 6 (24h) | Onset of Action | Study Population | Reference(s) |
| This compound 10 mg | 88.1% | 52.8% (IV) | Rapid | Healthy Volunteers | [3] |
| This compound 20 mg | 91.0% | 68.2% (IV) | Rapid | Healthy Volunteers | [3] |
| Esomeprazole 40 mg | Significantly lower than this compound 20mg and 40mg over 24h | 51.7% (IV, 80mg) | Slower than this compound | Healthy Volunteers | [4] |
| Rabeprazole 20 mg | - | - | Rapid | GERD Patients | [5] |
| Lansoprazole 30 mg | 48.8% | - | - | GERD Patients | [6] |
Note: Direct comparative data for all parameters across all drugs in a single study is limited. Data is compiled from multiple sources.
Table 2: Clinical Efficacy in Erosive Esophagitis (Symptom Relief)
| Drug & Dosage | Parameter | Result | Study Population | Reference(s) |
| This compound 20 mg QD | Days without heartburn symptoms (C/D grade EE) | 96.4% | Erosive Esophagitis Patients | [7] |
| This compound 40 mg QD | Days without heartburn symptoms (C/D grade EE) | 97.8% | Erosive Esophagitis Patients | [7] |
| Lansoprazole 30 mg QD | Days without heartburn symptoms (C/D grade EE) | 81.4% | Erosive Esophagitis Patients | [7] |
Experimental Protocols
Below are the methodologies for key experiments cited in the comparative analysis.
24-Hour Intragastric pH Monitoring Studies
-
Objective: To assess the extent and duration of gastric acid suppression by measuring the percentage of time the intragastric pH remains above a certain threshold (commonly pH 4 or 6) over a 24-hour period.
-
Typical Protocol:
-
Subject Recruitment: Healthy volunteers or patients with acid-related disorders (e.g., GERD, duodenal ulcers) are enrolled. Exclusion criteria often include the use of other acid-suppressing medications.
-
Baseline pH Monitoring: A baseline 24-hour intragastric pH recording is typically performed before drug administration to establish a baseline.
-
Drug Administration: Subjects are randomized to receive a specific dose of the PPI (e.g., this compound, esomeprazole) for a defined period (e.g., single dose or multiple days).
-
pH Measurement: A pH monitoring catheter is inserted through the nose into the stomach. The probe at the tip of the catheter continuously measures and records the intragastric pH for 24 hours.
-
Data Analysis: The recorded pH data is analyzed to calculate key parameters such as the mean 24-hour pH and the percentage of time the pH was maintained above 4 and/or 6.
-
Clinical Trials for Erosive Esophagitis
-
Objective: To evaluate the efficacy of PPIs in healing erosive esophagitis and providing symptom relief.
-
Typical Protocol:
-
Patient Selection: Patients with endoscopically confirmed erosive esophagitis are enrolled.
-
Randomization: Patients are randomly assigned to receive a specific PPI at a defined dosage and duration (e.g., this compound 20 mg daily for 8 weeks vs. lansoprazole 30 mg daily for 8 weeks).
-
Symptom Assessment: Patients' symptoms, such as heartburn, are assessed at baseline and at regular intervals throughout the study using standardized questionnaires.
-
Endoscopic Evaluation: Endoscopy is performed at baseline and at the end of the treatment period to assess the healing of esophageal erosions.
-
Efficacy Endpoints: Primary endpoints often include the rate of complete healing of erosive esophagitis. Secondary endpoints may include the percentage of days without heartburn and other symptom relief measures.
-
Discussion of Comparative Pharmacodynamics
This compound vs. Esomeprazole: Studies in healthy volunteers have shown that this compound provides significantly better control of intragastric pH over a 24-hour period, particularly during the evening and overnight hours, compared to esomeprazole.[4] This suggests a longer duration of action for this compound.
This compound vs. Rabeprazole: While direct 24-hour pH monitoring comparisons are less common in the available literature, clinical trials in patients with duodenal ulcers have shown that this compound (5 mg and 10 mg) is not inferior to rabeprazole (10 mg) in terms of ulcer healing rates, suggesting comparable clinical efficacy.
This compound vs. Lansoprazole: Head-to-head 24-hour intragastric pH data is limited. However, in a phase 2 study involving patients with erosive esophagitis, this compound (20 mg and 40 mg) was statistically superior to lansoprazole (30 mg) in terms of the percentage of days without heartburn symptoms, particularly in patients with more severe disease (grades C/D).[7] This suggests a more potent or sustained pharmacodynamic effect of this compound in a clinical setting.
Conclusion
This compound demonstrates a potent and sustained suppression of gastric acid, which appears to be at least comparable, and in some measures superior, to that of second-generation PPIs like esomeprazole and lansoprazole. Its longer duration of action, particularly in maintaining elevated intragastric pH during nighttime, may offer a clinical advantage in managing acid-related disorders. Further head-to-head comparative studies focusing on pharmacodynamic parameters are warranted to fully elucidate its position relative to other second-generation PPIs.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. jnma.com.np [jnma.com.np]
- 3. Can Nocturnal Acid-breakthrough Be Reduced by Long-acting Proton Pump Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. hpylori.or.kr [hpylori.or.kr]
- 7. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
Ilaprazole Demonstrates Comparable Efficacy and Safety to Other Proton Pump Inhibitors for Duodenal Ulcer Treatment
A comprehensive meta-analysis of five randomized controlled trials involving 1,481 patients has shown that ilaprazole, a newer proton pump inhibitor (PPI), is as effective and safe as other PPIs in the treatment of duodenal ulcers.[1][2][3][4][5] The study found no significant difference in the 4-week healing rate between this compound and other PPIs.[1][2][3][4][5]
The research indicates that this compound can be recommended as a therapeutic option for acid-related conditions, particularly in Asian populations.[1][2][3] this compound operates through a mechanism similar to other PPIs, such as omeprazole, by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[1][6] Preclinical studies and pharmacodynamic comparisons suggest that this compound may have a more potent and longer-lasting acid-suppressant effect at comparable doses to omeprazole.[1][3]
Comparative Efficacy: 4-Week Healing Rates
The meta-analysis revealed a 4-week healing rate of 89.7% for this compound compared to 87.0% for other PPIs, a difference that was not statistically significant.[1][2][3] The relative risk (RR) for the 4-week healing rate was 1.02 (95% CI: 0.98-1.06), further indicating the comparable efficacy of this compound.[1][2][3][4][5]
| Treatment Group | Number of Patients | 4-Week Healing Rate | Relative Risk (95% CI) | P-value |
| This compound | 905 | 89.7% | 1.02 (0.98-1.06) | 0.32 |
| Other PPIs | 576 | 87.0% |
Safety and Tolerability Profile
In terms of safety, the meta-analysis indicated a lower, though not statistically significant, rate of adverse effects in the this compound group (9.7%) compared to the control group of other PPIs (13.0%).[1][2][3][4][5] The relative risk for adverse effects was 0.81 (95% CI: 0.60-1.07).[1][2][3][4][5] Clinical trials have shown that this compound is well-tolerated, with no clinically relevant changes in hematology and biochemistry tests.[7][8]
| Treatment Group | Adverse Effect Rate | Relative Risk (95% CI) | P-value |
| This compound | 9.7% | 0.81 (0.60-1.07) | 0.14 |
| Other PPIs | 13.0% |
Pharmacokinetic Advantages
This compound exhibits certain pharmacokinetic advantages over other PPIs, including a more prolonged plasma half-life.[7][8] Furthermore, its metabolism is not significantly influenced by CYP2C19 genetic variations, which can affect the efficacy of other PPIs.[7][8] These characteristics may contribute to more consistent and sustained acid control, particularly during the nighttime.[8]
Experimental Protocols
The primary evidence for this comparison is derived from a meta-analysis of randomized controlled trials. The methodology employed in this meta-analysis is detailed below.
Meta-Analysis Methodology
1. Data Sources and Searches: A comprehensive literature search was conducted across multiple electronic databases, including Medline, Embase, the Cochrane Controlled Trials Register, Web of Science, PubMed, and the Chinese Biomedical Literature Database, up to July 2013.[1][2][4][5] Manual searches were also performed to identify relevant studies.[1][2][4][5]
2. Study Selection: The meta-analysis included randomized controlled trials (RCTs) that compared the efficacy and tolerance of this compound with other PPIs in the treatment of duodenal ulcers.[1][2][4][5]
3. Data Extraction and Quality Assessment: Data from the selected articles were independently extracted by two reviewers. The quality of the included studies was assessed using the Cochrane Handbook for Systematic Reviews of Interventions.
4. Data Analysis: The meta-analysis was performed using the Mantel-Haenszel method (fixed-effects model) or the DerSimonian and Laird method (random-effects model).[1] The relative risk (RR) with 95% confidence intervals (CI) was calculated for clinical outcomes.[1] Statistical heterogeneity among studies was evaluated using the χ2 test and the I2 test.[1]
Visualizing the Scientific Process
To better understand the workflow of the meta-analysis and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in the treatment of duodenal ulcers: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ilaprazole vs. Older PPIs: A Comparative Guide on Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
The landscape of acid-related disorder treatments is continually evolving, with newer proton pump inhibitors (PPIs) like ilaprazole emerging as alternatives to established options such as omeprazole (B731), lansoprazole, and esomeprazole (B1671258). This guide provides an objective comparison of the cost-effectiveness of this compound against these older-generation PPIs, supported by clinical trial data and pharmacoeconomic analyses.
Executive Summary
This compound, a novel PPI, demonstrates comparable efficacy and safety to older PPIs in the treatment of duodenal ulcers and reflux esophagitis.[1][2][3][4] Clinical studies indicate that this compound may offer a longer duration of action.[5][6] Its metabolism, primarily through CYP3A4/5, is less affected by CYP2C19 genetic polymorphisms, which can influence the effectiveness of other PPIs like omeprazole.[7] From a cost-effectiveness standpoint, analyses suggest that this compound can be a cost-effective option, particularly in specific patient populations.[8][9]
Mechanism of Action: The Proton Pump Signaling Pathway
Proton pump inhibitors, including this compound and its predecessors, exert their acid-suppressing effects by targeting the H+/K+ ATPase enzyme system, also known as the gastric proton pump, located in the parietal cells of the stomach lining.[5][10][11] This enzyme is the final step in the secretion of gastric acid.
PPIs are prodrugs that, upon administration, are absorbed and transported to the parietal cells.[5][10] In the acidic environment of these cells, they are converted to their active sulfenamide (B3320178) form.[10] This active form then irreversibly binds to cysteine residues on the H+/K+ ATPase, inactivating the pump and thereby inhibiting the secretion of hydrochloric acid into the stomach.[5][10] The irreversible nature of this binding leads to a prolonged duration of action, often allowing for once-daily dosing.[5][10]
Comparative Efficacy and Safety: A Data-Driven Overview
Clinical trials have established the non-inferiority of this compound to older PPIs in key therapeutic areas.
Duodenal Ulcer Healing Rates
A meta-analysis of five randomized controlled trials involving 1481 patients showed no significant difference in the 4-week healing rate between this compound (10 mg/day) and other PPIs (89.7% vs. 87.0%).[4] Similarly, another study found comparable 4-week healing rates for this compound (5, 10, and 20 mg/day) and omeprazole (20 mg/day).[3]
| Drug | Dosage | 4-Week Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference |
| This compound | 10 mg/day | 93.1 | Omeprazole (20 mg/day) | 89.8 | [3] |
| This compound | 10 mg/day | 89.7 | Other PPIs | 87.0 | [4] |
| Anaprazole | 20 mg/day | 87.9 | This compound | 83.7 | [12][13] |
Reflux Esophagitis Healing Rates
In the treatment of reflux esophagitis, this compound has demonstrated similar efficacy to esomeprazole. A phase III clinical trial with 537 patients found that after 8 weeks of treatment, the healing rates were 83.54% for this compound (10 mg/day) and 82.79% for esomeprazole (40 mg/day).[1] Another study showed 8-week healing rates of 88.79% for 10 mg this compound and 84.76% for 40 mg esomeprazole.[2]
| Drug | Dosage | 8-Week Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference |
| This compound | 10 mg/day | 83.54 | Esomeprazole (40 mg/day) | 82.79 | [1] |
| This compound | 10 mg/day | 88.79 | Esomeprazole (40 mg/day) | 84.76 | [2] |
| This compound | 15 mg/day | 85.85 | Esomeprazole (40 mg/day) | 84.76 | [2] |
Adverse Events
The incidence of adverse events with this compound is comparable to that of older PPIs. One meta-analysis found a non-significant trend towards a lower rate of adverse effects with this compound compared to other PPIs (9.7% vs. 13.0%).[3][4] In a study comparing this compound to esomeprazole for reflux esophagitis, drug-related adverse reactions were reported in 10.70% of the this compound group and 11.80% of the esomeprazole group.[1]
| Drug | Adverse Event Rate (%) | Comparator | Comparator Adverse Event Rate (%) | Reference |
| This compound | 9.7 | Other PPIs | 13.0 | [3][4] |
| This compound (10 mg) | 10.70 | Esomeprazole (40 mg) | 11.80 | [1] |
| Anaprazole | 8.21 | This compound | 6.98 | [12][13] |
Cost-Effectiveness Analysis
Pharmacoeconomic studies have evaluated the cost-effectiveness of this compound, often in comparison to omeprazole.
A study on the treatment of newly diagnosed duodenal ulcer patients in China found that this compound achieved a better overall clinical efficacy than omeprazole.[9] The incremental cost-effectiveness ratio (ICER) for this compound compared to omeprazole was ¥132,056 per quality-adjusted life year (QALY) gained, which was below the willingness-to-pay threshold of three times the average GDP per capita in China (2014).[9] The study concluded that this compound would be considered a cost-effective therapy.[9]
Another network meta-analysis and cost-effectiveness analysis for the initial non-eradication treatment of duodenal ulcer in China found that while there was no significant difference in 4-week ulcer healing rates among various PPIs, pantoprazole (B1678409) (40 mg/day) appeared to be the most cost-effective option in that specific context.[8] The ICERs per QALY for pantoprazole, lansoprazole, rabeprazole, and this compound compared to omeprazole were $5,134.67, $17,801.67, $25,488.31, and $44,572.22, respectively.[8]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for key studies.
Protocol 1: this compound vs. Esomeprazole for Reflux Esophagitis (NCT02860624)
-
Study Design: A randomized, double-blind, parallel positive drug control, multi-center Phase III clinical trial.[1][14]
-
Participants: 537 patients diagnosed with reflux esophagitis via gastroscopy.[1][14]
-
Intervention: Patients were randomly assigned to receive either this compound (10 mg once daily, n=322) or esomeprazole (40 mg once daily, n=215) for 8 weeks.[1][14]
-
Assessments:
-
Primary Outcome: Healing rate at 8 weeks.[1]
Protocol 2: Cost-Effectiveness Model of this compound vs. Omeprazole for Duodenal Ulcer
-
Study Design: A decision tree model was constructed to evaluate the cost-effectiveness of 10 mg this compound once-daily versus 20 mg omeprazole once-daily for newly diagnosed duodenal ulcer patients in China over a 1-year period.[9]
-
Data Sources:
-
CYP2C19 polymorphism distribution in the Chinese population.[9]
-
Cure rates for different CYP2C19 genotype sub-groups.[9]
-
Utility values associated with duodenal ulcer and drug-related side effects were sourced from existing literature.[9]
-
Drug costs were based on retail prices in China.[9]
-
Expert surveys were used when published data was unavailable.[9]
-
-
Analysis:
Conclusion
This compound presents a valuable addition to the armamentarium of proton pump inhibitors for managing acid-related disorders. Its efficacy and safety are comparable to older, widely used PPIs. The cost-effectiveness of this compound is promising, although it can be influenced by regional pricing and healthcare system perspectives. For drug development professionals and researchers, this compound's distinct pharmacokinetic profile, particularly its reduced reliance on the polymorphic CYP2C19 enzyme for metabolism, warrants further investigation for potential clinical advantages in specific patient populations. As with all therapeutic decisions, the choice between this compound and older PPIs should be guided by clinical evidence, patient-specific factors, and local economic considerations.
References
- 1. A randomized, double blind, controlled, multi center study of Ilaparazole in the treatment of reflux esophagitis-Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-blind, Active-Controlled, Multi-center Study of this compound in the Treatment of Reflux Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Standard-Dose Proton Pump Inhibitors in the Initial Non-eradication Treatment of Duodenal Ulcer: Systematic Review, Network Meta-Analysis, and Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling the cost-effectiveness of this compound versus omeprazole for the treatment of newly diagnosed duodenal ulcer patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Cost-effectiveness analysis of Anaprazole versus this compound for the treatment of duodenal ulcers in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cost-effectiveness analysis of Anaprazole versus this compound for the treatment of duodenal ulcers in China [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ilaprazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of unused or expired pharmaceuticals like ilaprazole is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of pharmaceutical waste. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, a proton pump inhibitor, in a laboratory setting.
Understanding Pharmaceutical Waste Regulations
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, which can include certain pharmaceuticals.[1][3] Most states also have their own, often more stringent, regulations.[1]
This compound, as a proton pump inhibitor, is not typically classified as a federally regulated hazardous waste unless it exhibits specific characteristics of ignitability, corrosivity, reactivity, or toxicity. However, it is crucial to consult your institution's specific waste management protocols and local regulations.
Recommended Disposal Procedures for this compound
The following table summarizes the recommended disposal options for this compound, categorized by the preferred method.
| Disposal Option | Description | Key Considerations |
| 1. Pharmaceutical Take-Back Programs | The most recommended method for disposing of unwanted medicines.[4][5] These programs are often operated by law enforcement agencies or pharmacies.[4] | Check for authorized pharmaceutical take-back programs in your area. This is the safest and most environmentally sound option. |
| 2. Licensed Medical Waste Incineration | For non-hazardous pharmaceuticals, incineration at a licensed facility is a common and effective disposal method.[2][3] | This is typically managed through your institution's environmental health and safety (EHS) department or a contracted waste management provider. |
| 3. Household Trash Disposal (with precautions) | If a take-back program or incineration service is not available, disposal in the household trash is a permissible option for non-controlled, non-hazardous drugs.[1][5][6] | Crucially, do not simply discard the medication in its original container. The medication should be rendered unusable. |
Step-by-Step Protocol for Trash Disposal of this compound
Should a take-back program or institutional incineration not be an option, follow these steps for safe disposal in the trash:
-
Do Not Crush: Do not crush the this compound tablets or capsules.[6]
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or kitty litter.[4][5][6][7] This prevents diversion and accidental ingestion.
-
Seal the Mixture: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container, to prevent leakage.[4][6][7]
-
Dispose in Trash: Throw the sealed container into the trash.[4][5]
-
De-identify Original Container: Before discarding the original prescription bottle, remove or scratch out all personal and identifying information from the label to protect privacy.[5][6]
Important Note: Flushing of medications is generally not recommended unless specifically stated on the medication's packaging, as it can lead to water contamination.[1][4][5] The EPA finalized a rule in 2019 that prohibits healthcare facilities from flushing hazardous waste pharmaceuticals.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer work environment and protecting our ecosystems. Always consult your institution's specific guidelines and local regulations for final determination.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. dea.gov [dea.gov]
Comprehensive Safety and Handling Guide for Ilaprazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ilaprazole. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification
This compound is a proton pump inhibitor. While some safety data sheets (SDS) classify it as not hazardous, others indicate potential risks. This compound sodium hydrate (B1144303) is classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1] Given the potential for irritation and the lack of comprehensive toxicological data in some reports, it is prudent to handle this compound with appropriate caution.[2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid this compound | Laboratory fume hood or other local exhaust ventilation.[3] | Tightly fitting safety goggles with side-shields.[3][5] | Chemical-impermeable gloves (e.g., nitrile).[5] | Lab coat or impervious clothing.[1][3] | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls.[3] |
| Preparing solutions | Laboratory fume hood.[3] | Tightly fitting safety goggles with side-shields.[3][5] | Chemical-impermeable gloves.[5] | Lab coat or impervious clothing.[1][3] | Not generally required with proper engineering controls. |
| Handling solutions | Well-ventilated area.[5] | Safety goggles with side-shields.[1] | Chemical-impermeable gloves.[5] | Lab coat. | Not generally required. |
| Cleaning spills | Ensure adequate ventilation.[5] | Tightly fitting safety goggles with side-shields.[3][5] | Double chemical-impermeable gloves. | Impervious clothing or gown.[1][3] | A full-face respirator may be necessary depending on the spill size and ventilation.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
3.1. Engineering Controls
-
Always handle solid this compound and prepare concentrated solutions in a certified laboratory fume hood or other appropriate local exhaust ventilation system to minimize inhalation of dust and aerosols.[3]
-
Ensure a safety shower and eyewash station are readily accessible in the work area.[1]
3.2. Pre-Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) for the specific this compound product you are using.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound to prevent cross-contamination.
3.3. Handling Procedures
-
Don the appropriate PPE as outlined in the table above.
-
When weighing, use a spatula to transfer the solid material. Avoid creating dust.[3][5]
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3][5]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
4.2. Accidental Release Measures
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[5]
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Avoid generating dust.[3]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Prevent the spilled material from entering drains or waterways.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Unused this compound: Dispose of excess or expired this compound through a licensed hazardous material disposal company.[3] Community drug take-back programs are also a safe disposal option.[7][8]
-
Contaminated Materials: Dispose of contaminated labware, PPE, and cleaning materials as hazardous waste in sealed and properly labeled containers.[5]
-
Empty Containers: Rinse empty containers thoroughly before disposing of them in the regular trash. If the container has a patient-specific label, ensure personal information is removed or blacked out.
-
General Guidance: Always follow federal, state, and local regulations for pharmaceutical waste disposal.[3] Do not flush this compound down the toilet unless specifically instructed to do so by a medical professional or it is on an approved flush list, as this can harm the environment.[7][8] If no take-back program is available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and discarded in the household trash.[7][8][9]
Experimental Protocols
The safety data sheets reviewed for this compound state the known hazards but do not provide detailed methodologies for the toxicological experiments conducted to determine these hazards. For specific experimental safety protocols, it is recommended to consult specialized toxicology literature or conduct a substance-specific risk assessment.
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet provided by the manufacturer for the most accurate and up-to-date information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. oncolink.org [oncolink.org]
- 8. fda.gov [fda.gov]
- 9. Safe methods of medication disposal - Mayo Clinic Health System [mayoclinichealthsystem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
